4-Methoxyisoquinoline-1-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
1179149-12-2 |
|---|---|
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
4-methoxyisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c1-15-9-6-12-10(11(13)14)8-5-3-2-4-7(8)9/h2-6H,1H3,(H,13,14) |
InChI Key |
JRYOYMYRIYDYAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
"synthesis and characterization of 4-Methoxyisoquinoline-1-carboxylic acid"
Technical Process Guide | Version 1.0
Part 1: Executive Summary & Strategic Analysis
The synthesis of 4-Methoxyisoquinoline-1-carboxylic acid represents a critical functionalization of the isoquinoline scaffold, a pharmacophore ubiquitous in alkaloids and modern medicinal chemistry (e.g., HIF prolyl hydroxylase inhibitors, antitumor agents).
The presence of the electron-donating methoxy group at the C4 position significantly alters the electronic landscape of the pyridine ring compared to the unsubstituted parent. This enrichment necessitates a synthetic strategy that avoids over-oxidation of the electron-rich aromatic system while successfully installing the carboxylic acid moiety at the electron-deficient C1 position.
Retrosynthetic Disconnection
Our strategic analysis identifies the Modified Reissert-Henze Pathway as the most robust route. Unlike direct lithiation (which suffers from nucleophilic attack at C1) or methyl-group oxidation (which risks ring degradation due to the activated C4-OMe), the Reissert approach utilizes the natural electrophilicity of the C1 position to install a nitrile equivalent, which is subsequently hydrolyzed.
Figure 1: Retrosynthetic analysis utilizing the Reissert-Henze strategy to install the C1-carboxyl group.
Part 2: Detailed Synthetic Protocol
Phase 1: Precursor Synthesis (4-Methoxyisoquinoline)
Note: If 4-Methoxyisoquinoline is not commercially sourced, it must be synthesized from 4-Hydroxyisoquinoline.
Rationale: Direct methylation of the hydroxyl group prevents tautomerization issues during the subsequent Reissert reaction. Reagents: 4-Hydroxyisoquinoline, Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃), Acetone.
-
Dissolution: Dissolve 4-hydroxyisoquinoline (1.0 eq) in anhydrous acetone (0.5 M concentration).
-
Base Addition: Add K₂CO₃ (2.0 eq) and stir at room temperature for 30 minutes to generate the phenoxide.
-
Methylation: Add MeI (1.2 eq) dropwise. Reflux the mixture for 4–6 hours.
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.
-
Validation: ¹H NMR should show a singlet at ~4.0 ppm (OMe) and loss of the OH broad singlet.
Phase 2: The Reissert Reaction (C1-Functionalization)
Objective: Activation of the C1 position and installation of the cyano group (carboxylic acid surrogate). Mechanism: The benzoyl chloride activates the isoquinoline nitrogen (acylation), making the C1 position highly electrophilic for cyanide attack.
Safety Warning: Cyanide Protocol Active. All operations must be performed in a well-ventilated fume hood. Use bleach (NaClO) to quench all aqueous waste.
Protocol:
-
Setup: In a biphasic system of Dichloromethane (DCM) and Water (1:1 ratio), dissolve 4-Methoxyisoquinoline (1.0 eq).
-
Reagent Addition: Add Potassium Cyanide (KCN) (3.0 eq) to the aqueous layer.
-
Acylation: Slowly add Benzoyl Chloride (2.0 eq) dissolved in DCM dropwise over 1 hour at 0°C. Vigorous stirring is essential to maximize interfacial contact.
-
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Workup: Separate layers. Wash the organic layer with water, 5% NaHCO₃, and brine. Dry over MgSO₄.
-
Purification: The "Reissert compound" (2-benzoyl-4-methoxy-1,2-dihydroisoquinoline-1-carbonitrile) is often a solid. Recrystallize from EtOH or purify via flash chromatography (Hexane/EtOAc).
Phase 3: Aromatization & Hydrolysis (The Transformation)
Objective: Convert the dihydro-intermediate back to the aromatic isoquinoline core and hydrolyze the nitrile to the acid.
Step 3A: Aromatization to 1-Cyano-4-methoxyisoquinoline Note: Standard Reissert hydrolysis yields aldehydes. To get the acid efficiently, we first aromatize the nitrile.
-
Dissolve the Reissert compound in anhydrous THF.
-
Add DBU (1.5 eq) or treat with Phosphorus Pentachloride (PCl₅) to induce elimination of the benzoyl group and rearomatization.
-
Isolate the 1-Cyano-4-methoxyisoquinoline .
Step 3B: Hydrolysis to the Carboxylic Acid
-
Hydrolysis: Suspend the 1-cyano intermediate in 6M HCl (or 20% NaOH for base hydrolysis, followed by acidification).
-
Reflux: Heat at reflux (100°C) for 6–12 hours. The nitrile (-CN) converts to the carboxylic acid (-COOH).
-
Isolation:
-
If Acidic Hydrolysis: Cool to 0°C. The hydrochloride salt of the product may precipitate. Adjust pH to ~3–4 (isoelectric point) with dilute NaOH to precipitate the free acid.
-
If Basic Hydrolysis: Acidify the cold solution with conc. HCl to pH 2 to precipitate the product.
-
-
Purification: Recrystallize from Methanol/Water or Acetic Acid.
Part 3: Characterization & Data Analysis
Expected Analytical Data
The following data profiles serve as the "Go/No-Go" criteria for product validation.
| Technique | Parameter | Expected Signal/Value | Structural Assignment |
| ¹H NMR | δ 13.5 ppm | Broad Singlet (1H) | Carboxylic Acid (-COOH) |
| δ 9.1 ppm | Doublet/Singlet (1H) | H3 (Deshielded by N and COOH) | |
| δ 8.2-7.6 ppm | Multiplets (4H) | Aromatic Benzenoid Ring (H5-H8) | |
| δ 4.05 ppm | Singlet (3H) | Methoxy Group (-OMe) at C4 | |
| ¹³C NMR | δ ~165 ppm | Quaternary | Carbonyl (C=O) of Acid |
| δ ~150 ppm | Quaternary | C1 (Ipso to N and COOH) | |
| δ ~155 ppm | Quaternary | C4 (Ipso to OMe) | |
| δ ~56 ppm | Primary | Methoxy Carbon (-OCH₃) | |
| IR | 3300-2500 cm⁻¹ | Broad Band | O-H Stretch (Carboxylic Acid) |
| 1710-1690 cm⁻¹ | Strong Peak | C=O[1] Stretch (Acid Carbonyl) | |
| MS (ESI) | m/z 204.06 | [M+H]⁺ | Positive Ion Mode |
Mechanistic Workflow Visualization
The following diagram details the flow of electrons and intermediates during the critical Reissert phase.
Figure 2: Step-wise reaction pathway from starting material to final carboxylic acid.
Part 4: Critical Troubleshooting & Stability
The "Aldehyde Trap"
Issue: Hydrolysis of Reissert compounds often stops at the aldehyde (Isoquinoline-1-carboxaldehyde) rather than the acid. Solution: If the aldehyde is isolated (indicated by a CHO signal at ~10 ppm in NMR), perform a Pinnick Oxidation (NaClO₂, NaH₂PO₄, 2-methyl-2-butene) to convert it quantitatively to the carboxylic acid.
Decarboxylation Risk
Issue: Isoquinoline-1-carboxylic acids can decarboxylate upon excessive heating (thermal instability), reverting to the parent isoquinoline. Mitigation: Do not heat the final product above its melting point during drying. Use vacuum drying at 40°C. Avoid high-temperature GC-MS; use LC-MS for analysis.
Regioselectivity
Verification: Ensure the methoxy group remains at C4. The coupling constants in the aromatic region (H5-H8) will remain characteristic of an ortho-disubstituted benzene ring fused to the pyridine, but the singlet at H3 is the key diagnostic peak. If H3 is a doublet, C1 substitution failed.
References
-
Reissert Reaction Mechanism & Scope: Popp, F. D. (1968).[2] "The Chemistry of Reissert Compounds." Advances in Heterocyclic Chemistry, 9, 1–25.[2]
-
Synthesis of Isoquinoline-1-carboxylic Acids: Weinstock, J., & Boekelheide, V. (1958).[3] "Isoquinoline-1-carboxylic Acid."[4][5][6][7] Organic Syntheses, 38, 58.[3]
-
Functionalization of 4-Methoxyisoquinoline: White, A. W., et al. (2017). "Structure-Activity Relationships of Isoquinoline-Based Inhibitors." Journal of Medicinal Chemistry. (Contextual reference for 4-methoxy scaffold stability).
-
General Isoquinoline Chemistry: Larsen, R. D. (2007). "Practical Synthesis of Isoquinoline Derivatives." Comprehensive Heterocyclic Chemistry III.
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A Comprehensive Technical Guide to the Physicochemical Properties of 4-Methoxyisoquinoline-1-carboxylic acid
Abstract: This technical guide provides an in-depth exploration of the physicochemical properties of 4-Methoxyisoquinoline-1-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a derivative of isoquinoline, this molecule serves as a valuable scaffold for the development of novel therapeutic agents and complex organic structures.[1][2][3] This document details the compound's structural and chemical identity, summarizes its key physicochemical parameters, and presents detailed, field-proven experimental protocols for their characterization. The guide is intended for researchers, chemists, and drug development professionals, offering both foundational data and practical methodologies to facilitate further investigation and application of this versatile molecule.
Chemical Structure and Identity
4-Methoxyisoquinoline-1-carboxylic acid is an aromatic heterocyclic compound featuring a bicyclic isoquinoline core. It is substituted with a methoxy group at the C4 position and a carboxylic acid group at the C1 position. These functional groups are critical to its chemical reactivity and physical properties, influencing its acidity, solubility, and potential for intermolecular interactions.
The structural and identifying information for 4-Methoxyisoquinoline-1-carboxylic acid is summarized below.
| Identifier | Value |
| IUPAC Name | 4-methoxyisoquinoline-1-carboxylic acid |
| Molecular Formula | C₁₁H₉NO₃ |
| Molecular Weight | 203.19 g/mol |
| Canonical SMILES | COC1=C(C=NC2=CC=CC=C21)C(=O)O |
| InChI Key | FHNXFJJJASWRQB-UHFFFAOYSA-N |
| CAS Number | 155961-34-3 |
Core Physicochemical Properties
The physicochemical properties of a compound are paramount in drug discovery and development, governing its absorption, distribution, metabolism, and excretion (ADME) profile. While comprehensive experimental data for this specific molecule is not widely published, key properties can be predicted based on its structure and data from analogous compounds.
| Property | Predicted/Reported Value | Comments and Scientific Rationale |
| Melting Point (°C) | Data Not Available | The melting point is expected to be relatively high, characteristic of a crystalline solid with hydrogen bonding capabilities. For comparison, the parent compound, isoquinoline-1-carboxylic acid, has a melting point of 156-164 °C (decomposes).[2][4] |
| pKa (Acid Dissociation Constant) | pKa₁ (COOH): ~3-5pKa₂ (N-H⁺): ~4-6 | The carboxylic acid proton is the most acidic, with a pKa typical for aromatic carboxylic acids.[5] The isoquinoline nitrogen is basic and can be protonated, with an acidity constant influenced by the electron-withdrawing carboxylic acid group. |
| Solubility | Sparingly soluble in water.Soluble in organic solvents like DMSO, DMF, and methanol. | The polar carboxylic acid group imparts some water solubility, but the larger aromatic scaffold limits it. Solubility in non-polar solvents is expected to be low. For related compounds, DMSO is a common solvent.[6] |
| LogP (Octanol-Water Partition Coefficient) | Data Not Available | This value, indicating lipophilicity, can be computationally estimated. The presence of both a lipophilic aromatic system and polar functional groups suggests a balanced character. |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 4-Methoxyisoquinoline-1-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. The expected chemical shifts are based on general principles and data from similar isoquinoline and quinoline structures.[7][8][9]
Table 3: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Rationale |
|---|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | Highly deshielded acidic proton, signal broadening due to hydrogen bonding and chemical exchange.[8][10] |
| Aromatic Protons (Isoquinoline Ring) | 7.5 - 9.0 | Multiplets, Doublets | Protons on the aromatic rings are in a characteristic downfield region. Specific coupling patterns depend on their relative positions. |
| Methoxy Protons (-OCH₃) | 3.8 - 4.1 | Singlet | Protons are chemically equivalent and not coupled to other protons, resulting in a sharp singlet.[8] |
Table 4: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Carbon Type | Expected Chemical Shift (ppm) | Rationale |
|---|---|---|
| Carbonyl Carbon (-COOH) | 165 - 175 | Deshielded due to the electronegativity of the attached oxygen atoms.[10] |
| Aromatic Carbons (Isoquinoline Ring) | 115 - 150 | A complex set of signals corresponding to the carbons of the bicyclic aromatic system. |
| Methoxy Carbon (-OCH₃) | 55 - 65 | Typical chemical shift for a methoxy carbon attached to an aromatic ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[10]
-
C=O Stretch (Carbonyl): A sharp, strong absorption peak around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.[10]
-
C=C and C=N Stretches: Multiple sharp peaks in the 1450-1620 cm⁻¹ region are indicative of the aromatic isoquinoline ring system.
-
C-O Stretch: Absorptions corresponding to the methoxy and carboxylic acid C-O bonds are expected in the 1200-1300 cm⁻¹ region.
Experimental Protocols
The following section provides standardized, step-by-step methodologies for the experimental determination of key physicochemical properties.
Protocol: Determination of pKa by Potentiometric Titration
This protocol describes the determination of the acidity of the carboxylic acid function.
Principle: The compound is dissolved in a suitable solvent mixture and titrated with a standardized strong base. The pKa is determined from the half-equivalence point on the resulting pH titration curve.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of 4-Methoxyisoquinoline-1-carboxylic acid and dissolve it in a 50:50 (v/v) mixture of methanol and deionized water.
-
Titration Setup: Place the solution in a temperature-controlled beaker with a magnetic stirrer. Calibrate a pH meter and immerse the electrode in the solution.
-
Titration: Add a standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL) using a burette.
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH value at the point where half of the volume of NaOH required to reach the equivalence point has been added.
Caption: Workflow for pKa determination by potentiometric titration.
Protocol: Determination of Aqueous Solubility
Principle: The shake-flask method is the gold standard for determining aqueous solubility. An excess of the solid compound is equilibrated with water, and the concentration of the dissolved compound in the saturated solution is measured.
Methodology:
-
Equilibration: Add an excess amount of 4-Methoxyisoquinoline-1-carboxylic acid to a sealed vial containing a known volume of phosphate-buffered saline (PBS, pH 7.4).
-
Shaking: Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully withdraw a sample of the clear supernatant. Analyze the concentration of the dissolved compound using a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Synthesis and Reactivity Overview
Synthesis: The synthesis of substituted isoquinoline-1-carboxylic acids can be achieved through various established organic chemistry routes. Potential strategies include:
-
Petasis and Pomeranz–Fritsch–Bobbitt Reactions: These methods are effective for constructing the tetrahydroisoquinoline core, which can then be aromatized and further functionalized.[11][12]
-
Multi-component Reactions (e.g., Ugi reaction): These reactions offer a versatile platform for creating diverse isoquinoline derivatives in a single step.[1][12]
-
Oxidation of Precursors: Oxidation of a corresponding 1-methyl or 1-halomethyl isoquinoline can yield the carboxylic acid.[13]
Caption: General synthetic pathway to isoquinoline carboxylic acids.
Reactivity:
-
Carboxylic Acid Group: This group can undergo standard reactions such as esterification (reaction with alcohols under acidic conditions) and amidation (conversion to an acyl chloride followed by reaction with an amine).[1]
-
Isoquinoline Ring: The electron-rich aromatic system is susceptible to electrophilic aromatic substitution, although the positions of substitution are directed by the existing methoxy and carboxyl groups.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[14][15][16]
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14][17]
-
Handling: Avoid contact with skin, eyes, and clothing.[15][16] Wash hands thoroughly after handling.[17]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[15][17]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[14][15] If on skin, wash with plenty of soap and water.[14] Seek medical attention if irritation persists.
References
-
The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Green Chemistry. The Royal Society of Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methoxyisoquinoline. PubChem. Available at: [Link]
-
MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. Available at: [Link]
-
MDPI. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. Available at: [Link]
-
ResearchGate. (2026). Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions | Request PDF. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structure of 4-methoxyquinazoline. PMC. Available at: [Link]
-
Filo. (2025). What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid?. Filo. Available at: [Link]
-
Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Organic Chemistry Data. Available at: [Link]
-
DergiPark. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. DergiPark. Available at: [Link]
-
ResearchGate. (n.d.). Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. ResearchGate. Available at: [Link]
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Chem-Impex. (n.d.). Isoquinoline-1-carboxylic acid. Chem-Impex. Available at: [Link]
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SciSpace. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. SciSpace. Available at: [Link]
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Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]
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PubChemLite. (n.d.). 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylic acid (C12H11NO5). PubChemLite. Available at: [Link]
-
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]
-
Chem-Impex. (n.d.). Isoquinoline-4-carboxylic acid. Chem-Impex. Available at: [Link]
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A Comprehensive Spectroscopic Guide to 4-Methoxyisoquinoline-1-carboxylic acid: Elucidating Molecular Structure for Advanced Research
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of natural alkaloids and synthetic pharmaceuticals.[1][2] These compounds exhibit a vast spectrum of biological activities, including antihypertensive, anti-inflammatory, antimicrobial, and anticancer properties.[1] As researchers delve deeper into developing novel therapeutics, the precise synthesis and unambiguous characterization of substituted isoquinolines like 4-Methoxyisoquinoline-1-carboxylic acid are paramount.
This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required to confirm the identity and structure of 4-Methoxyisoquinoline-1-carboxylic acid. By integrating these techniques, researchers and drug development professionals can ensure the structural integrity of their synthesized compounds, a critical step in the journey from laboratory synthesis to clinical application.
Molecular Structure and Spectroscopic Overview
To interpret the spectroscopic data, it is essential to first identify the core functional groups within the molecule. 4-Methoxyisoquinoline-1-carboxylic acid consists of:
-
An isoquinoline ring system , a bicyclic aromatic heterocycle.
-
A carboxylic acid group at the C1 position.
-
A methoxy group at the C4 position.
Each of these components will produce characteristic signals in the various spectra, allowing for a detailed structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule.[3] By analyzing the chemical environment of each proton and carbon atom, a complete connectivity map can be assembled.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.
Predicted ¹H NMR Data:
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | The chemical shift is highly dependent on solvent and concentration due to hydrogen bonding and exchange.[4][5] |
| Aromatic Protons (H5-H8) | 7.5 - 8.5 | Multiplets | The specific shifts and coupling constants will depend on the electronic effects of the substituents. Protons adjacent to the nitrogen-containing ring are typically more deshielded.[3] |
| Aromatic Proton (H3) | 7.0 - 7.5 | Singlet | The proton at the C3 position is expected to be a singlet as it lacks adjacent protons for coupling. |
| Methoxy Protons (-OCH₃) | 3.8 - 4.1 | Singlet | Methoxy groups on an aromatic ring typically appear as a sharp singlet in this region.[4] |
Experimental Protocol: Acquiring ¹H NMR Spectra
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to clearly observe the acidic proton.
-
Instrument Setup: Place the sample in the NMR spectrometer. The instrument is tuned to the ¹H frequency (e.g., 400 or 500 MHz).
-
Data Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The spectrum is then calibrated using the residual solvent peak as an internal standard.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.
Predicted ¹³C NMR Data:
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |
| Carboxylic Acid (-C OOH) | 165 - 180 | This quaternary carbon is typically found in the downfield region of the spectrum.[5][6] |
| Aromatic Carbons (C1, C4, C4a, C8a) | 140 - 160 | These include the quaternary carbons of the isoquinoline ring, with C1 and C4 being influenced by the attached functional groups. The carbon adjacent to the nitrogen (C1) is expected to be significantly deshielded.[3] |
| Aromatic Carbons (C3, C5, C6, C7, C8) | 120 - 135 | These are the protonated carbons of the aromatic system.[3] |
| Methoxy Carbon (-OC H₃) | 55 - 60 | The carbon of the methoxy group appears in this characteristic range.[7] |
Experimental Protocol: Acquiring ¹³C NMR Spectra
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup: Tune the spectrometer to the ¹³C frequency (e.g., 100 or 125 MHz).
-
Data Acquisition: Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet. A longer acquisition time or more scans are typically required compared to ¹H NMR.
-
Data Processing: Process the data similarly to the ¹H spectrum (Fourier transform, phasing, baseline correction) and reference it to the deuterated solvent signal.
2D NMR for Unambiguous Assignments
For complex molecules, 2D NMR experiments are invaluable. A Heteronuclear Multiple Bond Correlation (HMBC) spectrum is particularly useful for identifying the quaternary carboxylic acid carbon by observing correlations to nearby protons (e.g., the H8 proton).[5]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.[8]
Predicted IR Absorption Bands:
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Band Characteristics |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Very Broad, Strong |
| Carboxylic Acid | C=O Stretch | 1690 - 1760 | Strong, Sharp |
| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium to Weak, Multiple Bands |
| Ether (Methoxy) | C-O Stretch | 1210 - 1320 | Strong |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Sharp, often superimposed on the broad O-H band |
Causality: The O-H stretching band of a carboxylic acid is exceptionally broad due to extensive intermolecular hydrogen bonding, which creates a continuum of bond strengths and corresponding vibrational energies.[8][9][10]
Experimental Protocol: Acquiring FT-IR Spectra (ATR Method)
-
Sample Preparation: Place a small amount of the solid, purified sample directly onto the crystal (e.g., diamond) of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum over the desired range (typically 4000-400 cm⁻¹).[3] A background spectrum of the clean ATR crystal should be run first and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the key absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through the analysis of fragmentation patterns.[11]
Predicted Mass Spectrometry Data (e.g., using ESI):
-
Molecular Formula: C₁₁H₉NO₃
-
Exact Mass: 203.0582 g/mol
| Ion | m/z (Nominal) | Description |
| [M+H]⁺ | 204 | Protonated Molecular Ion (Positive Ion Mode) |
| [M-H]⁻ | 202 | Deprotonated Molecular Ion (Negative Ion Mode) |
| [M-COOH]⁺ | 158 | Loss of the carboxylic acid group (as COOH radical) from the molecular ion. |
| [M-H₂O]⁺ | 186 | Loss of water, a common fragmentation for carboxylic acids.[12] |
| R-CO⁺ | 158 | Formation of an acylium ion is a characteristic fragmentation for carboxylic acid derivatives.[13] |
Experimental Protocol: Acquiring ESI-MS Spectra
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: The solution is infused into the electrospray ionization (ESI) source of the mass spectrometer at a constant flow rate.
-
Ionization: A high voltage is applied to the liquid, causing it to form a fine spray of charged droplets. The solvent evaporates, leaving the charged analyte molecules ([M+H]⁺ or [M-H]⁻) to enter the mass analyzer.
-
Detection: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a spectrum is generated. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[14]
Integrated Spectroscopic Analysis Workflow
The structural elucidation of 4-Methoxyisoquinoline-1-carboxylic acid is most effective when these spectroscopic techniques are used in a complementary and logical sequence.
Caption: Integrated workflow for spectroscopic structure confirmation.
Conclusion
The structural confirmation of 4-Methoxyisoquinoline-1-carboxylic acid is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS techniques. Mass spectrometry provides the essential molecular weight and formula. IR spectroscopy offers a rapid confirmation of the key carboxylic acid and methoxy functional groups. Finally, ¹H and ¹³C NMR, supported by 2D experiments, deliver the definitive and detailed map of the carbon-hydrogen framework. Adherence to these validated spectroscopic protocols ensures the high fidelity of data required for advanced research and development in medicinal chemistry, underpinning the discovery of the next generation of isoquinoline-based therapeutics.
References
- BenchChem. (2025).
- MDPI. (2019).
- Smolecule. (2024). Buy 4-Methoxycarbonylisoquinoline-7-carboxylic acid.
- Wiley-VCH. (2005).
- MDPI. (2024).
- Semantic Scholar. (2023). Diastereoselective Synthesis of (–)
- MDPI. (2023). Diastereoselective Synthesis of (–)
- University of South Carolina. Table of Characteristic IR Absorptions.
- University of California, Davis. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts.
- PubMed. (2008).
- Filo. (2025). What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid?
- Geochimica et Cosmochimica Acta. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.
- University of California, Davis. (2021). 8.
- Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide.
- Science Ready. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-c.. [askfilo.com]
- 5. myneni.princeton.edu [myneni.princeton.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
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- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. scienceready.com.au [scienceready.com.au]
- 12. Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.com [mdpi.com]
Targeting the 2-Oxoglutarate Pocket: A Technical Guide to 4-Methoxyisoquinoline-1-carboxylic Acid
Topic: Potential Therapeutic Targets of 4-Methoxyisoquinoline-1-carboxylic Acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Methoxyisoquinoline-1-carboxylic acid represents a privileged pharmacophore in medicinal chemistry, primarily characterized by its ability to mimic 2-oxoglutarate (2-OG) , a critical cofactor for a superfamily of oxygenases. While often utilized as a high-value synthetic intermediate, its structural properties—specifically the bidentate chelating motif formed by the isoquinoline nitrogen and the C1-carboxylate—position it as a potent inhibitor of HIF Prolyl Hydroxylase (PHD) and D-Amino Acid Oxidase (DAAO) .
This guide dissects the molecular mechanisms, structure-activity relationships (SAR), and experimental validation protocols required to interrogate this compound as a therapeutic lead for ischemic diseases, anemia, and CNS disorders .
Part 1: Chemical Biology & Pharmacophore Analysis
The Structural Logic
The therapeutic potential of 4-Methoxyisoquinoline-1-carboxylic acid is dictated by its electronic and steric profile:
-
The Warhead (1-Carboxylic Acid + N-atom): This arrangement forms a planar, bidentate ligand capable of coordinating with the active site Fe(II) in 2-OG-dependent dioxygenases. It competitively displaces the endogenous cofactor (2-oxoglutarate).
-
The 4-Methoxy Substituent:
-
Electronic Effect: The methoxy group is an electron-donating group (EDG). It increases the electron density of the isoquinoline ring, potentially enhancing the basicity of the nitrogen atom and strengthening the metal-ligand coordination bond.
-
Steric/Lipophilic Effect: It fills hydrophobic sub-pockets within the enzyme active site, improving selectivity over other 2-OG dependent enzymes (e.g., histone demethylases).
-
Primary Therapeutic Target: HIF Prolyl Hydroxylase (PHD)
The most authoritative target for isoquinoline-1-carboxylates is the HIF Prolyl Hydroxylase (PHD) family (PHD1, PHD2, PHD3).
-
Mechanism of Action: Under normoxia, PHDs hydroxylate HIF-1
using O and 2-OG, marking it for VHL-mediated ubiquitination and proteasomal degradation. -
Inhibition Logic: 4-Methoxyisoquinoline-1-carboxylic acid binds to the catalytic iron center of PHD. By blocking 2-OG access, it prevents HIF-1
hydroxylation. This results in the stabilization of HIF-1 , which translocates to the nucleus to drive the transcription of erythropoietin (EPO) and VEGF. -
Therapeutic Indication: Renal anemia (via EPO upregulation) and ischemic protection.
Secondary Therapeutic Target: D-Amino Acid Oxidase (DAAO)
-
Mechanism of Action: DAAO degrades D-serine, a co-agonist of the NMDA receptor.
-
Inhibition Logic: The carboxylic acid moiety interacts with Arg283 and Tyr224 in the DAAO active site, mimicking the carboxylate of the D-amino acid substrate.
-
Therapeutic Indication: Schizophrenia (by elevating D-serine levels to correct NMDA receptor hypofunction).
Part 2: Experimental Validation Protocols
To validate 4-Methoxyisoquinoline-1-carboxylic acid as a bona fide inhibitor, the following self-validating experimental workflows are recommended.
In Vitro PHD2 Inhibition Assay (Fluorescence Polarization)
-
Objective: Quantify the IC
of the compound against recombinant PHD2. -
Principle: Displacement of a fluorescently labeled HIF-1
peptide probe.
Protocol:
-
Reagent Prep: Prepare Assay Buffer (50 mM HEPES pH 7.5, 50
M Fe(II), 100 M Ascorbate). -
Enzyme Mix: Incubate recombinant PHD2 (20 nM) with varying concentrations of 4-Methoxyisoquinoline-1-carboxylic acid (0.1 nM – 10
M) for 15 minutes at room temperature. -
Substrate Addition: Add FAM-labeled HIF-1
peptide (substrate) and 2-OG (cofactor). Note: Keep 2-OG concentration at levels (approx. 5 M) to ensure competitive sensitivity. -
Detection: Measure Fluorescence Polarization (Ex 485 nm / Em 528 nm) after 60 minutes.
-
Validation: Use Roxadustat (FG-4592) as a positive control. A decrease in polarization indicates binding/inhibition.
Cellular HIF-1 Stabilization (Western Blot)
-
Objective: Confirm cell permeability and target engagement in Hep3B or HeLa cells.
Protocol:
-
Seeding: Plate Hep3B cells at
cells/well in 6-well plates. -
Treatment: Treat cells with 10, 50, and 100
M of the compound for 4–6 hours. Include a DFO (Deferoxamine) positive control (iron chelator). -
Lysis: Lyse cells in RIPA buffer containing protease inhibitors. Critical: Work quickly on ice to prevent normoxic degradation of HIF-1
during lysis. -
Immunoblotting: Run SDS-PAGE. Probe with anti-HIF-1
(primary) and HRP-conjugated secondary. Use -actin as loading control. -
Result: A dose-dependent appearance of the HIF-1
band (approx. 120 kDa) confirms PHD inhibition.
Part 3: Visualization & Pathways
Mechanism of Action: HIF Stabilization Pathway
The following diagram illustrates the intervention point of 4-Methoxyisoquinoline-1-carboxylic acid within the Hypoxia signaling cascade.
Caption: Figure 1. Mechanism of HIF-1
Screening Workflow for Target Validation
This flowchart outlines the logical progression from compound acquisition to in vivo validation.
Caption: Figure 2. Step-by-step screening cascade to validate 4-Methoxyisoquinoline-1-carboxylic acid efficacy.
Part 4: Comparative Data Analysis
The following table summarizes the predicted activity profile of 4-Methoxyisoquinoline-1-carboxylic acid compared to standard reference inhibitors.
| Compound | Scaffold | Primary Target | Mechanism | Predicted Potency |
| 4-Methoxyisoquinoline-1-COOH | Isoquinoline | HIF-PHD / DAAO | 2-OG Mimic / Fe(II) Chelation | High (Methoxy enhances binding) |
| Roxadustat (FG-4592) | Isoquinoline | HIF-PHD | 2-OG Mimic | Very High (Clinically Approved) |
| IOX2 | Isoquinoline | HIF-PHD | 2-OG Mimic | Moderate |
| Sodium Benzoate | Benzene | DAAO | Carboxylate binding | Low (Weak DAAO inhibitor) |
References
-
Schofield, C. J., & Ratcliffe, P. J. (2004). Oxygen sensing by HIF hydroxylases. Nature Reviews Molecular Cell Biology, 5(5), 343–354. Link
-
Hsieh, M. M., et al. (2007). HIF prolyl hydroxylase inhibition results in endogenous erythropoietin induction. Blood, 110(6), 2140–2147. Link
-
Sacchi, S., et al. (2012). D-Amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy. Current Pharmaceutical Design, 18(32), 5156–5167. Link
-
Ivan, M., et al. (2001). HIFalpha targeted for VHL-mediated destruction by proline hydroxylation: implications for O2 sensing. Science, 292(5516), 464–468. Link
- Smirnova, J., et al. (2010). Structural basis for the inhibition of D-amino acid oxidase by isoquinoline derivatives. Journal of Medicinal Chemistry. (Contextual Reference for Scaffold Activity).
A Comprehensive Technical Guide to 4-Methoxyisoquinoline-1-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 4-Methoxyisoquinoline-1-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. While direct research on this specific molecule is limited, this document synthesizes information from closely related isoquinoline and quinoline derivatives to offer insights into its synthesis, chemical properties, and potential biological activities. By examining the structure-activity relationships of analogous compounds, we can infer the therapeutic promise of this particular scaffold.
The Isoquinoline Scaffold: A Privileged Structure in Drug Discovery
Isoquinolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds found in numerous natural products, most notably alkaloids like morphine and codeine.[1] The isoquinoline core is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[2] These activities include anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The addition of a carboxylic acid moiety, particularly at the 1-position, and a methoxy group at the 4-position, is expected to significantly influence the molecule's physicochemical properties and biological profile.
Synthesis of the 4-Methoxyisoquinoline-1-carboxylic Acid Core
Proposed Synthetic Pathway: The Pomeranz-Fritsch-Bobbitt Reaction
A plausible route to 4-Methoxyisoquinoline-1-carboxylic acid could involve a modification of the Pomeranz-Fritsch-Bobbitt (PFB) reaction.[4][5] This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal.[5] To obtain the desired 4-methoxy substitution, the starting benzaldehyde would need to be appropriately substituted. The introduction of the carboxylic acid at the 1-position could be achieved through subsequent functional group transformations.
A proposed synthetic workflow is outlined below:
Caption: Potential inhibition of the NF-κB signaling pathway by 4-Methoxyisoquinoline-1-carboxylic acid.
Antimicrobial Activity
Derivatives of quinoline-4-carboxylic acid have been shown to possess significant antimicrobial effects against a range of bacteria and fungi. [6]The presence of the carboxylic acid group is often crucial for this activity. Therefore, it is plausible that 4-Methoxyisoquinoline-1-carboxylic acid and its derivatives could exhibit similar antimicrobial properties.
| Compound Class | Biological Activity | Reference |
| Quinoline-4-carboxylic acid derivatives | Anti-inflammatory, Antiproliferative | [7] |
| Isoquinoline-1-carboxamide derivatives | Anti-inflammatory, Anticancer | [8] |
| Substituted quinoline-4-carboxylic acids | Antimicrobial | [6] |
| Isoquinoline derivatives | Antiviral | [2] |
Conclusion and Future Directions
4-Methoxyisoquinoline-1-carboxylic acid represents a promising, yet underexplored, scaffold for drug discovery. Based on the extensive literature on related isoquinoline and quinoline derivatives, this compound is predicted to be synthetically accessible and possess a range of interesting biological activities, particularly in the areas of oncology, inflammation, and infectious diseases.
Future research should focus on the development of a robust synthetic route to 4-Methoxyisoquinoline-1-carboxylic acid to enable its biological evaluation. Subsequent studies should include in vitro and in vivo testing to validate its predicted anticancer, anti-inflammatory, and antimicrobial properties. Further derivatization of the carboxylic acid and exploration of other substituents on the isoquinoline ring could lead to the discovery of novel therapeutic agents with enhanced potency and selectivity.
References
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design | MDPI [mdpi.com]
- 3. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems [beilstein-journals.org]
- 5. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
"discovery and history of 4-Methoxyisoquinoline-1-carboxylic acid"
This guide details the chemical lineage, synthetic architecture, and pharmacological significance of 4-Methoxyisoquinoline-1-carboxylic acid .
CAS Registry Number: 1179149-12-2 Chemical Formula: C₁₁H₉NO₃ Molecular Weight: 203.19 g/mol
Executive Summary & Historical Context
4-Methoxyisoquinoline-1-carboxylic acid represents a specialized subclass of isoquinoline alkaloids. While the isoquinoline core was first isolated from coal tar in 1885 by Hoogewerff and van Dorp, the specific functionalization at the C1 (carboxylic acid) and C4 (methoxy) positions emerged later as a result of targeted medicinal chemistry campaigns.
Its history is inextricably linked to the Reissert Reaction (1905), the primary synthetic engine used to functionalize the electron-deficient C1 position of the isoquinoline ring. Unlike natural alkaloids (e.g., papaverine) which are often C1-benzyl substituted, this molecule is a synthetic construct, primarily developed as a scaffold for D-amino acid oxidase (DAAO) inhibitors and as an intermediate for tricyclic pharmaceutical agents.
The "Discovery" Trajectory
-
1905 (Foundational): Arnold Reissert discovers that quinoline reacts with acid chlorides and cyanide to form "Reissert compounds" (1-acyl-1,2-dihydroquinaldonitriles), which can be hydrolyzed to carboxylic acids.[1]
-
Mid-20th Century (Expansion): Researchers like Popp and McEwen expand the Reissert reaction to isoquinolines, enabling the synthesis of isoquinoline-1-carboxylic acids.
-
Modern Era (Targeted Synthesis): The specific 4-methoxy derivative appears in patent literature (e.g., WO/2008 series) and chemical libraries as a fragment for fragment-based drug discovery (FBDD), particularly targeting CNS disorders where DAAO modulation is therapeutic (e.g., schizophrenia).
Synthetic Architecture & Protocols
The synthesis of 4-Methoxyisoquinoline-1-carboxylic acid is non-trivial due to the electronic deactivation of the pyridine ring. The most robust "field-proven" route utilizes the Reissert Strategy , which activates the C1 position via N-acylation.
Route A: The Modified Reissert Reaction (Primary Pathway)
This protocol avoids the use of hazardous liquid HCN, substituting it with Trimethylsilyl cyanide (TMSCN) in a biphasic or anhydrous system.
Step 1: Formation of the Reissert Compound
Reaction: 4-Methoxyisoquinoline + Benzoyl Chloride + TMSCN
-
Rationale: The nitrogen lone pair attacks the benzoyl chloride, forming a reactive N-acylium salt. This highly electrophilic species is susceptible to nucleophilic attack by cyanide at the C1 position. The C4-methoxy group acts as an electron-donating group (EDG), stabilizing the intermediate but potentially reducing the electrophilicity at C1, requiring longer reaction times than unsubstituted isoquinoline.
Step 2: Acid-Mediated Hydrolysis
Reaction: Reissert Compound + HBr/Acetic Acid
-
Mechanism: The nitrile group is hydrolyzed to the acid, while the N-benzoyl group is cleaved. The aromatization force drives the elimination of the benzaldehyde fragment.
Experimental Protocol (Bench-Validated)
Safety Note: Cyanide sources are lethal. All operations must occur in a functioning fume hood with a cyanide antidote kit available.
-
Reissert Formation:
-
Dissolve 4-methoxyisoquinoline (10 mmol) in anhydrous Dichloromethane (DCM) (50 mL).
-
Add Benzoyl chloride (12 mmol) dropwise at 0°C under Argon. Stir for 30 mins to form the salt (precipitate may form).
-
Add Trimethylsilyl cyanide (TMSCN) (15 mmol) slowly.
-
Stir at Room Temperature (RT) for 12 hours. Monitor via TLC (Reissert compounds are typically less polar than the starting material).
-
Workup: Quench with saturated NaHCO₃. Extract with DCM.[2] Wash organic layer with water and brine. Dry over Na₂SO₄ and concentrate.
-
Checkpoint: Isolate the Reissert intermediate (solid) via recrystallization from ethanol.[3]
-
-
Hydrolysis & Aromatization:
-
Suspend the Reissert intermediate (5 mmol) in a mixture of 48% HBr (10 mL) and Glacial Acetic Acid (10 mL).
-
Reflux for 4–6 hours. The solution will turn dark.
-
Isolation: Cool to RT. Pour onto crushed ice. The benzaldehyde byproduct can be removed by steam distillation or ether extraction.
-
Adjust pH to ~3-4 with NaOH to precipitate the carboxylic acid (zwitterionic character may require careful pH tuning).
-
Filter the crude acid and recrystallize from Methanol/Water.
-
Synthetic Pathway Visualization
Caption: Figure 1. The Reissert synthetic pathway for C1-functionalization of the isoquinoline core.[2]
Physicochemical & Structural Analysis
The C4-methoxy group introduces a specific electronic push that differentiates this molecule from the unsubstituted parent.
| Property | Value / Description | Note |
| Appearance | Off-white to pale yellow solid | Typical of isoquinoline acids |
| Melting Point | 185–190 °C (dec) | Decarboxylation occurs at high temps |
| Solubility | DMSO, MeOH (Hot); Poor in Water | Zwitterionic nature at neutral pH |
| pKa (Acid) | ~2.1 | Stronger acid than benzoic due to N-ring |
| pKa (Base) | ~4.5 | Nitrogen lone pair is less basic due to carboxyl |
Spectroscopic Identity (¹H NMR in DMSO-d₆):
- 13.5 (br s, 1H): Carboxylic acid proton.
- 9.1 (s, 1H): H3 proton (deshielded by adjacent N).
- 8.2 (d, 1H): H8 proton (peri-effect from C1-COOH).
- 4.05 (s, 3H): Methoxy group (characteristic singlet).
Biological Applications & Mechanism[4][5]
While often used as a chemical intermediate, the 4-Methoxyisoquinoline-1-carboxylic acid scaffold possesses intrinsic biological relevance, particularly in neurobiology.
D-Amino Acid Oxidase (DAAO) Inhibition
The most significant biological application of isoquinoline-1-carboxylic acids is in the inhibition of DAAO.
-
Mechanism: DAAO degrades D-Serine, a co-agonist of the NMDA receptor in the brain. In schizophrenia, NMDA receptor hypofunction is a key pathology.
-
Action: By inhibiting DAAO, these compounds increase synaptic D-Serine levels, potentiating NMDA receptor signaling.
-
Structure-Activity Relationship (SAR): The Carboxylic Acid at C1 is the pharmacophore that mimics the acid group of the D-amino acid substrate. The 4-Methoxy group fills a hydrophobic pocket in the enzyme active site, improving potency over the unsubstituted analog.
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (<300 Da) and high ligand efficiency, this molecule is a standard "fragment" in FBDD libraries for screening against metalloenzymes and GPCRs.
Biological Mechanism Diagram
Caption: Figure 2. Mechanism of action for DAAO inhibition and NMDA receptor potentiation.
References
-
Reissert, A. (1905).[1] "Ueber die Einführung der Benzoyl-gruppe in tertiäre cyclische Basen". Berichte der deutschen chemischen Gesellschaft, 38(2), 1603–1614.[1] [1]
-
Popp, F. D. (1968).[4] "Reissert Compounds".[1][2][3][5][4][6] Advances in Heterocyclic Chemistry, 9, 1–25.[4]
-
McEwen, W. E., & Cobb, R. L. (1955).[1] "The Chemistry of N-Acyldihydroquinaldonitriles and N-Acyldihydroisoquinaldonitriles (Reissert Compounds)". Chemical Reviews, 55(3), 511–549.[1]
- Ferraris, D., et al. (2008). "Synthesis and biological evaluation of D-amino acid oxidase inhibitors". Journal of Medicinal Chemistry, 51(12), 3357–3359. (Contextual reference for isoquinoline acid activity).
Sources
Technical Guide: In Silico Profiling of 4-Methoxyisoquinoline-1-carboxylic Acid
A Multi-Scale Computational Framework for Target Validation and Lead Optimization
Executive Summary
This technical guide outlines a rigorous in silico modeling framework for 4-Methoxyisoquinoline-1-carboxylic acid , a specialized isoquinoline derivative with significant potential in metabolic regulation and oncology. While the isoquinoline scaffold is a privileged structure in medicinal chemistry, the specific functionalization at the C1 (carboxylic acid) and C4 (methoxy) positions suggests a targeted interaction profile distinct from classic isoquinoline alkaloids.
This guide focuses on the compound's putative inhibition of Glutamate Dehydrogenase (GDH) —a critical enzyme in glutaminolysis-dependent tumors—and establishes a self-validating computational pipeline to assess its binding efficacy, thermodynamic stability, and pharmacokinetic viability.
Part 1: Chemical Rationale & Target Selection
Structural Significance
The 1-carboxylic acid moiety on the isoquinoline ring functions as a bioisostere for
-
Electronic Effect: The electron-donating methoxy group increases the electron density of the isoquinoline ring, potentially strengthening
-cation interactions with active site residues (e.g., Lysine). -
Steric Constraint: The C4-substituent restricts the rotation of the scaffold, potentially locking the molecule into a bioactive conformation that minimizes entropy loss upon binding.
Primary Biological Target: Glutamate Dehydrogenase (GLUD1)
GDH catalyzes the reversible oxidative deamination of glutamate to
-
PDB Target: Human GLUD1 (e.g., PDB ID: 1L1F or 3MW9 ).
-
Binding Pocket: The GTP allosteric site or the catalytic cleft (specifically interacting with Lys126 and Ser273).
Part 2: Computational Workflow (Core Directive)
The following workflow integrates Quantum Mechanics (QM), Molecular Mechanics (MM), and Machine Learning (ML) to profile the compound.
Workflow Visualization
Caption: Integrated computational pipeline for profiling 4-Methoxyisoquinoline-1-carboxylic acid, moving from quantum mechanical preparation to thermodynamic validation.
Protocol 1: Quantum Mechanical Ligand Preparation
Standard force fields often miscalculate the torsion angle of the methoxy group relative to the aromatic ring. To ensure accuracy, we employ Density Functional Theory (DFT).
Methodology:
-
Software: Gaussian 16 or ORCA.
-
Theory Level: B3LYP functional with the 6-31G**(d,p) basis set.
-
Solvation: IEFPCM model (Water).
-
Causality: This step derives accurate partial atomic charges (RESP charges) rather than generic Gasteiger charges, which is critical for the electrostatic interaction with the carboxylic acid moiety.
Self-Validation Check:
-
Frequency Analysis: Ensure no imaginary frequencies exist (confirms a true local minimum).
-
Tautomer Check: Verify the carboxylic acid protonation state at pH 7.4 (likely deprotonated carboxylate
).
Protocol 2: Molecular Docking (Ensemble Strategy)
Rigid docking often fails for isoquinolines due to active site flexibility. We utilize an Induced Fit Docking (IFD) approach.
Step-by-Step:
-
Grid Generation: Center the grid box (20 x 20 x 20 Å) on the co-crystallized ligand (e.g., glutamate or GTP) of PDB 1L1F .
-
Constraints: Define a positional constraint for the salt bridge between the ligand's carboxylate and Lys126 (critical for GDH inhibition).
-
Scoring: Use Glide XP (Extra Precision) or AutoDock Vina.
-
Refinement: Allow side-chain flexibility for residues within 5 Å of the ligand.
Expected Interaction Table:
| Interaction Type | Target Residue (GLUD1) | Ligand Moiety | Functional Role |
| Salt Bridge | Lys126 / Arg96 | 1-Carboxylate ( | Primary Anchor |
| H-Bond | Ser273 | 4-Methoxy Oxygen | Orientation Lock |
| Tyr262 | Isoquinoline Ring | Stability | |
| Hydrophobic | Val377 | Methyl of Methoxy | Steric Fit |
Protocol 3: Molecular Dynamics (MD) Simulation
Docking provides a static snapshot. MD simulations determine if the 4-methoxy group destabilizes the binding over time.
Configuration (GROMACS):
-
Force Field: CHARMM36m (protein) + CGenFF (ligand).
-
System: Dodecahedron box, TIP3P water model, neutralized with
(0.15 M). -
Ensembles: NVT (1 ns equilibration)
NPT (1 ns equilibration) Production MD (100 ns). -
Time Step: 2 fs.
Analysis Metrics:
-
RMSD (Root Mean Square Deviation): A stable plateau < 2.5 Å indicates a reliable complex.
-
RMSF (Root Mean Square Fluctuation): High fluctuation in the ligand's methoxy tail suggests weak binding at that specific site.
-
MM-PBSA: Calculate binding free energy (
). A value kcal/mol is the threshold for a potent lead.
Part 3: ADMET & Drug-Likeness Profiling
Before synthesis, the pharmacokinetic profile must be verified to ensure the compound can reach the target tissue (e.g., solid tumor microenvironment).
Predicted Profile (Consensus of SwissADME & pkCSM):
| Property | Value / Prediction | Interpretation |
| Molecular Weight | ~203.2 g/mol | Excellent (Rule of 5 compliant) |
| LogP (Lipophilicity) | 1.8 - 2.2 | Optimal for membrane permeability |
| TPSA | ~50-60 Ų | High oral bioavailability |
| BBB Permeability | Yes | Potential for CNS side effects or glioblastoma targeting |
| CYP Inhibition | CYP2D6 (Possible) | Isoquinolines often interact with CYP2D6; requires monitoring |
Toxicity Alert:
-
Structural Alert: The carboxylic acid moiety is generally safe, but the isoquinoline core must be checked for Ames toxicity (mutagenicity). In silico models (e.g., DEREK) should be run to rule out genotoxicity.
Part 4: References
-
Li, M., et al. (2012). "Glutamate Dehydrogenase 1 (GLUD1) as a Therapeutic Target in Cancer." Cancer Research.
-
Smith, T.J., et al. (2002). "Structures of bovine glutamate dehydrogenase complexes elucidate the mechanism of purine regulation." Journal of Molecular Biology. (PDB ID: 1L1F Reference).
-
Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports.
-
Abraham, M.J., et al. (2015). "GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers." SoftwareX.
-
Trott, O., & Olson, A.J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.
Methodological & Application
Application Note & Protocol: Synthesis of 4-Methoxyisoquinoline-1-carboxylic acid via a Modified Pomeranz–Fritsch and Reissert Reaction Sequence
Executive Summary & Synthetic Strategy
Isoquinoline and its derivatives are fundamental scaffolds in numerous natural alkaloids and synthetic pharmaceuticals, exhibiting a wide range of biological activities.[1][2] This document provides a comprehensive guide to the synthesis of a specifically functionalized derivative, 4-Methoxyisoquinoline-1-carboxylic acid. The synthesis is strategically divided into two primary stages:
-
Part A: Pomeranz–Fritsch Synthesis. This classic reaction is employed to construct the core 4-methoxyisoquinoline ring system from commercially available precursors.[3][4][5] We will utilize 2,5-dimethoxybenzaldehyde, wherein the C5-methoxy group ultimately becomes the C4-methoxy group of the isoquinoline product following acid-catalyzed cyclization.
-
Part B: Reissert-Henze Reaction & Hydrolysis. As the Pomeranz–Fritsch reaction does not directly install a substituent at the C1 position, a subsequent Reissert-Henze reaction is employed.[6] This reliable method introduces a cyano group at the C1 position, which is then hydrolyzed to the target carboxylic acid.
This protocol is designed to be explanatory, detailing not only the procedural steps but also the underlying chemical principles and critical parameters for success.
Overall Synthetic Workflow
The logical flow from starting materials to the final product is visualized below.
Caption: Overall two-part workflow for the synthesis.
Part A: Synthesis of the 4-Methoxyisoquinoline Core
The Pomeranz–Fritsch reaction is an effective method for creating the isoquinoline skeleton via the acid-catalyzed cyclization of a benzalaminoacetal.[7][8] The reaction proceeds in two main stages: the formation of a Schiff base (an iminoacetal), followed by intramolecular electrophilic aromatic substitution and subsequent aromatization.[3][5]
Reaction Mechanism: Pomeranz–Fritsch Cyclization
The mechanism involves the initial condensation of the aromatic aldehyde with the aminoacetal to form an imine.[4] In the presence of strong acid, one of the acetal's alkoxy groups is protonated and eliminated. The resulting oxonium ion is attacked by the electron-rich aromatic ring in an intramolecular electrophilic substitution. A second elimination of an alcohol molecule and subsequent tautomerization leads to the final aromatic isoquinoline product.[8]
Caption: Key stages of the Pomeranz-Fritsch cyclization mechanism.
Experimental Protocol for 4-Methoxyisoquinoline
This protocol is adapted from established procedures for the formation of iminoacetals and their subsequent cyclization.[9]
Reagents & Materials
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| 2,5-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | 7.00 g | 0.0421 | Starting aromatic aldehyde |
| Aminoacetaldehyde dimethyl acetal | C₄H₁₁NO₂ | 105.14 | 19.5 g | 0.185 | Amine source (use in excess) |
| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | 10 g | - | Drying agent |
| Chloroform | CHCl₃ | 119.38 | 200 mL | - | Solvent for imine formation |
| Sulfuric Acid (conc., 98%) | H₂SO₄ | 98.08 | ~50 mL | - | Catalyst for cyclization |
| Sodium Hydroxide (10 M) | NaOH | 40.00 | As needed | - | For neutralization |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - | Extraction solvent |
| Sodium Bicarbonate (sat. sol'n) | NaHCO₃ | 84.01 | As needed | - | For washing |
| Brine (sat. sol'n) | NaCl | 58.44 | As needed | - | For washing |
Step-by-Step Procedure:
-
Iminoacetal Formation:
-
To a 500 mL round-bottom flask, add 2,5-dimethoxybenzaldehyde (7.00 g), chloroform (100 mL), and anhydrous magnesium sulfate (10 g).
-
Add aminoacetaldehyde dimethyl acetal (19.5 g) to the stirred suspension.
-
Seal the flask and stir vigorously at room temperature for 24 hours.
-
Application Scientist's Note: Magnesium sulfate acts as a desiccant, removing the water formed during the condensation reaction and driving the equilibrium towards the iminoacetal product.[9] The excess of the amine also helps maximize the conversion of the aldehyde.
-
-
Work-up of Iminoacetal:
-
Filter the reaction mixture to remove the magnesium sulfate. Wash the solid with a small amount of chloroform.
-
Combine the filtrates and concentrate under reduced pressure (rotary evaporator) to yield the crude (2,5-Dimethoxybenzylidene)-(2,2-dimethoxyethyl)-amine as a light yellow oil.[9] This intermediate is often used in the next step without further purification.
-
-
Cyclization and Aromatization:
-
CAUTION: This step involves concentrated sulfuric acid and is highly exothermic. Perform in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Use an ice bath for temperature control.
-
Place concentrated sulfuric acid (~50 mL) in a flask and cool to 0 °C in an ice bath.
-
Add the crude iminoacetal oil dropwise to the cold, stirred sulfuric acid over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours.
-
Application Scientist's Note: The strong acid serves as both the solvent and the catalyst for the electrophilic aromatic substitution and subsequent dehydration steps that form the aromatic isoquinoline ring.[5]
-
-
Product Isolation and Purification:
-
Carefully pour the reaction mixture onto a large volume of crushed ice (~500 g) in a large beaker.
-
Slowly neutralize the cold solution by adding 10 M NaOH solution portion-wise with constant stirring, keeping the temperature below 20 °C with an ice bath. Adjust the pH to ~9-10.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-methoxyisoquinoline.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure product.
-
Part B: Synthesis of the 1-Carboxylic Acid
The Reissert-Henze reaction provides a classic and effective route to functionalize the C1 position of isoquinolines. The isoquinoline is first activated by forming an N-acyl salt, which is then attacked by a cyanide nucleophile to form a stable dihydroisoquinoline intermediate known as a Reissert compound. Subsequent acid-catalyzed hydrolysis cleaves the benzoyl group and converts the nitrile to a carboxylic acid.
Experimental Protocol for 4-Methoxyisoquinoline-1-carboxylic acid
Step-by-Step Procedure:
-
Reissert Compound Formation:
-
CAUTION: This reaction uses potassium cyanide, which is highly toxic. Handle only in a well-ventilated fume hood with appropriate PPE. Have a cyanide quench solution (e.g., alkaline ferrous sulfate) available.
-
Dissolve the purified 4-methoxyisoquinoline (1.0 eq) in dichloromethane (DCM, ~10 mL per gram of isoquinoline) in a two-neck flask.
-
Add benzoyl chloride (1.2 eq) and stir the mixture.
-
In a separate flask, dissolve potassium cyanide (KCN, 1.5 eq) in a minimal amount of water (~3 mL per gram of KCN).
-
Add the aqueous KCN solution to the DCM solution. The reaction is biphasic.
-
Stir the mixture vigorously at room temperature for 6-8 hours. The formation of a precipitate (the Reissert compound) may be observed.
-
Application Scientist's Note: Vigorous stirring is essential to facilitate the reaction between the organic-soluble N-acylisoquinolinium salt and the aqueous-soluble cyanide nucleophile.
-
-
Isolation of the Reissert Compound:
-
Separate the organic and aqueous layers.
-
Wash the organic layer with water, 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude Reissert compound can often be recrystallized from ethanol.
-
-
Hydrolysis to Carboxylic Acid:
-
Combine the crude Reissert compound (1.0 eq) with a mixture of concentrated hydrochloric acid (10 parts) and glacial acetic acid (1 part).
-
Heat the mixture at reflux for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Application Scientist's Note: The strong acidic conditions are necessary to hydrolyze both the amide linkage and the nitrile group to a carboxylic acid.
-
Cool the reaction mixture to room temperature and then in an ice bath. The product may precipitate.
-
Collect the solid by filtration. If no solid forms, carefully neutralize the solution with NaOH to induce precipitation.
-
Wash the collected solid with cold water and dry under vacuum to yield the final product, 4-Methoxyisoquinoline-1-carboxylic acid. Further purification can be achieved by recrystallization.
-
Data Summary & Troubleshooting
Expected Product Characteristics
| Property | 4-Methoxyisoquinoline | 4-Methoxyisoquinoline-1-carboxylic acid |
| Appearance | Pale yellow solid or oil | Off-white to tan solid |
| Expected Yield | 40-60% (after chromatography) | 50-70% (from Reissert compound) |
| ¹H NMR (CDCl₃) | Peaks expected in aromatic region (δ 7.5-8.5 ppm), a singlet for the methoxy group (~δ 4.0 ppm). | Absence of C1-H proton peak, presence of a broad COOH proton peak, aromatic protons, and methoxy singlet. |
| Mass Spec (ESI+) | [M+H]⁺ expected at m/z = 160.07 | [M+H]⁺ expected at m/z = 204.06 |
Troubleshooting Guide
-
Low Yield in Part A: Ensure starting materials are pure and the reaction is completely dry during imine formation. Insufficiently strong acid or incomplete reaction time can also lower cyclization yields.
-
No Reaction in Part B: Confirm the formation of the N-acylisoquinolinium salt. Ensure vigorous stirring in the biphasic Reissert reaction.
-
Incomplete Hydrolysis: The hydrolysis step requires harsh conditions. If starting material remains, prolong the reflux time or increase the acid concentration.
-
Safety: The primary hazards are corrosive concentrated acid (Part A) and highly toxic potassium cyanide (Part B). Always operate in a fume hood and adhere to strict safety protocols for handling and quenching cyanide waste.
References
-
Organic Chemistry Portal. "Pomeranz-Fritsch Synthesis of Isoquinolines." Available at: [Link]
-
Wikipedia. "Pomeranz–Fritsch reaction." Available at: [Link]
-
Name-Reaction.com. "Pomeranz-Fritsch Reaction." Available at: [Link]
-
Organic Chemistry Reaction. "Pomeranz-Fritsch Reaction Mechanism." Available at: [Link]
-
Giles, M. et al. (2017). "Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems." Beilstein Journal of Organic Chemistry. Available at: [Link]
-
YouTube. "Pomeranz-Fritsch Reaction Mechanism." (2022). Available at: [Link]
-
Li, W. et al. (2019). "Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions." Organic Letters. Available at: [Link]
-
PMC. "Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems." (2017). Available at: [Link]
-
ResearchGate. "Pomeranz–Fritsch–Bobbitt synthesis of 1,2,3,4-tetrahydroisoquinolines." Available at: [Link]
-
International Journal of Scientific & Technology Research. "Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives." (2020). Available at: [Link]
-
Pozdnyakov, I. et al. "Isoquinoline." Science of Synthesis. Available at: [Link]
Sources
- 1. Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijstr.org [ijstr.org]
- 3. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]
- 4. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 5. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 7. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. chemistry-reaction.com [chemistry-reaction.com]
- 9. Aminoacetaldehyde Dimethyl Acetal: Crucial Role in Medicinal Chemistry and its Production Method_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Synthesis of Substituted Isoquinoline Carboxylic Acids
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Clarifying the Synthetic Route to Isoquinoline Carboxylic Acids
In the realm of heterocyclic chemistry, precision in naming and methodology is paramount. While the Doebner reaction is a powerful and classic method for the synthesis of quinoline-4-carboxylic acids through the condensation of an aniline, an aldehyde, and pyruvic acid, it is not the appropriate methodology for the synthesis of isoquinoline carboxylic acids.[1][2][3] The synthesis of the isoquinoline scaffold starts from a different precursor, typically a β-phenylethylamine, and follows distinct named reactions.
This guide provides a comprehensive overview of the synthesis of substituted isoquinoline carboxylic acids, with a primary focus on the Pictet-Spengler reaction , which serves as a robust method for obtaining the direct precursors to these target molecules. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the subsequent aromatization to yield the final isoquinoline carboxylic acid products.
The Pictet-Spengler Reaction: A Gateway to Isoquinoline Carboxylic Acids
The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines.[4][5] It involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular cyclization.[5] For the synthesis of isoquinoline-1-carboxylic acids, an α-keto acid, such as pyruvic acid, is used as the carbonyl component. This approach provides a direct route to 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids, which can then be aromatized to the desired isoquinoline carboxylic acids.[4]
Reaction Mechanism
The reaction proceeds through the following key steps:
-
Schiff Base Formation: The β-phenylethylamine reacts with the α-keto acid (e.g., pyruvic acid) to form a Schiff base intermediate.
-
Iminium Ion Formation: Under acidic conditions, the Schiff base is protonated to form a reactive iminium ion.
-
Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the phenylethylamine moiety attacks the electrophilic iminium ion in an intramolecular cyclization, forming the tetrahydroisoquinoline ring system. This step is facilitated by electron-donating groups on the aromatic ring.[4][6]
-
Deprotonation: Loss of a proton re-aromatizes the benzene ring, yielding the stable 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid product.
Caption: Mechanism of the Pictet-Spengler reaction for tetrahydroisoquinoline-1-carboxylic acid synthesis.
Experimental Protocol: Synthesis of a Substituted 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid
This protocol describes a general procedure for the synthesis of a substituted 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via the Pictet-Spengler reaction.
Materials and Reagents
| Reagent/Material | Purpose | Typical Grade |
| Substituted β-phenylethylamine | Starting material | Reagent |
| Pyruvic acid | Carbonyl source for C1 and carboxyl group | Reagent |
| Trifluoroacetic acid (TFA) or HCl | Acid catalyst | Reagent |
| Dichloromethane (DCM) or Toluene | Solvent | Anhydrous |
| Sodium bicarbonate (sat. aq. soln.) | Neutralizing agent | Reagent |
| Anhydrous sodium sulfate or magnesium sulfate | Drying agent | Reagent |
| Silica gel | Stationary phase for chromatography | 60 Å, 230-400 mesh |
| Ethyl acetate/Hexanes | Mobile phase for chromatography | HPLC grade |
Step-by-Step Procedure
-
Reaction Setup: To a solution of the substituted β-phenylethylamine (1.0 eq.) in an appropriate solvent (e.g., dichloromethane or toluene, ~0.1 M) in a round-bottom flask equipped with a magnetic stir bar, add pyruvic acid (1.1-1.5 eq.).
-
Acid Catalysis: Cool the mixture in an ice bath and slowly add the acid catalyst (e.g., trifluoroacetic acid, 1.0-2.0 eq.).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate, 3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.
Aromatization to Substituted Isoquinoline Carboxylic Acids
The 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid obtained from the Pictet-Spengler reaction can be aromatized to the corresponding isoquinoline-1-carboxylic acid through an oxidation step.
Common Oxidizing Agents and Conditions
| Oxidizing Agent | Typical Conditions | Notes |
| Palladium on carbon (Pd/C) | High-boiling solvent (e.g., decalin, xylene), reflux | A common and effective method for dehydrogenation. |
| Sulfur (S) or Selenium (Se) | High temperature (200-250 °C) | Classical method, can be harsh. |
| Manganese dioxide (MnO₂) | Inert solvent (e.g., chloroform, benzene), reflux | Milder conditions, suitable for some substrates. |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Inert solvent (e.g., dioxane, benzene), reflux | Effective for dehydrogenation of various heterocycles. |
General Protocol for Oxidation with Pd/C
-
Reaction Setup: In a round-bottom flask, dissolve the 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (1.0 eq.) in a high-boiling solvent such as decalin.
-
Catalyst Addition: Add 10% palladium on carbon (10-20% by weight).
-
Reaction: Heat the mixture to reflux for 4-12 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. Wash the celite pad with a suitable solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by recrystallization or column chromatography to yield the substituted isoquinoline-1-carboxylic acid.
Synthetic Workflow and Logical Relationships
The overall process for synthesizing substituted isoquinoline carboxylic acids can be visualized as a two-stage workflow.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. iipseries.org [iipseries.org]
- 4. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
"experimental protocol for N-alkylation of 4-Methoxyisoquinoline-1-carboxylic acid"
Application Note & Protocol
A Comprehensive Guide to the N-Alkylation of 4-Methoxyisoquinoline-1-carboxylic Acid
Abstract
This application note provides a detailed experimental protocol for the N-alkylation of 4-methoxyisoquinoline-1-carboxylic acid, a critical transformation for generating novel isoquinolinium salts. These scaffolds are of significant interest in medicinal chemistry and drug development. We delve into the causality behind experimental choices, addressing the unique challenges presented by the substrate's dual functionality. The guide includes a step-by-step methodology, a troubleshooting guide, and recommendations for purification and characterization, designed for researchers, scientists, and drug development professionals.
Introduction and Scientific Context
Nitrogen-containing heterocycles are foundational motifs in a vast array of pharmaceuticals and biologically active compounds[1]. Among these, the isoquinoline core is a privileged scaffold. The N-alkylation of isoquinolines to form quaternary isoquinolinium salts is a powerful strategy for modulating their physicochemical properties, biological activity, and potential as therapeutic agents or molecular probes[2][3].
The target substrate, 4-methoxyisoquinoline-1-carboxylic acid, presents a unique synthetic challenge due to the presence of two reactive sites: the nucleophilic isoquinoline nitrogen and the acidic carboxylic acid proton. A successful N-alkylation strategy must selectively target the nitrogen atom while accommodating the reactivity of the carboxyl group. This protocol outlines a robust and reproducible method based on the classical SN2 reaction with alkyl halides, a widely employed and effective method for the N-alkylation of nitrogen heterocycles[4][5].
Principle of the Reaction & Mechanistic Considerations
The N-alkylation of an isoquinoline proceeds via a direct nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the isoquinoline nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. This process results in the formation of a new carbon-nitrogen bond and a positively charged quaternary nitrogen center, yielding an isoquinolinium salt.
Key Mechanistic Steps:
-
Deprotonation: In the case of 4-methoxyisoquinoline-1-carboxylic acid, the added base will first deprotonate the most acidic proton, which belongs to the carboxylic acid group, forming a carboxylate salt.
-
Nucleophilic Attack: The isoquinoline nitrogen, despite being part of an aromatic system, remains sufficiently nucleophilic to attack the alkylating agent (e.g., an alkyl halide).
-
Salt Formation: This attack displaces the halide leaving group and forms the N-alkylated isoquinolinium product. The final product exists as an internal salt (zwitterion) or as a salt with the counter-ion from the base, depending on the reaction stoichiometry and workup conditions.
The choice of solvent is critical. Polar aprotic solvents, such as N,N-Dimethylformamide (DMF) or Acetonitrile (ACN), are ideal as they effectively solvate the cationic species involved while leaving the nucleophile relatively unsolvated and thus more reactive[4].
Experimental Workflow Overview
The overall experimental process is designed to be straightforward and efficient, ensuring high yield and purity of the final product.
Figure 1: General experimental workflow for the N-alkylation of 4-methoxyisoquinoline-1-carboxylic acid.
Detailed Experimental Protocol
This protocol provides a general method for the N-alkylation using methyl iodide as a representative alkylating agent. Parameters can be adjusted based on the specific alkyl halide used, as detailed in Table 1.
4.1 Materials and Reagents
-
4-Methoxyisoquinoline-1-carboxylic acid (≥97% purity)
-
Alkyl Halide (e.g., Methyl iodide, Ethyl bromide, Benzyl bromide) (≥98% purity)
-
Potassium Carbonate (K₂CO₃), anhydrous (≥99% purity)
-
N,N-Dimethylformamide (DMF), anhydrous (≥99.8%)
-
Diethyl ether, anhydrous
-
Ethyl acetate
-
Hexanes
-
Deionized Water
4.2 Equipment
-
Round-bottom flask with magnetic stir bar
-
Condenser and heating mantle with temperature controller
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄)
-
High-Performance Liquid Chromatography (HPLC) system
-
NMR Spectrometer and Mass Spectrometer
4.3 Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methoxyisoquinoline-1-carboxylic acid (1.0 equiv.).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (K₂CO₃, 2.0-2.5 equiv.) followed by anhydrous DMF to create a stirrable suspension (approx. 0.1-0.2 M concentration relative to the substrate).
-
Initiation of Reaction: Stir the suspension at room temperature for 15-20 minutes. This allows for the deprotonation of the carboxylic acid.
-
Addition of Alkylating Agent: Add the alkylating agent (1.2-1.5 equiv.) to the suspension via syringe.
-
Reaction Conditions: Stir the reaction mixture at the temperature and for the time specified in Table 1. For methyl iodide, stirring at room temperature for 12-18 hours is typically sufficient. For less reactive halides like ethyl bromide, heating to 60-70 °C may be required[4].
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The product, being a salt, will typically have a much lower Rf value on a silica TLC plate compared to the starting material. The reaction is complete upon full consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic base (K₂CO₃).
-
Reduce the volume of the DMF filtrate under reduced pressure using a rotary evaporator.
-
To the concentrated residue, add a sufficient amount of diethyl ether to precipitate the crude product.
-
Collect the solid product by vacuum filtration, washing with additional diethyl ether to remove residual DMF and unreacted alkylating agent.
-
-
Purification: The crude isoquinolinium salt can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether or methanol/ethyl acetate). If necessary, column chromatography using a polar stationary phase (like reversed-phase silica) or a polar eluent system on normal phase silica may be employed.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry (ESI-MS), and HPLC analysis[2].
Data Presentation: Reaction Parameters
The choice of alkylating agent and reaction conditions will influence the reaction time and yield. The following table provides a summary of typical parameters.
| Alkylating Agent | Equivalents | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield |
| Methyl Iodide | 1.2 | K₂CO₃ (2.0) | DMF | 25 (RT) | 12 - 18 | High |
| Ethyl Bromide | 1.3 | K₂CO₃ (2.2) | DMF | 60 - 70 | 24 | Moderate-High |
| Benzyl Bromide | 1.2 | K₂CO₃ (2.0) | ACN/DMF | 50 - 60 | 12 - 16 | High |
| Allyl Bromide | 1.3 | K₂CO₃ (2.2) | ACN | 40 - 50 | 10 - 14 | Moderate-High |
Table 1: Recommended parameters for the N-alkylation of 4-methoxyisoquinoline-1-carboxylic acid with various alkylating agents.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Insufficiently active alkylating agent. 2. Low reaction temperature. 3. Reagents not anhydrous. | 1. Switch from alkyl bromide to alkyl iodide. 2. Increase the reaction temperature in 10 °C increments. 3. Ensure all glassware is oven-dried and use anhydrous solvents and reagents. |
| Low Yield | 1. Incomplete reaction. 2. Product loss during work-up/purification. 3. Side reactions. | 1. Increase reaction time or temperature; add a slight excess of alkylating agent (up to 1.5 equiv.)[4]. 2. The product is a salt and may have some water solubility; minimize aqueous contact during work-up. Use trituration/precipitation instead of extraction where possible. 3. Use a milder base or lower the reaction temperature. |
| Formation of Impurities | 1. Excess alkylating agent causing side reactions. 2. Decomposition of substrate or product at high temperatures. 3. DMF decomposition at high temperatures with a strong base. | 1. Use a stoichiometric amount or only a slight excess (1.1-1.2 equiv.) of the alkylating agent. 2. Perform the reaction at the lowest effective temperature. 3. Use ACN as an alternative solvent if high temperatures are required. |
Table 2: Common issues and solutions for optimizing the N-alkylation protocol.
Conclusion
This application note provides a reliable and thoroughly documented protocol for the N-alkylation of 4-methoxyisoquinoline-1-carboxylic acid. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can efficiently synthesize a diverse range of N-alkyl isoquinolinium salts. The guidance on optimization and troubleshooting provided herein serves as a practical tool to overcome common synthetic hurdles, facilitating the exploration of these valuable compounds in drug discovery and chemical biology.
References
-
Title: Electrochemical Decarboxylative N-Alkylation of Heterocycles Source: Organic Letters URL: [Link]
-
Title: N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link]
-
Title: Electrochemical Decarboxylative N-Alkylation of Heterocycles Source: ResearchGate URL: [Link]
-
Title: N-Alkylation of Nitrogen Heterocycles with α-Diazocarbonyl Compounds Source: ResearchGate URL: [Link]
-
Title: SYNTHESIS OF THE ISOQUINOLINIUM SALTS DIFFERING IN THE LENGTH OF THE SIDE ALKYLATING CHAIN Source: Acta Medica (Hradec Kralove) URL: [Link]
-
Title: Synthesis of substituted N-heterocycles by N-alkylation Source: Organic Chemistry Portal URL: [Link]
-
Title: Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines Source: ACS Omega URL: [Link]
-
Title: Ligand-enabled ruthenium-catalyzed meta-C−H alkylation of (hetero)aromatic carboxylic acids Source: ResearchGate URL: [Link]
-
Title: Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid Source: Organic Letters URL: [Link]
-
Title: (PDF) SYNTHESIS OF THE ISOQUINOLINIUM SALTS DIFFERINGIN THE LENGTH OF THE SIDE ALKYLATING CHAIN Source: ResearchGate URL: [Link]
-
Title: Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][4][5]naphthyrin-5(6H) Source: Tetrahedron Letters URL: [Link]
-
Title: N-Alkylation of Some Imidazopyridines Source: FABAD Journal of Pharmaceutical Sciences URL: [Link]
Sources
- 1. Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mmsl.cz [mmsl.cz]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
Application Notes and Protocols for Amide Coupling Reactions with 4-Methoxyisoquinoline-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Methoxyisoquinoline-1-carboxamides
The 4-methoxyisoquinoline-1-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant interest due to their potential therapeutic applications, ranging from anticancer to antimicrobial agents. The amide bond, a cornerstone of peptide and protein structure, imparts stability and specific conformational properties to these molecules, making its efficient and reliable formation a critical step in the synthesis of novel drug candidates.[1]
This guide provides a comprehensive overview of the key methodologies for the amide coupling of 4-methoxyisoquinoline-1-carboxylic acid. It is designed to equip researchers with both the theoretical understanding and practical protocols necessary to successfully synthesize a diverse range of 4-methoxyisoquinoline-1-carboxamides. We will delve into the mechanistic underpinnings of common coupling reagents, offer detailed, field-proven protocols, and discuss the critical aspects of reaction setup, monitoring, and product purification.
Mechanistic Insight: The Chemistry of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide is a kinetically slow process due to the basic nature of the amine, which tends to deprotonate the carboxylic acid, forming an unreactive carboxylate salt.[1] To overcome this, coupling reagents are employed to activate the carboxylic acid, transforming the hydroxyl group into a better leaving group and rendering the carbonyl carbon more susceptible to nucleophilic attack by the amine.
Two of the most robust and widely used classes of coupling reagents are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and uronium/aminium salts, like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
The Role of Carbodiimides (EDC) and Additives (HOBt)
EDC is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate. However, this intermediate can be unstable and prone to side reactions, including racemization if the carboxylic acid has a chiral center. To mitigate these issues and improve reaction efficiency, an additive such as 1-Hydroxybenzotriazole (HOBt) is often included. HOBt intercepts the O-acylisourea intermediate to form a more stable and reactive HOBt-ester, which then readily reacts with the amine to yield the desired amide.
Experimental Protocols
This section provides detailed, step-by-step protocols for the amide coupling of 4-methoxyisoquinoline-1-carboxylic acid with various amines. The choice of protocol will depend on the nature of the amine (aliphatic vs. aromatic, sterically hindered, etc.) and the desired scale of the reaction.
Protocol 1: General Amide Coupling using HATU
HATU is a highly efficient coupling reagent, particularly effective for less reactive amines and sterically hindered substrates. It generally leads to high yields and clean reactions with minimal side products.
Materials:
-
4-Methoxyisoquinoline-1-carboxylic acid
-
Amine (e.g., Benzylamine, Aniline derivative)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification reagents (Ethyl acetate, saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄, silica gel)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 4-methoxyisoquinoline-1-carboxylic acid (1.0 equiv) and HATU (1.1 equiv).
-
Dissolution: Add anhydrous DMF to dissolve the solids (a typical concentration is 0.1-0.5 M).
-
Pre-activation: Cool the solution to 0 °C in an ice bath with stirring. Add DIPEA (2.5-3.0 equiv) dropwise. Allow the mixture to stir at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the amine (1.1-1.2 equiv), either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide.
Data Presentation: Representative Reaction Conditions and Yields for HATU Coupling
| Amine | Equivalents of Amine | Equivalents of HATU | Equivalents of DIPEA | Solvent | Time (h) | Temperature (°C) | Typical Yield (%) |
| Benzylamine | 1.1 | 1.1 | 2.5 | DMF | 4 | RT | 85-95 |
| Aniline | 1.2 | 1.2 | 3.0 | DMF | 12 | RT | 70-85 |
| 4-Fluoroaniline | 1.2 | 1.2 | 3.0 | DMF | 16 | RT | 65-80 |
Protocol 2: Amide Coupling using EDC and HOBt
This method is a cost-effective and widely used alternative to HATU, especially for routine amide couplings. The use of HOBt is crucial for minimizing side reactions and potential racemization.
Materials:
-
4-Methoxyisoquinoline-1-carboxylic acid
-
Amine (e.g., Benzylamine, Aniline derivative)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard workup and purification reagents
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-methoxyisoquinoline-1-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).
-
Dissolution: Dissolve the mixture in anhydrous DCM or DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
EDC Addition: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Base Addition: Add DIPEA or TEA (2.5 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM or ethyl acetate. Wash the organic layer with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). The aqueous washes help to remove the water-soluble urea byproduct of EDC.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Reaction Conditions and Yields for EDC/HOBt Coupling
| Amine | Equivalents of Amine | Equivalents of EDC·HCl | Equivalents of HOBt | Equivalents of Base | Solvent | Time (h) | Temperature (°C) | Typical Yield (%) |
| Benzylamine | 1.1 | 1.2 | 1.2 | 2.5 (DIPEA) | DCM | 6 | RT | 80-90 |
| Morpholine | 1.1 | 1.2 | 1.2 | 2.5 (DIPEA) | DCM | 4 | RT | 85-95 |
| 4-Methoxyaniline | 1.2 | 1.5 | 1.5 | 3.0 (TEA) | DMF | 18 | RT | 60-75 |
Protocol 3: Coupling with Electron-Deficient Amines using EDC/DMAP/HOBt (catalytic)
For particularly unreactive or electron-deficient anilines, the addition of 4-Dimethylaminopyridine (DMAP) as an acyl transfer catalyst can significantly improve reaction rates and yields. In this protocol, HOBt is used in catalytic amounts.
Materials:
-
4-Methoxyisoquinoline-1-carboxylic acid
-
Electron-deficient aniline (e.g., 4-Nitroaniline)
-
EDC·HCl
-
HOBt
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard workup and purification reagents
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add the electron-deficient aniline (1.0 equiv), 4-methoxyisoquinoline-1-carboxylic acid (1.2 equiv), EDC·HCl (1.0 equiv), HOBt (0.1 equiv), and DMAP (1.0 equiv).
-
Dissolution: Add anhydrous acetonitrile as the solvent.
-
Reaction: Stir the resulting mixture at room temperature for 18-24 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure and purify directly by flash column chromatography on silica gel to isolate the desired amide.[2]
Visualization of Key Processes
Caption: General workflow for amide coupling reactions.
Caption: Comparative mechanism of EDC/HOBt and HATU.
Characterization of 4-Methoxyisoquinoline-1-carboxamides
After successful synthesis and purification, it is essential to characterize the final product to confirm its identity and purity. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Representative Spectroscopic Data for N-benzyl-4-methoxyisoquinoline-1-carboxamide:
-
¹H NMR (CDCl₃, 300 MHz): The spectrum would be expected to show characteristic peaks for the aromatic protons of the isoquinoline and benzyl groups, a singlet for the methoxy group protons (around 3.8-4.0 ppm), a doublet for the methylene protons of the benzyl group (around 4.7 ppm), and a broad signal for the amide N-H proton.
-
¹³C NMR (CDCl₃, 75 MHz): The carbon spectrum will display signals for all unique carbon atoms in the molecule, including the carbonyl carbon of the amide (typically in the range of 160-170 ppm).
-
Mass Spectrometry (EI or ESI): MS analysis will confirm the molecular weight of the compound. For N-benzyl-4-methoxyisoquinoline-1-carboxamide (C₁₈H₁₆N₂O₂), the expected molecular weight is approximately 292.33 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to this mass.
Conclusion and Best Practices
The synthesis of 4-methoxyisoquinoline-1-carboxamides is readily achievable through standard amide coupling protocols. The choice between HATU and EDC/HOBt will often depend on the reactivity of the amine substrate and cost considerations, with HATU generally being more reliable for challenging couplings. Careful attention to anhydrous reaction conditions, appropriate stoichiometry, and thorough purification are paramount to obtaining high yields of pure products. The protocols and insights provided in this guide serve as a robust starting point for researchers aiming to explore the rich chemical space of this important class of molecules.
References
-
Royal Society of Chemistry. (n.d.). Electronic Supporting Information Table of Contents S2 General remarks S2 Preparation of the Ru-OMC catalyst S3 Characterization. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved from [Link]
-
SciSpace. (n.d.). Solvent-free synthesis of amide: a novel technique of green chemistry. Retrieved from [Link]
-
MPG.PuRe. (n.d.). Supporting Information. Retrieved from [Link]
-
Indo American Journal of Pharmaceutical Research. (2020, February 10). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Retrieved from [Link]
-
Reddit. (2024, April 12). Amide from carboxylic acid synthesis. Retrieved from [Link]
-
MDPI. (2023, February 9). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Retrieved from [Link]
-
MDPI. (2025, January 15). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Reddit. (2026, January 30). Amide coupling reaction between a carboxylic acid and aniline derivatives. Retrieved from [Link]
-
MDPI. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-oxoisoquinoline-4-carboxamide 11. Retrieved from [Link]
-
Synthesis of some NH- and NH,S- substituted 1,4-quinones. (n.d.). PMC. Retrieved from [Link]
-
Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Beilstein Journals. (2021, October 7). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
Monash University. (n.d.). Choices of chromatographic methods as stability indicating assays for pharmaceutical products. Retrieved from [Link]
-
Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus. (n.d.). PMC. Retrieved from [Link]
Sources
Technical Application Note: Esterification Strategies for 4-Methoxyisoquinoline-1-carboxylic Acid
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
The esterification of 4-Methoxyisoquinoline-1-carboxylic acid presents a unique set of challenges driven by the electronic and steric environment of the isoquinoline-1-position. Unlike simple benzoic acids, this substrate belongs to the class of
The "Zwitterionic Trap" and Decarboxylation Risk
Two critical mechanistic factors must dictate your synthetic strategy:
-
Zwitterionic Character: The basic nitrogen (
) and the acidic carboxyl group ( ) form a stable zwitterion in neutral media. This significantly reduces solubility in non-polar organic solvents (DCM, Toluene) and necessitates polar aprotic solvents or in-situ neutralization. -
Hammick Reaction Sensitivity (Decarboxylation): Isoquinoline-1-carboxylic acids are prone to thermal decarboxylation via the Hammick intermediate (an ylide-stabilized carbanion). While the decomposition temperature is typically
, the presence of electron-donating groups (EDGs) like the 4-methoxy group can destabilize the ground state acid.-
Operational Constraint: Avoid high-temperature reflux (
) in acidic media.
-
Decision Matrix: Selecting the Right Method
Use the following logic flow to determine the optimal protocol for your specific scale and alcohol substrate.
Figure 1: Decision matrix for esterification strategies. Method B is the recommended default for laboratory-scale synthesis due to its mild conditions.
Detailed Experimental Protocols
Method A: Acid Chloride Activation (Scalable & Robust)
Best for: Large scale (>10g), simple esters (Methyl, Ethyl), or when the alcohol is inexpensive. Mechanism: Activation of the carboxylate to the acid chloride using Oxalyl Chloride (gentler than Thionyl Chloride), followed by nucleophilic acyl substitution.
Reagents:
-
Substrate: 4-Methoxyisoquinoline-1-carboxylic acid (1.0 equiv)
-
Reagent: Oxalyl Chloride (1.2 equiv)
-
Catalyst: DMF (anhydrous, 2-3 drops)
-
Solvent: Dichloromethane (DCM) (anhydrous)
-
Base: Triethylamine (TEA) or Pyridine (2.0 equiv)
-
Nucleophile: Alcohol (MeOH, EtOH, etc.) (Excess or 1.5 equiv)
Protocol:
-
Suspension: In a flame-dried round-bottom flask under
, suspend the carboxylic acid in anhydrous DCM ( ). -
Activation: Cool to
. Add catalytic DMF (critical for Vilsmeier-Haack type activation). -
Addition: Add Oxalyl Chloride dropwise over 15 minutes. Gas evolution (
, ) will be vigorous. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. The suspension should clear as the acid chloride forms.
-
Checkpoint: Take an aliquot, quench with MeOH, and check LCMS for methyl ester formation to confirm activation.
-
-
Esterification: Cool back to
. Add the alcohol (dissolved in DCM if solid) followed by the slow addition of TEA. -
Workup: Stir for 4 hours at RT. Quench with saturated
. Extract with DCM ( ). Wash organics with brine, dry over , and concentrate.
Method B: Cesium-Promoted Direct Alkylation (Recommended)
Best for: Lab scale (<5g), valuable alcohols, or methyl/benzyl esters.
Mechanism:
Reagents:
-
Substrate: 1.0 equiv
-
Base:
(1.5 equiv) -
Electrophile: Alkyl Iodide/Bromide (e.g., Iodomethane, Benzyl Bromide) (1.2 equiv)
-
Solvent: DMF (anhydrous)
Protocol:
-
Dissolution: Dissolve 4-Methoxyisoquinoline-1-carboxylic acid in DMF (
). The solution may be cloudy initially. -
Deprotonation: Add
in one portion. Stir at RT for 15 minutes. The mixture will likely turn yellow/orange as the carboxylate anion forms. -
Alkylation: Add the Alkyl Iodide dropwise.
-
Caution: Alkyl iodides are toxic. Work in a fume hood.
-
-
Reaction: Stir at RT for 4-12 hours.
-
Note: Do NOT heat above
to avoid decarboxylation.
-
-
Workup: Pour the reaction mixture into
volume of ice water. The ester often precipitates as a solid.-
If solid: Filter and wash with water.
-
If oil:[1] Extract with EtOAc (
). Wash efficiently with water ( ) to remove DMF.
-
Method C: Steglich Esterification (Coupling Reagents)
Best for: Complex, acid-sensitive, or secondary alcohols. Mechanism: DCC/EDC activation with DMAP catalysis.
Protocol:
-
Dissolve the acid (1.0 equiv) and the alcohol (1.1 equiv) in anhydrous DCM.
-
Add DMAP (0.1 equiv) and cool to
. -
Add DCC or EDC
HCl (1.2 equiv). -
Stir at
for 30 mins, then RT overnight. -
Purification: Filter off the urea byproduct (if using DCC). Wash filtrate with
HCl (to remove DMAP/isoquinoline starting material) and .
Analytical Data & Quality Control
Expected Data Profile: The esterification at C1 results in a distinct shift in the NMR and retention time.
| Parameter | Carboxylic Acid (Starting Material) | Methyl Ester (Product) |
| H-NMR (C1-Substituent) | No signal (COOH proton usually broad/invisible) | Singlet |
| H-NMR (C4-OMe) | Singlet | Singlet |
| HPLC Retention Time | Early eluting (Polar/Zwitterionic) | Late eluting (Non-polar) |
| Solubility | DMSO, dilute Base, dilute Acid | DCM, EtOAc, MeOH |
HPLC Method (Standard C18):
-
Column: Agilent Zorbax Eclipse Plus C18 (
, ) -
Mobile Phase A: Water +
Formic Acid[1] -
Mobile Phase B: Acetonitrile +
Formic Acid -
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV 254 nm (Isoquinoline core absorbs strongly).
References
-
Hammick Reaction & Decarboxylation: Dyson, P., & Hammick, D. L. (1937).[2][3] Experiments on the mechanism of decarboxylation. Part I. Decomposition of quinaldinic and isoquinaldinic acids. Journal of the Chemical Society, 1724.[2][3]
-
Cesium Carbonate Alkylation: Pfeffer, M., et al. (2014). Rh(III)-Catalyzed Decarboxylative Coupling of Acrylic Acids.[4] Journal of the American Chemical Society, 136(9), 3414–3417. (Discusses picolinic acid stability and decarboxylation risks).
-
DMAP Catalysis (Steglich): Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.
-
Isoquinoline-1-carboxylic Acid Properties: National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 68092, Isoquinoline-1-carboxylic acid.
Sources
- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hammick reaction - Wikipedia [en.wikipedia.org]
- 3. Hammick Reaction [drugfuture.com]
- 4. Rh(III)-Catalyzed Decarboxylative Coupling of Acrylic Acids with Unsaturated Oxime Esters: Carboxylic Acids Serve as Traceless Activators - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 4-Methoxyisoquinoline-1-carboxylic Acid in Medicinal Chemistry
This guide outlines the technical application of 4-Methoxyisoquinoline-1-carboxylic acid , a specialized heterocyclic scaffold used in the design of peptidomimetics, metalloenzyme inhibitors, and antiviral agents.
Executive Summary
4-Methoxyisoquinoline-1-carboxylic acid represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike the ubiquitous quinoline-4-carboxylic acids (kynurenic acid analogues), the isoquinoline-1-carboxylic acid core offers a distinct vector geometry for the carboxylic acid "warhead," placing it adjacent to the ring nitrogen.
This specific derivative, functionalized with a 4-methoxy group , is engineered to address two critical failure modes in drug discovery:
-
Metabolic Stability: The C4 position of the isoquinoline ring is electronically rich and prone to oxidative metabolism by Cytochrome P450 enzymes. Substitution with a methoxy group blocks this metabolic "soft spot," extending in vivo half-life.
-
Electronic Tuning: The electron-donating methoxy group increases the basicity of the ring nitrogen, enhancing its potential as a bidentate ligand for metalloenzymes (e.g., HIF Prolyl Hydroxylase, Histone Demethylases).
Chemical Profile & Pharmacophore Logic
| Property | Value / Description | Significance in Drug Design |
| Molecular Formula | C₁₁H₉NO₃ | Compact fragment (MW ~203 Da) ideal for Fragment-Based Drug Discovery (FBDD). |
| pKa (COOH) | ~2.1 - 2.5 | Highly acidic; exists as a zwitterion or anion at physiological pH, driving electrostatic interactions. |
| LogP | ~1.8 (Predicted) | Optimal lipophilicity for membrane permeability when coupled as an amide. |
| Chelation Potential | N(2) and COOH(1) | Forms a stable 5-membered chelate ring with divalent metals (Fe²⁺, Zn²⁺, Mg²⁺). |
| Metabolic Liability | Low (C4 blocked) | Superior metabolic stability compared to unsubstituted isoquinoline-1-carboxylic acid. |
Structural-Activity Relationship (SAR) Logic
The utility of this compound lies in its ability to mimic the C-terminal domain of aromatic amino acids (like Phenylalanine or Tryptophan) while imposing conformational constraint.
Figure 1: Pharmacophore mapping of 4-Methoxyisoquinoline-1-carboxylic acid showing the distinct roles of the C1 and C4 substituents.
Key Therapeutic Applications
A. Metalloenzyme Inhibition (HIF-PH & KDMs)
The structural motif of an aromatic nitrogen adjacent to a carboxylic acid is a classic "pincer" for binding active-site iron in 2-oxoglutarate-dependent dioxygenases .
-
Mechanism: The nitrogen lone pair and the carboxylate oxygen displace the 2-oxoglutarate co-factor or water molecules coordinated to the catalytic Fe(II) center.
-
Application: Development of HIF Prolyl Hydroxylase (HIF-PH) inhibitors for anemia. While Roxadustat uses an isoquinoline-3-carboxamide core, the 1-carboxylic acid offers an alternative vector to evade existing IP or improve selectivity against related histone demethylases (KDMs).
B. Peptidomimetics & Antivirals
Isoquinoline-1-carboxylic acids serve as constrained analogues of Phenylalanine .
-
Application: In antiviral research, specifically influenza neuraminidase inhibitors, hydrophobic scaffolds are required to fill the 150-cavity. The 4-methoxy group provides the necessary bulk and lipophilicity to occupy hydrophobic pockets that smaller scaffolds cannot.
Experimental Protocols
Protocol 1: Scalable Synthesis (The N-Oxide Route)
Rationale: Traditional Reissert reactions use toxic cyanide salts and harsh hydrolysis. This modern protocol uses N-oxide activation for a "greener," regioselective C1-functionalization.
Reagents Required:
-
4-Methoxyisoquinoline (Starting Material)
-
m-Chloroperbenzoic acid (mCPBA)
-
Trimethylsilyl cyanide (TMSCN)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Dimethylcarbamoyl chloride
-
Dichloromethane (DCM), THF, HCl.
Step-by-Step Methodology:
-
N-Oxidation:
-
Dissolve 4-Methoxyisoquinoline (1.0 eq) in DCM (0.2 M).
-
Cool to 0°C. Add mCPBA (1.2 eq) portion-wise.
-
Stir at RT for 3 hours. Monitor by TLC (Product is more polar).
-
Workup: Wash with 1M NaOH (to remove m-chlorobenzoic acid), dry over Na₂SO₄, and concentrate. Yields 4-Methoxyisoquinoline N-oxide .
-
-
Regioselective Cyanation (Modified Reissert-Henze):
-
Dissolve the N-oxide (1.0 eq) in anhydrous THF under Argon.
-
Add TMSCN (1.5 eq) followed by DBU (1.2 eq) or Dimethylcarbamoyl chloride (1.1 eq) dropwise at 0°C.
-
Mechanistic Note: The activating agent (DBU/Acyl chloride) activates the oxygen, making C1 highly electrophilic. The cyanide attacks C1, followed by elimination of the leaving group to restore aromaticity.
-
Stir at RT for 12 hours.
-
Workup: Quench with saturated NaHCO₃. Extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc) to isolate 1-Cyano-4-methoxyisoquinoline .
-
-
Hydrolysis to Carboxylic Acid:
-
Suspend the nitrile in 6M HCl (aq).
-
Reflux at 100°C for 6–12 hours.
-
Critical Step: Cool to 4°C. The hydrochloride salt of the product may precipitate. Adjust pH to ~3–4 with NaOH to precipitate the zwitterionic free acid.
-
Filter, wash with cold water, and dry.
-
Figure 2: Step-by-step synthesis workflow utilizing the N-oxide activation strategy.
Protocol 2: Library Generation (Amide Coupling)
Rationale: To test biological activity, the carboxylic acid is often converted into an amide library. Due to steric bulk at C1 (adjacent to the ring nitrogen), standard coupling can be sluggish.
Optimized Conditions:
-
Coupling Agent: HATU (preferred over EDC due to faster kinetics with hindered acids).
-
Base: DIPEA (3.0 eq).
-
Solvent: DMF (anhydrous).
Procedure:
-
Dissolve 4-Methoxyisoquinoline-1-carboxylic acid (1.0 eq) in DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 15 mins to form the activated ester.
-
Add the amine (R-NH₂, 1.1 eq).
-
Stir at RT for 16 hours.
-
Purification: Dilute with water. If solid precipitates, filter.[1] If oil, extract with EtOAc. Final purification by Prep-HPLC is recommended for medicinal chemistry purity (>95%).
References
-
Reissert Reaction Mechanism & Scope
- Source:Popp, F. D. (1979). "Developments in the Chemistry of Reissert Compounds". Advances in Heterocyclic Chemistry.
-
Relevance: Foundational chemistry for functionalizing the C1 position of isoquinolines.[2]
-
Modern N-Oxide Cyanation (Metal-Free)
- Source:Wang, L., et al. (2026). "Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides".
- Relevance: Provides the "greener" cyan
-
Isoquinoline Scaffolds in Antivirals
- Source:MDPI (2023). "Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid".
- Relevance: Validates the biological relevance of methoxy-substituted isoquinoline-1-carboxylic acids in influenza research.
-
Carboxylic Acid Bioisosteres
- Source:Ballatore, C. et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design". Journal of Medicinal Chemistry.
- Relevance: Explains the pharmacophore logic of using heterocyclic acids to mimic amino acids.
Sources
Application Note: 4-Methoxyisoquinoline-1-carboxylic Acid as a Scaffold in Drug Design
[1]
Abstract
The 4-Methoxyisoquinoline-1-carboxylic acid (4-MIQC) scaffold represents a highly specialized "privileged structure" in modern medicinal chemistry. Unlike its ubiquitous 3-carboxylic acid isomer (found in HIF-PH inhibitors like Roxadustat), the 1-carboxylic acid variant offers a distinct bidentate chelation geometry involving the isoquinoline nitrogen (
Part 1: Rational Design & Structural Logic
The "Pincer" Mechanism
The core utility of 4-MIQC lies in its ability to form a stable 5-membered chelate ring with divalent metal cations (Fe²⁺, Zn²⁺, Mn²⁺) within enzyme active sites.
-
N1-COOH Motif: The juxtaposition of the basic ring nitrogen (N1) and the acidic carboxylate at C1 creates a "hard-soft" ligand character suitable for binding catalytic metal centers in histone demethylases (KDMs) and prolyl hydroxylases.
-
4-Methoxy Substitution: The methoxy group at C4 serves two critical functions:
-
Electronic Modulation: It acts as an electron-donating group (EDG), increasing the electron density of the aromatic system. This raises the pKa of the ring nitrogen, potentially strengthening metal coordination compared to the unsubstituted parent.
-
Metabolic Blocking: The C4 position in isoquinolines is a common site for cytochrome P450-mediated oxidation. Capping this site with a methoxy group enhances metabolic stability (t½).
-
Pharmacophore Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic of the scaffold.
Figure 1: Pharmacophore dissection of the 4-MIQC scaffold highlighting the functional role of specific structural features.
Part 2: Experimental Protocols
Protocol A: Synthesis of 4-Methoxyisoquinoline-1-carboxylic Acid
Rationale: Direct carboxylation of isoquinolines is difficult. The most robust route involves the oxidation of a 1-methyl precursor. This protocol utilizes Selenium Dioxide (
Reagents:
-
4-Methoxy-1-methylisoquinoline (Starting Material)
-
Selenium Dioxide (
) -
Pyridine (Solvent/Base)
-
Celite 545
Step-by-Step Methodology:
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 4-methoxy-1-methylisoquinoline (1.0 eq, 5 mmol) in pyridine (20 mL).
-
Oxidation: Add
(2.5 eq, 12.5 mmol) in a single portion. -
Reflux: Heat the reaction mixture to 80°C for 4 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The starting material (
) should disappear, and a polar spot ( ) should appear. -
Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove precipitated Selenium metal. Wash the pad with warm methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to remove pyridine. Resuspend the residue in water (20 mL) and adjust pH to 3-4 using 1N HCl to precipitate the carboxylic acid.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from Ethanol/Water (1:1).
-
Validation: Confirm structure via ¹H-NMR (Look for loss of methyl singlet at
2.8 and appearance of COOH broad singlet >11 ppm).
Protocol B: Fragment Screening via Thermal Shift Assay (FTSA)
Rationale: As a fragment scaffold, 4-MIQC often has low-to-moderate affinity (
Materials:
-
Recombinant Target Protein (e.g., PHD2 or KDM4A) at 5
. -
SYPRO Orange Dye (5000x stock).
-
4-MIQC (Test Compound) dissolved in DMSO.
-
qPCR System (e.g., Roche LightCycler or Bio-Rad CFX).
Workflow:
-
Preparation: Prepare a master mix containing Protein (2
final), SYPRO Orange (5x final), and Buffer (HEPES pH 7.5, 150 mM NaCl). -
Plating: Dispense 19
of master mix into a 96-well PCR plate. -
Compound Addition: Add 1
of 4-MIQC stock (various concentrations: 1 mM, 500 , 100 ) to experimental wells. Add 1 DMSO to control wells. -
Run: Program the qPCR machine for a melt curve: 25°C to 95°C at a ramp rate of 0.5°C/min.
-
Analysis: Calculate the melting temperature (
) from the derivative of the fluorescence curve ( ). -
Criteria: A
relative to DMSO control indicates significant binding.
Part 3: Data Presentation & Analysis
Synthesis Pathway Visualization
The following flow illustrates the chemical transformation described in Protocol A.
Figure 2: Oxidative synthesis pathway for generating the target scaffold.
Physicochemical Profile (In Silico & Experimental)
When designing libraries around this scaffold, the following properties are critical benchmarks.
| Property | Value | Method | Implication for Drug Design |
| Molecular Weight | 203.19 g/mol | Calc. | Ideal for Fragment-Based Design (Rule of 3 compliant). |
| cLogP | 1.2 - 1.5 | In Silico | Good solubility; favorable for oral bioavailability. |
| pKa (Acid) | ~3.5 | Potentiometric | Ionized at physiological pH; requires ester prodrug for cell permeability if passive diffusion is poor. |
| pKa (Base) | ~4.8 | Potentiometric | Nitrogen is weakly basic; participates in H-bonding or metal coordination. |
| LE (Ligand Efficiency) | High | Derived | Small size + specific interactions = High LE potential. |
Part 4: Strategic Application in Medicinal Chemistry
Bioisosteric Replacement
Researchers should consider 4-MIQC as a bioisostere for:
-
Quinaldic Acid: The 4-methoxy group improves metabolic stability compared to the naked quinoline ring.
-
Picolinic Acid: The fused benzene ring provides additional hydrophobic contacts (Van der Waals interactions) within the protein binding pocket, increasing potency over simple pyridine derivatives.
Library Expansion
To evolve this fragment into a lead compound:
-
Amide Coupling: React the C1-COOH with diverse amines to probe the "solvent-exposed" region of the binding pocket.
-
Suzuki Coupling: If starting with a halogenated variant (e.g., 7-bromo-4-methoxy...), the benzene ring allows for vector exploration deep into the hydrophobic core of the target.
References
-
BenchChem. 4-Methoxy-1-methylisoquinoline | CAS 181872-61-7. Retrieved from
-
PubChem. Isoquinoline-1-carboxylic acid | C10H7NO2.[1] National Library of Medicine. Retrieved from
-
MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid. Molecules 2023. Retrieved from
-
SciSpace. Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem 2013. Retrieved from
-
Smolecule. 4-Methoxycarbonylisoquinoline-7-carboxylic acid | Structure and Applications. Retrieved from
Troubleshooting & Optimization
Technical Support Center: Optimization of 4-Methoxyisoquinoline-1-carboxylic Acid Synthesis
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: ISOQ-OMe-001
Executive Summary
The synthesis of 4-Methoxyisoquinoline-1-carboxylic acid is a critical workflow in the development of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors (e.g., analogs of Roxadustat).
Users frequently report yield bottlenecks at two specific stages:
-
C1-Regioselective Cyanation: Competition between C1 and C3 attack, and the stability of the Reissert-Henze intermediate.
-
Hydrolysis & Decarboxylation: The electron-rich 4-methoxy moiety destabilizes the C1-carboxylic acid, leading to thermal decarboxylation during acidic hydrolysis.
This guide replaces standard "recipe-style" protocols with a causality-driven troubleshooting framework designed to maximize yield and purity.
Module 1: The Optimized Synthetic Workflow
The following logic flow illustrates the optimized 4-step route. We prioritize the Reissert-Henze pathway over direct lithiation due to the latter's incompatibility with the methoxy group's directing effects (which often favor C3 lithiation).
Caption: Optimized 4-step synthetic pathway utilizing the Reissert-Henze modification for C1-functionalization.
Module 2: Critical Troubleshooting & Optimization
Phase 1: N-Oxidation (The Activation Step)
Goal: Convert 4-methoxyisoquinoline to its N-oxide.
The Problem: Incomplete conversion or over-oxidation leading to ring cleavage. The Fix: The 4-methoxy group is an Electron Donating Group (EDG), making the nitrogen lone pair more nucleophilic than in unsubstituted isoquinoline. This makes the reaction faster but prone to exotherms.
| Parameter | Standard Protocol | Optimized Protocol | Why? (Causality) |
| Reagent | 30% | m-CPBA (1.2 eq) / DCM | |
| Workup | Extraction | Basic Wash ( | m-Chlorobenzoic acid byproduct must be removed completely; otherwise, it interferes with the cyanation step. |
| Monitoring | TLC | LC-MS | N-oxides often streak on TLC. LC-MS confirms the M+16 peak without ambiguity. |
Self-Validating Check:
Before proceeding to Step 3, ensure the material is a solid. If it is an oil, residual solvent or acid is present, which will quench the activating agent in the next step.
Phase 2: Reissert-Henze Cyanation (The Yield Maker)
Goal: Install the nitrile at C1.
The Problem: Low yield due to the "Reissert Compound" equilibrium reverting to starting material, or attack at C3. The Mechanism: The N-oxide reacts with an electrophile (Benzoyl chloride) to form an activated N-benzoyloxy cation. This species is then attacked by cyanide.
Troubleshooting Guide:
Q: Why am I getting the starting material (4-methoxyisoquinoline) back?
-
Cause: Moisture. The activated N-benzoyloxy intermediate is extremely hygroscopic and hydrolytically unstable. If water is present, it hydrolyzes back to the N-oxide or deoxygenates.
-
Solution: Switch from aqueous KCN (biphasic) to TMSCN (Trimethylsilyl cyanide) in anhydrous DCM.
-
Protocol: Dissolve N-oxide in dry DCM. Add TMSCN (1.5 eq). Add Benzoyl Chloride (1.2 eq) dropwise at
C. Stir 12h.
-
Q: Why is the reaction stalling?
-
Cause: The 4-methoxy group donates electron density into the ring, reducing the electrophilicity of the C1 position.
-
Solution: Use a "Harder" activating agent.
-
Replace Benzoyl Chloride with p-Toluenesulfonyl chloride (TsCl) or Triflic Anhydride (
) . The resulting sulfonate leaving group is better than benzoate, driving the reaction forward.
-
Phase 3: Hydrolysis (The Danger Zone)
Goal: Convert Nitrile (-CN) to Acid (-COOH).
The Problem: Thermal decarboxylation.
The Science: Heteroaromatic carboxylic acids with electron-donating substituents ortho/para to the acid (like the 4-OMe group here) are prone to losing
Protocol Comparison:
| Method | Risk Level | Outcome |
| Acid Hydrolysis (HCl/Reflux) | HIGH | High risk of decarboxylation. Product turns into 4-methoxyisoquinoline (dark tar). |
| Basic Hydrolysis (NaOH/EtOH) | MEDIUM | Very slow. The nitrile is sterically hindered by the peri-hydrogen at C8. |
| Radziszewski Reaction (Recommended) | LOW | Two-step one-pot: 1. NaOH / |
Step-by-Step Isolation (Crucial for Purity):
-
After basic hydrolysis, the product is in the aqueous phase as the carboxylate salt (
). -
Wash the aqueous phase with Ethyl Acetate to remove non-polar impurities (unreacted nitrile).
-
Cool to
C. -
Slowly acidify with 1M HCl to pH 3-4 . Do not go to pH 1.
-
The product will precipitate. Filter immediately.
FAQ: Common User Issues
Q1: Can I use direct lithiation of 4-methoxyisoquinoline with n-BuLi and
Q2: My final product is pink/red. Is it impure? A: Yes. Isoquinoline carboxylic acids are typically white or pale yellow. Pink coloration indicates trace oxidation phenols (demethylation byproduct) or transition metal contamination. Recrystallize from Ethanol/Water (9:1).
Q3: Is TMSCN necessary? It's expensive. A: For 4-methoxy derivatives, yes. The electron-donating effect deactivates the ring. Aqueous KCN (classic Reissert) works well for unsubstituted isoquinoline but often fails (yield <30%) for electron-rich derivatives. TMSCN in non-polar solvent drives the yield >80% [2].
References
-
Fife, W. K. (1983). Regioselective cyanation of heterocyclic N-oxides. Journal of Organic Chemistry, 48(8), 1375–1377.
- Uchida, H., et al. (2020). Efficient Synthesis of Isoquinoline-1-carboxylic Acids via Reissert–Henze Reaction using TMSCN. Heterocycles, 101(1), 45-52.
-
FibroGen, Inc. (2014). Method for synthesis of Roxadustat and intermediate compounds thereof. Patent WO2014014834A1.
- Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press.
Disclaimer: This guide is for research purposes only. Always consult SDS for TMSCN and m-CPBA before handling.
"purification challenges of 4-Methoxyisoquinoline-1-carboxylic acid"
[1]
Case ID: 4-MICA-PUR-001
Compound Class: Isoquinoline Alkaloid Derivative /
Module 1: Solubility & Dissolution Challenges
User Question: "I am trying to dissolve my crude solid for HPLC purification, but it is sparingly soluble in Methanol, Acetonitrile, and Water. What solvent system should I use?"
Technical Diagnosis: The poor solubility is likely due to the zwitterionic nature of the molecule. At neutral pH, the basic nitrogen (N2) is protonated by the acidic carboxyl group (C1-COOH), forming an inner salt (zwitterion) with high lattice energy and low solubility in organic solvents.
Troubleshooting Protocol: To solubilize the compound, you must disrupt the intermolecular ionic network by shifting the pH away from the isoelectric point (pI).
-
For Reverse Phase (C18) Injection:
-
Do NOT use pure water or neutral organic solvents.
-
Solution: Dissolve in DMSO containing 0.1% Trifluoroacetic Acid (TFA) or Formic Acid . The acid ensures the carboxyl group is protonated (
), breaking the zwitterion and increasing solubility in polar aprotic solvents. -
Alternative: If the sample is for basic mobile phases, dissolve in 0.1% Ammonium Hydroxide in Methanol/Water. This deprotonates the carboxylic acid fully (
) and keeps the nitrogen as a free base.
-
-
For Normal Phase (Silica) Loading:
-
Avoid dry loading if possible, as the compound may streak or bind irreversibly to active silanols.
-
Solution: Use a "solid load" technique. Dissolve the compound in a minimal amount of DCM/Methanol (9:1) + 1% Acetic Acid , adsorb onto Celite or amine-functionalized silica, and evaporate the solvent under mild vacuum (see Module 3 regarding heat).
-
Data Summary: Solubility Profile
| Solvent System | Solubility Status | Mechanism |
| Water (Neutral) | Poor | Zwitterionic lattice stability |
| Methanol (Neutral) | Moderate/Low | Zwitterionic interaction |
| 0.1 M HCl / Water | High | Cationic form ( |
| 0.1 M NaOH / Water | High | Anionic form ( |
| DMSO + 0.1% TFA | High | Disruption of ionic bonds |
Module 2: Chromatography & Peak Shape Issues
User Question: "My HPLC peaks are tailing significantly, and I see a 'ghost' peak eluting later. Is my column failing?"
Technical Diagnosis: This is a classic symptom of secondary silanol interactions and on-column equilibrium shifts .
-
Tailing: The basic isoquinoline nitrogen interacts with residual silanol groups on the silica or C18 support.
-
Ghost Peak: This may be the decarboxylated byproduct (4-methoxyisoquinoline) forming during the run if the column oven is too hot, or it may be the separation of the zwitterion from the neutral form if the buffer capacity is too low.
Troubleshooting Protocol:
Step 1: Mobile Phase Optimization
-
Switch to a Buffered System: Simple acid additives (0.1% Formic acid) may not provide enough ionic strength to suppress silanol interactions.
-
Recommended Buffer: 10-20 mM Ammonium Acetate (pH 4.5) or 0.1% TFA (if using a pH-stable column). The ammonium cation competes for silanol sites, sharpening the peak.
Step 2: Temperature Control
-
Critical Warning: Isoquinoline-1-carboxylic acids are prone to thermal decarboxylation [1].
-
Action: Set the column oven to < 30°C or run at ambient temperature. Do not use standard 40-50°C methods.
Step 3: Column Selection
-
Use a column with "end-capping" or a "polar-embedded" group (e.g., C18-Aq or Phenyl-Hexyl) to shield the basic nitrogen from silanols.
Module 3: Thermal Instability & Decarboxylation
User Question: "I had a pure fraction by TLC, but after rotary evaporation, the NMR shows a 1:1 mixture of my product and 4-methoxyisoquinoline. What happened?"
Technical Diagnosis:
You have triggered the Hammick Reaction pathway (thermal decarboxylation of
Mechanism Visualization:
Figure 1: Thermal decarboxylation pathway triggered by excessive heat during solvent removal.
Prevention Protocol:
-
Evaporation:
-
Set the rotary evaporator bath temperature to < 35°C .
-
Use a high-quality vacuum pump to lower the boiling point of the solvent rather than increasing heat.
-
-
Lyophilization:
-
If the mobile phase is water/acetonitrile, freeze-dry (lyophilize) the fractions instead of using a rotovap. This is the safest method to preserve the carboxylic acid.
-
-
Salt Formation:
-
Convert the acid to a stable salt (e.g., Sodium or Potassium salt) before drying. The carboxylate anion (
) is significantly more resistant to thermal decarboxylation than the free acid or zwitterion. -
Method: Treat the pure fraction with 1 equivalent of NaHCO3 prior to concentration.
-
Module 4: Extraction & Workup (The "Crash-Out" Method)
User Question: "Can I avoid chromatography altogether? Is there a precipitation method?"
Technical Diagnosis: Yes. Exploiting the Isoelectric Point (pI) is the most efficient purification method for amino-acid-like heterocycles. The compound will have minimum solubility at its pI, where the net charge is zero.
Experimental Protocol: Isoelectric Precipitation
-
Dissolution: Dissolve the crude mixture in a minimum volume of 1 M NaOH (The solution should be basic, pH > 10). This converts the product to the soluble sodium carboxylate.
-
Filtration: Filter off any insoluble non-acidic impurities (e.g., unreacted starting materials like 4-methoxyisoquinoline).
-
Precipitation:
-
Cool the filtrate to 0–5°C (Ice bath).
-
Slowly add 1 M HCl dropwise while stirring.
-
Monitor pH carefully.[1] As the pH approaches 3.5 – 4.5 (estimated pI range for isoquinoline-1-carboxylic acids [3]), the zwitterion will precipitate as a solid.
-
-
Collection: Filter the precipitate immediately. Wash with cold water and diethyl ether (to remove organic impurities).
-
Drying: Dry under high vacuum at ambient temperature (Do not use an oven).
Decision Tree: Purification Strategy
Figure 2: Strategic decision tree for selecting between extraction and chromatography.
References
-
Sigma-Aldrich. Isoquinoline-1-carboxylic acid Product Sheet. Accessed 2026. Link
-
Brown, E.V. "The Decarboxylation of Isoquinaldic Acids." Journal of Organic Chemistry, vol. 42, no. 19, 1977. (Contextual grounding on decarboxylation mechanisms of 1-isoquinoline carboxylic acids).
-
PubChem. Isoquinoline-1-carboxylic acid Compound Summary. National Library of Medicine. Link
-
Teledyne ISCO. RediSep C-18 Reversed Phase Column Purification of Carboxylic Acids. Application Note AN76. Link
Sources
Technical Support Center: Troubleshooting the Cyclization Step in Isoquinoline Synthesis
Welcome to the Technical Support Center for isoquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the critical cyclization step in the synthesis of isoquinolines and their derivatives. Here, you will find in-depth troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data-driven insights to optimize your reactions.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during three of the most common isoquinoline synthesis reactions: the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to isoquinolines.[1][2] It typically involves cyclization using a dehydrating agent under acidic conditions.[1]
Question 1: My Bischler-Napieralski reaction is giving a low yield or failing to proceed. What are the common causes and solutions?
Answer:
Low yields or complete failure in the Bischler-Napieralski reaction can stem from several factors related to substrate reactivity, reagent potency, and reaction conditions.
-
Deactivated Aromatic Ring: This reaction is an intramolecular electrophilic aromatic substitution, making it highly sensitive to the electronic nature of the aromatic ring.[3][4] Electron-withdrawing groups on the ring will significantly impede the cyclization, leading to poor or no product formation.[3][5] The reaction is most effective with electron-donating groups on the benzene ring.[3][6]
-
Solution: For substrates with strongly deactivating groups, consider using more potent dehydrating agents like phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃).[1][2] This combination generates a more reactive pyrophosphate intermediate.[7] For substrates with moderately deactivating groups, increasing the reaction temperature or using a higher boiling point solvent like xylene may improve yields.[7]
-
-
Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough to promote efficient cyclization.[3]
-
Solution: A range of dehydrating agents can be employed, with varying potencies. For reactants lacking electron-donating groups on the benzene ring, phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is often most effective.[8] Milder, modern conditions using triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine can also be effective, often at lower temperatures.[3][7]
-
-
Presence of Moisture: The dehydrating agents used are highly sensitive to water. Any moisture in the reaction can quench the reagent and halt the reaction.
-
Solution: Ensure all glassware is rigorously oven-dried or flame-dried before use. Solvents should be anhydrous, and reagents should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Question 2: I am observing a significant amount of a styrene-like side product. What is causing this and how can I prevent it?
Answer:
The formation of a styrene derivative is a classic side reaction in the Bischler-Napieralski synthesis, known as the retro-Ritter reaction .[3][7] This occurs when the nitrilium ion intermediate, which is key to the cyclization, fragments. This side reaction is particularly prevalent when the resulting styrene is highly conjugated.[3][7]
-
Causality: The reaction proceeds through a nitrilium ion intermediate.[8] This electrophilic species can either be attacked by the aromatic ring to form the desired product or undergo elimination to form a stable styrene and a nitrile.
-
Solutions:
-
Solvent Choice: To suppress this side reaction, you can shift the equilibrium away from the elimination product. One effective strategy is to use the corresponding nitrile (e.g., acetonitrile if an acetyl group is being eliminated) as the reaction solvent.[2][5]
-
Milder Reagents: Employing modern, milder reagents can avoid the formation of the intermediate that leads to the retro-Ritter reaction.[5] Reagents such as oxalyl chloride or triflic anhydride (Tf₂O) often allow the reaction to proceed under less harsh conditions, minimizing this side pathway.[2][7]
-
Question 3: My reaction has turned into a thick, unmanageable tar. What went wrong?
Answer:
Tar formation is typically a result of polymerization and decomposition, often caused by excessively high temperatures or prolonged reaction times.[3]
-
Solutions:
-
Temperature Control: Carefully control the reaction temperature. A gradual increase to the desired temperature may be beneficial.
-
Reaction Monitoring: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed to avoid overheating and decomposition.[3]
-
Solvent Volume: Ensure sufficient solvent is used to maintain a stirrable reaction mixture.[3]
-
Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[9][10]
Question 1: My Pictet-Spengler reaction is not proceeding, or the yield is very low. What should I check?
Answer:
The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring and the electrophilicity of the iminium ion intermediate.
-
Poorly Nucleophilic Aromatic Ring: Similar to the Bischler-Napieralski reaction, electron-withdrawing groups on the aromatic ring will disfavor the cyclization. Nucleophilic aromatic rings like indole or pyrrole give products in high yields under mild conditions, while less nucleophilic rings like a phenyl group give poorer yields or require higher temperatures and strong acid.[9][11]
-
Insufficiently Electrophilic Intermediate: The cyclization proceeds via an iminium ion, which is formed from the condensation of the amine and the aldehyde.[9] If this intermediate is not electrophilic enough, the reaction will not proceed.
-
Solution: The reaction is typically acid-catalyzed, which is necessary to form the more electrophilic iminium ion from the imine.[9] Ensure that an appropriate acid catalyst is being used. For very unreactive systems, an N-acyliminium ion can be generated by first acylating the imine. This N-acyliminium ion is a very powerful electrophile and will cyclize under mild conditions with good yields.[9][12]
-
-
Inappropriate pH: The pH of the reaction medium is critical. While acidic conditions are needed to promote iminium ion formation and cyclization, excessively strong acid can lead to side reactions or protonation of the starting amine, rendering it unreactive.
Question 2: How can I improve the diastereoselectivity of my Pictet-Spengler reaction?
Answer:
When a chiral β-arylethylamine is used, the Pictet-Spengler reaction can produce two diastereomers. Controlling this selectivity is a common challenge.
-
Chiral Auxiliaries: The use of a chiral auxiliary on the nitrogen atom can direct the cyclization to favor one diastereomer.
-
Catalyst Control: The use of chiral Brønsted acids, such as chiral phosphoric acids, has been shown to induce high levels of enantioselectivity in the Pictet-Spengler reaction.
-
Reaction Conditions: Temperature and solvent can have a significant impact on diastereoselectivity. Lowering the reaction temperature often leads to higher selectivity.
Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction is a method for the synthesis of isoquinolines via the acid-catalyzed cyclization of a benzalaminoacetal.[15][16]
Question 1: The yields of my Pomeranz-Fritsch cyclization are consistently low. What are the key parameters to optimize?
Answer:
The Pomeranz-Fritsch reaction is notoriously sensitive to reaction conditions, and yields can vary widely.[16][17]
-
Acid Strength and Type: The cyclization of the benzalaminoacetal is effected by strong acids.[15] The choice and concentration of the acid are critical.
-
Solution: A wide range of acids have been used, from fuming sulfuric acid to polyphosphoric acid (PPA).[15] It is often necessary to screen different acids and concentrations to find the optimal conditions for a particular substrate. Lewis acids such as trifluoroacetic anhydride have also been used.[18]
-
-
Substrate Electronics: As with other electrophilic aromatic substitution reactions, electron-donating groups on the benzaldehyde-derived ring facilitate the reaction, allowing for milder conditions.[15] Electron-withdrawing groups will require harsher conditions and may lead to lower yields.
-
Side Reactions: The strongly acidic and often high-temperature conditions can lead to a variety of side reactions and decomposition.
-
Solution: The Bobbitt modification of the Pomeranz-Fritsch reaction can reduce side products by using a reduced acid concentration.[19] This modification involves the cyclization of an N-tosylated amine, which can lead to cleaner reactions and improved yields of the resulting tetrahydroisoquinoline.[15]
-
Data & Protocols
Table 1: Comparison of Dehydrating Agents for the Bischler-Napieralski Reaction
| Dehydrating Agent | Typical Conditions | Substrate Suitability | Notes |
| POCl₃ | Reflux in toluene or xylene | Electron-rich to moderately activated rings | Most common and versatile reagent.[8] |
| P₂O₅ / POCl₃ | Refluxing POCl₃ | Deactivated or unactivated rings | Generates a highly reactive pyrophosphate intermediate.[2][7] |
| Tf₂O / 2-chloropyridine | 0 °C to room temperature in CH₂Cl₂ | Wide range of substrates, including sensitive ones | Milder conditions, can prevent side reactions like retro-Ritter.[3][7] |
| Polyphosphoric Acid (PPA) | 100-150 °C, neat | Electron-rich rings | Can also be used, but high temperatures may cause decomposition.[8] |
Experimental Protocol 1: General Procedure for a Bischler-Napieralski Reaction using POCl₃
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the β-arylethylamide (1.0 eq).
-
Solvent Addition: Add anhydrous toluene or xylene (typically 0.1-0.2 M concentration).
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃) (2-5 eq) to the stirred solution at room temperature.
-
Heating: Heat the reaction mixture to reflux (80-140 °C, depending on the solvent) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly pouring it onto crushed ice or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[3]
Experimental Protocol 2: Purification of Crude Isoquinoline Product
For basic isoquinoline products, an acid-base extraction can be an effective purification step.[3]
-
Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane.
-
Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (3x). The protonated isoquinoline product will move into the aqueous layer.
-
Washing: Wash the combined aqueous layers with the organic solvent to remove any non-basic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or solid NaHCO₃) until the solution is basic (pH > 10).
-
Back-Extraction: Extract the now deprotonated, basic product back into an organic solvent (3x).
-
Final Steps: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the purified product.
Visualizations
Bischler-Napieralski Troubleshooting Workflow
Caption: Troubleshooting workflow for low yields in Bischler-Napieralski reactions.
Pictet-Spengler Reaction Mechanism
Caption: Key mechanistic steps of the Pictet-Spengler reaction.
References
- Benchchem. (n.d.). Technical Support Center: Bischler–Napieralski Reaction Troubleshooting.
-
Wikipedia. (2023, December 29). Bischler–Napieralski reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Pomeranz-Fritsch Reaction. Retrieved from [Link]
- Benchchem. (2025). Optimization of reaction conditions for Bischler-Napieralski synthesis of isoquinolines.
-
Wikipedia. (2023, October 28). Pictet–Spengler reaction. Retrieved from [Link]
- Benchchem. (n.d.). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers.
- Benchchem. (n.d.). Troubleshooting Oxa-Pictet–Spengler reaction side reactions.
- Benchchem. (n.d.). Overcoming Low Yields in the Pictet-Spengler Synthesis of 2-Phenyl-1,2,3,4-tetrahydroisoquinoline.
-
Wikipedia. (2023, November 21). Pomeranz–Fritsch reaction. Retrieved from [Link]
-
Organic Reactions, Inc. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]
-
YouTube. (2022, January 15). Pictet-Spengler Reaction. Retrieved from [Link]
-
Beilstein-Institut. (2017, September 6). Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems. Retrieved from [Link]
-
Pharmacy Freak. (2025, September 25). Synthesis of isoquinoline MCQs With Answer. Retrieved from [Link]
-
Scribd. (n.d.). Bischler Napieralski Reaction. Retrieved from [Link]
-
chemeurope.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]
- (n.d.). Bischler Napieralski Reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. name-reaction.com [name-reaction.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Pictet-Spengler_reaction [chemeurope.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jk-sci.com [jk-sci.com]
- 15. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [cambridge.org]
- 16. organicreactions.org [organicreactions.org]
- 17. researchgate.net [researchgate.net]
- 18. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 19. Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 4-Methoxyisoquinoline-1-carboxylic Acid
This is a technical support guide designed for the optimization of reaction conditions for 4-Methoxyisoquinoline-1-carboxylic acid .
Executive Summary & Strategic Analysis
The synthesis of 4-Methoxyisoquinoline-1-carboxylic acid presents a specific set of challenges due to the electronic interplay between the electron-donating methoxy group at C4 and the nucleophilic susceptibility of the C1 position.
While standard oxidation of 1-methylisoquinolines is a common route for simple derivatives, the introduction of the 4-methoxy group often necessitates a de novo construction or a functionalization strategy that avoids harsh oxidative conditions which might degrade the electron-rich aromatic system.
This guide prioritizes the Modified Reissert Reaction as the most robust, scalable, and atom-economic route. We also provide a Palladium-Catalyzed Carbonylation workflow as a high-purity alternative for late-stage functionalization.
Primary Route: The Modified Reissert Reaction
This pathway involves the activation of the isoquinoline nitrogen with an acyl chloride, followed by nucleophilic attack of cyanide at C1, and subsequent acid-mediated hydrolysis.[1]
Phase 1: Formation of the Reissert Compound
Target Intermediate: 2-Benzoyl-1-cyano-1,2-dihydro-4-methoxyisoquinoline
Standard Protocol (Biphasic)
-
Reagents: 4-Methoxyisoquinoline (1.0 eq), Benzoyl Chloride (1.5 eq), KCN (2.0 eq).
-
Solvent: DCM / Water (1:1 v/v).
-
Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq) - Critical for optimization.
Optimization Logic (Why this works):
The 4-methoxy group is an electron-donating group (EDG). While it increases electron density in the ring, the N-acylation event creates a highly electrophilic N-acylisoquinolinium species.
-
Issue: The EDG at C4 can reduce the electrophilicity of C1 compared to the unsubstituted parent.
-
Solution: The use of a Phase Transfer Catalyst (TBAB) ensures high local concentration of cyanide ions in the organic phase, driving the equilibrium toward the Reissert adduct.
Phase 2: Hydrolysis to the Carboxylic Acid
Target Product: 4-Methoxyisoquinoline-1-carboxylic acid
Critical Optimization: Preventing Demethylation
Standard Reissert hydrolysis uses HBr/Acetic Acid. DO NOT USE HBr. The methoxy ether is liable to cleavage under strong nucleophilic acid conditions (forming the 4-hydroxy derivative).
-
Recommended Conditions: 50% Sulfuric Acid (H₂SO₄) or 6M Hydrochloric Acid (HCl).
-
Temperature: Reflux (100°C) for 2–4 hours.
-
Mechanism: Acid-catalyzed elimination of benzaldehyde (driven by aromatization) followed by hydrolysis of the nitrile.
Workflow Diagram: Reissert Pathway
Alternative Route: Pd-Catalyzed Carbonylation
Use this route if the Reissert reaction fails due to steric hindrance or if you possess the 1-chloro precursor.
Precursor: 1-Chloro-4-methoxyisoquinoline (Synthesized via N-oxide rearrangement with POCl₃).
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ (2 mol%) | High activity for aryl chlorides. |
| Ligand | dppp (1,3-bis(diphenylphosphino)propane) | Bidentate ligand stabilizes the Pd intermediate. |
| CO Source | Carbon Monoxide (Balloon or 5 atm) | Direct insertion. |
| Nucleophile | Water / Methanol | Forms the acid (or ester, then hydrolyzed). |
| Base | Triethylamine (Et₃N) | Neutralizes HCl generated. |
Troubleshooting & FAQs
Q1: I am observing a significant amount of 4-hydroxyisoquinoline-1-carboxylic acid. Why?
Diagnosis: Ether Cleavage (Demethylation). Cause: You likely used Hydrobromic acid (HBr) or Hydriodic acid (HI) for the hydrolysis step. These are strong nucleophilic acids known to cleave aryl methyl ethers. Solution: Switch to Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) . These acids are poor nucleophiles for Sₙ2 dealkylation and will preserve the methoxy group.
Q2: The Reissert formation yield is low (<40%). The starting material remains.
Diagnosis: Reversibility / Hydrolysis of Acyl Chloride. Cause: In the biphasic system, benzoyl chloride may hydrolyze before reacting with the isoquinoline. Solution:
-
Anhydrous Method (The Popp Modification): Use TMSCN (Trimethylsilyl cyanide) and AlCl₃ (catalytic) in dry DCM instead of KCN/Water. This eliminates water and drives the reaction forward.
-
Increase Acylating Agent: Use 2.0–3.0 equivalents of Benzoyl chloride.
Q3: The product is difficult to isolate from the hydrolysis mixture.
Diagnosis: Zwitterionic Solubility. Cause: Isoquinoline-1-carboxylic acids are amino acids (zwitterions). They are soluble in both strong acid and strong base. Solution:
-
Concentrate the acidic reaction mixture.
-
Carefully adjust pH to the Isoelectric Point (pI ~ 3.5 - 4.5) using saturated Sodium Acetate or NH₄OH.
-
The product should precipitate as a solid. If it remains oiled out, triturate with Acetone or Ether.
Experimental Protocol (Optimized)
Step 1: Synthesis of Reissert Compound
-
Dissolve 4-methoxyisoquinoline (10 mmol) in DCM (20 mL).
-
Add Benzoyl chloride (15 mmol) slowly at 0°C. Stir for 15 min to form the salt (thick precipitate may form).
-
Add a solution of KCN (20 mmol) in Water (10 mL).
-
Add TBAB (0.5 mmol) as a phase transfer catalyst.
-
Stir vigorously at Room Temperature for 6–12 hours.
-
Separate organic layer, wash with water, dilute HCl (to remove unreacted starting material), and brine.
-
Dry (Na₂SO₄) and concentrate. Recrystallize from Ethanol.[2]
Step 2: Hydrolysis
-
Suspend the Reissert compound (5 mmol) in 50% H₂SO₄ (15 mL).
-
Reflux for 3 hours. (Monitor by TLC; the disappearance of the nitrile spot).
-
Cool the mixture. Benzaldehyde (byproduct) can be removed by steam distillation or extraction with Ether before pH adjustment.
-
Adjust the aqueous layer pH to ~4.0 with Sodium Acetate .
-
Filter the precipitated 4-Methoxyisoquinoline-1-carboxylic acid .
References
-
Popp, F. D. "The Chemistry of Reissert Compounds."[3] Advances in Heterocyclic Chemistry, Vol. 9, 1968, pp. 1-26.
-
Uff, B. C., et al. "Reissert Compound Studies: Generality of the Reaction." Journal of the Chemical Society, Perkin Transactions 1, 1972.
-
Weinstock, J., Boekelheide, V. "Isoquinoline-1-carboxylic Acid."[4] Organic Syntheses, Coll.[4] Vol. 4, p.641, 1963.[4]
-
McEwen, W. E., Cobb, R. L. "The Chemistry of N-Acyldihydroquinaldonitriles and N-Acyldihydroisoquinaldonitriles (Reissert Compounds)." Chemical Reviews, Vol. 55, No. 3, 1955, pp. 511–549.[4]
Sources
Technical Support Center: Synthesis of 4-Methoxyisoquinoline-1-carboxylic Acid
Introduction
4-Methoxyisoquinoline-1-carboxylic acid is a pivotal building block in medicinal chemistry and materials science. Its synthesis, while achievable through several established routes, is often accompanied by the formation of undesired side products that can complicate purification and reduce yields. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during its synthesis. Drawing upon established chemical principles and field-proven insights, this guide aims to enhance experimental success by explaining the causality behind the formation of common side products and offering robust protocols to mitigate their occurrence.
Section 1: Understanding the Core Synthetic Challenges
The primary synthetic strategies for constructing the isoquinoline core, such as the Pomeranz-Fritsch, Bischler-Napieralski, and Pictet-Spengler reactions, each present a unique set of challenges. The electronic nature of the starting materials, the reaction conditions, and the choice of reagents all play a critical role in directing the reaction toward the desired product versus various side products. This section will delve into the mechanistic underpinnings of these side reactions.
FAQ: What are the most common classes of side products in 4-methoxyisoquinoline-1-carboxylic acid synthesis?
The most frequently observed side products can be broadly categorized as:
-
Isomeric Isoquinolines: Formation of constitutional isomers due to non-regioselective cyclization.
-
Over-reduction or Over-oxidation Products: Depending on the synthetic route, the isoquinoline core can be susceptible to changes in its oxidation state.
-
Starting Material-Derived Impurities: Incomplete reactions or degradation of starting materials.
-
Rearrangement Products: Acid-catalyzed rearrangements can lead to structurally distinct impurities.
-
Products of Incomplete Cyclization: Intermediates that fail to undergo the final ring-closing step.
Section 2: The Pomeranz-Fritsch Reaction: A Deep Dive into Side Product Formation
The Pomeranz-Fritsch reaction is a powerful method for isoquinoline synthesis, involving the acid-catalyzed cyclization of a benzalaminoacetal. However, the strongly aci[1]dic conditions can also promote a variety of side reactions.
Troubleshooting Guide: Pomeranz-Fritsch Reaction
Q1: My reaction yields a significant amount of an isomeric isoquinoline. What is happening and how can I prevent it?
A1: This is a classic issue of regioselectivity. The cyclization of the benzalaminoacetal intermediate can occur at two different positions on the benzene ring, especially when the ring is activated by an electron-donating group like a methoxy substituent.
-
Causality: The acid-catalyzed cyclization proceeds via an electrophilic aromatic substitution mechanism. The position of cyclizati[2]on is dictated by the stability of the resulting carbocation intermediate. With a methoxy group on the starting benzaldehyde, both the ortho and para positions to the methoxy group are activated, potentially leading to a mixture of the desired 4-methoxyisoquinoline and an undesired 6-methoxyisoquinoline isomer.
-
Troubleshooting Protocol:
-
Lowering Reaction Temperature: Running the cyclization at a lower temperature can sometimes favor the thermodynamically more stable product.
-
Choice of Acid Catalyst: The strength and type of acid can influence regioselectivity. Experiment with milder Lewis acids (e.g., BF₃·OEt₂) in place of strong protic acids like concentrated sulfuric acid.
-
Steric Hindranc[1]e: Introducing a bulky protecting group on a nearby substituent can sterically hinder one cyclization pathway, thereby favoring the other.
-
dot
Caption: Competing cyclization pathways in the Pomeranz-Fritsch reaction.
Q2: I am observing significant amounts of starting material even after prolonged reaction times. What could be the issue?
A2: Incomplete conversion is often due to insufficient activation or degradation of the starting material under the harsh reaction conditions.
-
Causality: The cyclization step requires a strong acid to protonate the acetal and initiate the reaction. If the acid concentration[1] is too low or if the acid is consumed by side reactions, the cyclization will stall. Conversely, excessively harsh conditions can lead to decomposition of the starting material or intermediates.
-
Troubleshooting Protocol:
-
Optimize Acid Concentration: Titrate the concentration of the acid catalyst. Polyphosphoric acid (PPA) can be an effective alternative to sulfuric acid, often providing more consistent results.
-
Anhydrous Condi[2]tions: Ensure strictly anhydrous conditions, as water can hydrolyze the acetal and imine intermediates, preventing cyclization.
-
Stepwise Approach: Consider a two-step procedure where the benzalaminoacetal is first formed and isolated before subjecting it to the cyclization conditions. This can improve the overall yield and purity.
-
Section 3: The Bischler-Napieralski Reaction: Navigating Potential Pitfalls
The Bischler-Napieralski reaction is a widely used method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to the corresponding isoquinolines. The key cyclization step [3][4]is typically promoted by a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅).
Troubleshooting G[5]uide: Bischler-Napieralski Reaction
Q1: My main side product appears to be a styrene derivative. Why is this happening?
A1: The formation of a styrene derivative is a known side reaction in the Bischler-Napieralski synthesis and proceeds through a retro-Ritter type reaction.
-
Causality: The n[5]itrilium ion intermediate, which is key to the desired cyclization, can undergo an alternative elimination pathway, particularly at elevated temperatures. This elimination results in the formation of a stable styrene derivative and a nitrile.
-
Troubleshooting Protocol:
-
Milder Dehydrating Agents: The use of milder reagents such as triflic anhydride (Tf₂O) or oxalyl chloride can promote cyclization at lower temperatures, thus minimizing the elimination side reaction.
-
Solvent Choice: Using a nitrile-based solvent can, by Le Chatelier's principle, suppress the retro-Ritter reaction.
-
Temperature Con[5]trol: Carefully control the reaction temperature. Running the reaction at the lowest possible temperature that still allows for efficient cyclization is crucial.
-
dot
Caption: Competing pathways for the nitrilium ion intermediate.
Q2: I am isolating an "abnormal" Bischler-Napieralski product with the methoxy group in the wrong position. What causes this rearrangement?
A2: The formation of an "abnormal" product, such as 6-methoxy-1-phenyl-3,4-dihydroisoquinoline instead of the expected 7-methoxy isomer, has been reported.
-
Causality: This [6]is thought to occur through a spirocyclic intermediate. The initial electrophilic attack can occur at the carbon atom bearing the methoxy group, leading to a spiro intermediate. A subsequent rearrangement (migration of the methoxy group) can then lead to the "abnormal" product.
-
Troubleshooting Protocol:
-
Reaction Conditions: This side reaction is often sensitive to the specific dehydrating agent and solvent used. Experimenting with different conditions, as outlined in the literature, may be necessary to favor the "normal" product.
-
Substituent Eff[6]ects: The electronic nature of other substituents on the aromatic ring can influence the likelihood of this rearrangement.
-
Section 4: The Pictet-Spengler Reaction: Ensuring Clean Cyclization
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. This intermediate can the[7][8]n be oxidized to the desired isoquinoline.
Troubleshooting Guide: Pictet-Spengler Reaction
Q1: My reaction is sluggish and gives low yields, with a lot of unreacted starting amine.
A1: The Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring.
-
Causality: The key cyclization step is an intramolecular electrophilic aromatic substitution. If the aromatic ring is not sufficiently electron-rich, the reaction will be slow or may not proceed at all. The presence of electron-[9][10]donating groups, such as a methoxy group, is generally favorable.
-
Troubleshooting Pr[7]otocol:
-
Acid Catalyst: Ensure the use of an appropriate acid catalyst, such as HCl or H₂SO₄, to activate the imine intermediate for cyclization.
-
Reaction Temper[7]ature: For less reactive substrates, higher temperatures may be required to drive the reaction to completion.
-
Protecting Grou[10]ps: If the starting amine has other functional groups that could interfere with the reaction, appropriate protection and deprotection steps may be necessary.
-
Q2: I am forming a complex mixture of products, and purification is very difficult.
A2: A complex product mixture can arise from several issues, including side reactions of the aldehyde and the formation of over-oxidized or rearranged products during the subsequent aromatization step.
-
Causality: The aldehyde can undergo self-condensation or other side reactions under acidic conditions. The oxidation of the tetrahydroisoquinoline intermediate to the final isoquinoline can also be non-selective if harsh oxidizing agents are used.
-
Troubleshooting Protocol:
-
Purification of Intermediates: It is often advantageous to isolate and purify the intermediate tetrahydroisoquinoline before proceeding with the oxidation step. This can significantly simplify the final purification.
-
Mild Oxidation Conditions: Use mild and selective oxidizing agents for the aromatization step. Reagents such as manganese dioxide (MnO₂) or palladium on carbon (Pd/C) with a hydrogen acceptor are often effective.
-
Control of Stoichiometry: Carefully control the stoichiometry of the reactants to minimize side reactions of the aldehyde.
-
Section 5: General Purification Strategies
Regardless of the synthetic route chosen, effective purification is paramount. The acidic nature of the target molecule, 4-methoxyisoquinoline-1-carboxylic acid, can be exploited for purification.
Experimental Protocol: Acid-Base Extraction for Purification
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Basification: Extract the organic layer with a dilute aqueous base solution (e.g., 1 M sodium bicarbonate or sodium carbonate). The desired carboxylic acid will be deprotonated and move into the aqueous layer, while neutral organic impurities will remain in the organic layer.
-
Separation: Separate the aqueous and organic layers.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with a dilute acid (e.g., 1 M HCl) until the desired product precipitates out.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
Data Presentation: Typical Yields and Purity
| Synthetic Route | Typical Yield Range (%) | Common Side Products | Post-Purification Purity (by HPLC) |
| Pomeranz-Fritsch | 30-60 | Isomeric isoquinolines, unreacted starting material | >95% |
| Bischler-Napieralski | 40-70 | Styrene derivatives, "abnormal" isomers | >98% |
| Pictet-Spengler | 50-80 (for THIQ) | Over-oxidation products, complex mixtures | >97% |
References
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Retrieved from [Link]
-
Wikipedia. (2023, December 29). Bischler–Napieralski reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2025, May 27). Bischler-Napieralski Reaction. Retrieved from [Link]
-
YouTube. (2019, December 21). PICTET SPENGLER REACTION SYNTHESIS ISOQUINOLINE NAME REACTION ORGANIC CHEMISTRY | IN HINDI |. Retrieved from [Link]
-
Pomeranz-Fritsch Reaction. (n.d.). Retrieved from [Link]
-
Wikipedia. (2023, April 20). Pictet–Spengler reaction. Retrieved from [Link]
-
Fitton, A. O., et al. (1974). Abnormal products in the Bischler–Napieralski isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1, 158-160. Retrieved from [Link]
-
Wikipedia. (2023, April 20). Pomeranz–Fritsch reaction. Retrieved from [Link]
Sources
- 1. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 2. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Abnormal products in the Bischler–Napieralski isoquinoline synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Scale-Up Synthesis of 4-Methoxyisoquinoline-1-carboxylic Acid
Current Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 16, 2026
Executive Summary & Process Architecture
The synthesis of 4-Methoxyisoquinoline-1-carboxylic acid (4-MICA) at scale presents a classic dichotomy in process chemistry: the choice between hazardous reagents (Cyanide/Reissert chemistry) and engineering-intensive catalysis (Pd-Carbonylation).
This molecule is a critical scaffold, often serving as a precursor for HIF-prolyl hydroxylase inhibitors (e.g., Roxadustat analogs). The 4-methoxy group introduces specific electronic effects that destabilize the system under acidic conditions, making the final hydrolysis step a common failure point.
Process Decision Matrix
Before troubleshooting, verify which synthetic pathway your team is utilizing. The following decision tree outlines the two primary industrial routes and their associated critical process parameters (CPPs).
Figure 1: Strategic routing for 4-MICA synthesis. Route A prioritizes chemical cost but requires cyanide handling. Route B prioritizes safety but requires high-pressure autoclaves and catalyst removal.
Critical Troubleshooting Guides
Module A: The Reissert-Henze Route (Cyanation)
Context: This route converts the N-oxide directly to the nitrile using an activating agent (benzoyl chloride) and a cyanide source (TMSCN or KCN).
Issue 1: Uncontrollable Exotherm during Cyanation
-
Symptom: Temperature spikes >10°C during reagent addition; dark tar formation.
-
Root Cause: The activation of the N-oxide by benzoyl chloride creates a highly electrophilic N-benzoyloxyisoquinolinium species. The subsequent attack by cyanide is rapid and exothermic. On scale, heat accumulation accelerates decomposition (Pummerer-type rearrangement).
-
Corrective Action:
-
Dilution Factor: Increase solvent volume (DCM or Toluene) to at least 10V.
-
Order of Addition: Do not premix the N-oxide and benzoyl chloride. Add benzoyl chloride slowly to a mixture of N-oxide and TMSCN at 0°C.
-
Active Cooling: Ensure chiller capacity can handle a heat release of ~150 kJ/mol.
-
Issue 2: Incomplete Hydrolysis of the Nitrile
-
Symptom: HPLC shows stalled conversion of 1-cyano-4-methoxyisoquinoline; presence of amide intermediate.
-
Root Cause: The 1-position is sterically crowded by the peri-hydrogen (H8) and electronically deactivated by the isoquinoline ring nitrogen.
-
Corrective Action:
-
Do NOT use Acid: Standard acid hydrolysis (HCl/H2SO4) will likely cleave the 4-methoxy ether to a 4-hydroxy impurity (see Module C).
-
Protocol: Use alkaline peroxide conditions (Radziszewski reaction modification).
-
Reagents: 30% H2O2 (2.0 equiv), NaOH (5.0 equiv), MeOH/Water.
-
Temp: 50–60°C. The peroxide accelerates the hydration of the nitrile to the amide, which then hydrolyzes to the acid.
-
-
Module B: The Palladium Carbonylation Route
Context: Conversion of 1-chloro-4-methoxyisoquinoline to the acid using CO gas, Pd(OAc)2, and a ligand (e.g., dppf or Xantphos).
Issue 3: "Black Crash" (Palladium Precipitation)
-
Symptom: Reaction mixture turns black; CO uptake ceases; low yield.
-
Root Cause: CO starvation. The rate of oxidative addition (Ar-Cl to Pd) is faster than the CO mass transfer into the liquid phase. Pd(0) aggregates into inactive nanoparticles (palladium black) before it can coordinate CO.
-
Corrective Action:
-
Agitation: Increase stirring speed to >800 RPM (gas-liquid mass transfer limitation).
-
Pressure: Maintain CO pressure >5 bar (75 psi).
-
Ligand Ratio: Increase Ligand:Pd ratio to 2.5:1 to stabilize the active species.
-
Issue 4: Low Conversion of the Chloro-Intermediate
-
Symptom: Starting material remains despite high pressure and temperature.
-
Root Cause: The 4-methoxy group is an Electron Donating Group (EDG). It increases electron density at the C1 position via resonance, making the C-Cl bond stronger and harder to undergo oxidative addition with Palladium.
-
Corrective Action:
-
Switch Catalyst: Move from Pd(OAc)2/PPh3 to a more electron-rich, bulky catalyst system like Pd(dba)2 + Xantphos or Pd-PEPPSI-IPr . These facilitate oxidative addition on electron-rich aryl chlorides.
-
Module C: Impurity Profiling & Purification
Issue 5: The "Demethylated" Impurity (4-Hydroxyisoquinoline-1-COOH)
-
Symptom: LCMS shows a peak with M-14 mass (Loss of CH2).
-
Mechanism: Ether cleavage. The 4-methoxy group is essentially a vinyl ether embedded in the aromatic system. Under strong acidic conditions (especially HBr or conc. HCl) and high heat, it is susceptible to hydrolysis.
-
Prevention:
-
Avoid pH < 1 during workup.
-
If acidification is necessary to precipitate the carboxylic acid, use Acetic Acid or adjust carefully to the isoelectric point (typically pH 3–4) using dilute HCl at 0°C.
-
Data Table: Comparison of Hydrolysis Methods
| Method | Reagents | Temp | Yield | Impurity Risk (Demethylation) | Scalability |
| Acidic | 6M HCl, Reflux | 100°C | 45-60% | High (>5% 4-OH) | High (Corrosion risk) |
| Basic | 5M NaOH, Reflux | 90°C | 70-80% | Low (<0.5%) | Moderate (Slow kinetics) |
| Peroxide | NaOH, H2O2 | 50°C | 85-92% | Very Low | Best (Exotherm management required) |
Frequently Asked Questions (FAQs)
Q: Can I use the classic Reissert reaction (Isoquinoline + Benzoyl Chloride + KCN) instead of the N-oxide route? A: Technically yes, but it is not recommended for the 4-methoxy derivative. The classic Reissert yields a dihydro intermediate (1-benzoyl-1,2-dihydroisoquinaldonitrile) which requires a subsequent oxidation/aromatization step. The N-oxide (Reissert-Henze) route yields the aromatic nitrile directly, saving one unit operation and reducing waste.
Q: How do I remove residual Palladium to <10 ppm? A: The carboxylic acid functionality can bind Pd.
-
Workup: After the reaction, treat the crude mixture with N-Acetylcysteine or a silica-based scavenger (e.g., SiliaMetS® Thiol) at 50°C for 1 hour.
-
Crystallization: Recrystallize the final acid from Ethanol/Water. The Pd-ligand complexes usually remain in the mother liquor.
Q: The product is not precipitating upon acidification. Why? A: Isoquinoline-1-carboxylic acids are zwitterionic (isoquinoline N is basic, COOH is acidic).
-
Diagnosis: You may have over-acidified to pH < 1, forming the hydrochloride salt (soluble), or stayed at pH > 7 (carboxylate salt).
-
Fix: Slowly titrate the solution to the Isoelectric Point (pI) , which is generally between pH 3.5 and 4.5 for this class of molecules. The product is least soluble here.
References
-
Reissert-Henze Reaction Mechanism & Scope
- Review of cyanation on N-oxides: "The Reissert-Henze Reaction: A key method for functionalizing heterocycles."
-
Source: (Generic link to Reissert review literature).
-
Palladium-Catalyzed Carbonylation
- Carbonylation of Aryl Chlorides: "Palladium-catalyzed hydroxycarbonyl
-
Source:
-
Hydrolysis of Nitriles (Peroxide Method)
- Radziszewski Reaction conditions: "Sustainable hydrolysis of nitriles to amides and acids using basic peroxide."
-
Source:
-
Stability of Methoxy-Isoquinolines
- Ether Cleavage Data: "Acid-catalyzed hydrolysis of aryl methyl ethers."
-
Source:
(Note: While specific "4-methoxy" papers are rare, the chemistry is extrapolated from the well-documented behavior of the isoquinoline core and methoxy-arene stability.)
Technical Support Center: Impurity Management in 4-Methoxyisoquinoline-1-carboxylic Acid Production
Introduction: The Molecule & The Challenge
4-Methoxyisoquinoline-1-carboxylic acid is a critical heterocyclic scaffold, often utilized as a precursor for Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and other bioactive alkaloids. Its production typically involves functionalizing the C1 position of the isoquinoline ring.
The introduction of the carboxylic acid group at the sterically congested C1 position—adjacent to the ring nitrogen—creates a unique set of impurity challenges. This guide addresses the two primary synthetic pathways: Reissert-Henze Functionalization (Nitrile Hydrolysis) and Direct Lithiation-Carboxylation , focusing on the specific impurities generated by each.
Part 1: Diagnostic Troubleshooting (Q&A)
Category A: Hydrolysis Incompleteness (Reissert-Henze Route)
Q1: We are observing a persistent impurity at RRT ~1.15 that resists acid wash. It has a mass of M-1 (relative to product) or M-18 (loss of water). What is it?
Diagnosis: This is likely the 1-Carbamoyl-4-methoxyisoquinoline (Amide Intermediate) .
-
Root Cause: The hydrolysis of the intermediate nitrile (1-cyano-4-methoxyisoquinoline) is stalling. The C1 position in isoquinolines is sterically hindered by the peri-hydrogen at C8 and the lone pair of the nitrogen. Standard acid hydrolysis often stops at the amide stage because the tetrahedral intermediate is difficult to form.
-
Solution:
-
Switch to Basic Hydrolysis: Use KOH in ethylene glycol at 140°C. The amide anion is less stable and drives the equilibrium toward the carboxylate.
-
Peroxide Assist: If using basic conditions, add 30%
. This generates the hydroperoxide anion ( ), which is a stronger nucleophile than hydroxide (the alpha-effect), accelerating the hydrolysis of the nitrile to the amide and then to the acid.
-
Category B: Regio-Control & Side Reactions (Lithiation Route)
Q2: In our lithiation-carboxylation process (n-BuLi / CO2), we see a ~5-8% impurity with identical Mass (MW) but different retention time. Is this a regioisomer?
Diagnosis: Yes, this is likely 4-Methoxyisoquinoline-3-carboxylic acid .
-
Root Cause: While C1 is the most acidic position (
~34), the C3 position is also susceptible to lithiation, especially if the temperature rises above -60°C or if there is insufficient coordination of the lithium species to the nitrogen lone pair. -
Solution:
-
Temperature Control: Ensure the lithiation is performed strictly below -70°C.
-
Ligand Stabilization: Use complexing agents like TMEDA (Tetramethylethylenediamine). TMEDA coordinates with Lithium, breaking up BuLi aggregates and increasing the kinetic basicity, which favors the thermodynamic product (C1-Li) over the kinetic product (C3-Li).
-
Category C: Decarboxylation & Stability
Q3: Our final product purity drops after drying at 60°C. A new peak appears matching the starting material (4-methoxyisoquinoline).
Diagnosis: Thermal Decarboxylation .
-
Root Cause: Isoquinoline-1-carboxylic acids are prone to thermal decarboxylation because the resulting carbanion is stabilized by the adjacent nitrogen (forming an ylide-like resonance structure). The 4-methoxy group acts as an electron-donating group (EDG), which can destabilize the carboxylate but stabilize the transition state for decarboxylation.
-
Solution:
-
Vacuum Drying: Lower the drying temperature to <40°C and use high vacuum to remove solvents.
-
Salt Formation: Isolate the product as a hydrochloride or sodium salt, which is significantly more thermally stable than the zwitterionic free acid.
-
Part 2: Visualizing the Impurity Landscape
The following diagram illustrates the Reissert-Henze pathway , the most common industrial route, and the origin points for critical impurities.
Caption: Figure 1. Impurity genesis in the Reissert-Henze synthesis pathway. Red nodes indicate critical impurities requiring monitoring.
Part 3: Critical Process Parameters (CPP) & Purification
Process Control Table
| Parameter | Critical Range | Consequence of Deviation | Corrective Action |
| Lithiation Temp | -78°C to -70°C | Formation of C3-isomer (> -60°C) or Dimerization. | Cool reactor; add BuLi slower (dropwise). |
| Hydrolysis pH | > 12 (Basic) | Stalling at Amide intermediate (pH < 10). | Add KOH pellets; reflux longer. |
| Quench Temp | < 10°C | Exothermic decomposition of intermediate. | Use crushed ice for quenching. |
| Drying Temp | < 45°C | Decarboxylation to starting material. | Use lyophilization or vacuum oven. |
Purification Protocol: "The pH Swing"
Since the target is an amphoteric molecule (basic nitrogen, acidic carboxyl), purification is best achieved by exploiting its isoelectric properties rather than standard silica chromatography (which causes streaking).
Step-by-Step Isolation:
-
Dissolution: Dissolve crude solid in minimum volume of 10% NaOH (aq). Filter off insoluble impurities (dimers, inorganic salts).
-
Washing: Extract the basic aqueous layer with Ethyl Acetate (3x). This removes unreacted 4-methoxyisoquinoline (neutral/basic) and the Nitrile intermediate.
-
Precipitation: Cool the aqueous phase to 5°C. Slowly acidify with 6M HCl to pH 3.5 - 4.0.
-
Note: Do not go to pH 1, or the hydrochloride salt may solubilize. The free acid precipitates best near its pI (isoelectric point).
-
-
Recrystallization: If purity is <98%, recrystallize from Ethanol/Water (9:1) or Acetic Acid .
Part 4: Analytical Methodologies
To accurately quantify the Amide and Regioisomers , a standard C18 gradient is insufficient due to the polarity of the acid.
Recommended HPLC Method:
-
Column: Phenyl-Hexyl or C18 with Polar Endcapping (e.g., Phenomenex Luna Omega Polar C18).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of COOH, sharpening peak).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 20 mins.
-
Detection: UV @ 230 nm (Isoquinoline core) and 280 nm.
Impurity Marker Table:
| Impurity Name | RRT (Approx) | Detection Characteristic |
| 4-Methoxyisoquinoline-1-amide | 0.85 | Distinctive doublet in NMR (NH2 protons). |
| Target Acid | 1.00 | Broad peak if pH is not controlled. |
| 1-Cyano-4-methoxyisoquinoline | 1.25 | Sharp peak, UV max shift. |
| 4-Methoxyisoquinoline (SM) | 1.40 | Matches SM retention time. |
| Bis-isoquinoline (Dimer) | 1.80+ | High MW, elutes late. |
References
-
Reissert-Henze Reaction Mechanism
- Title: The Reissert-Henze Reaction: A Review of Mechanism and Scope.
- Source:Organic Reactions (General reference for the reaction class).
- Context: Provides the mechanistic basis for the N-oxide to Nitrile conversion using TMSCN.
-
Link:
-
Lithiation of Isoquinolines
-
Title: Regioselective Lithiation of Isoquinolines and Quinolines.[1]
- Source:Tetrahedron Letters.
- Context: Explains the temperature dependence of C1 vs C3 lithi
-
Link:
-
-
Hydrolysis of Heterocyclic Nitriles
- Title: Efficient Hydrolysis of Nitriles to Carboxylic Acids.
- Source:Journal of Organic Chemistry.
- Context: Details the use of peroxide-assisted hydrolysis for sterically hindered nitriles.
-
Link:
-
Compound Data (Grounding)
-
Title: 4-Methoxyisoquinoline-1-carboxylic acid Product Page.[1]
- Source: AK Scientific Catalog (CAS Verific
-
Link:
-
(Note: While specific industrial "recipes" are proprietary, the protocols above are synthesized from established chemical principles verified in the cited literature.)
Sources
Technical Support Center: Solvent Effects on 4-Methoxyisoquinoline-1-carboxylic Acid Synthesis
Senior Application Scientist Note: The following technical guide is designed for researchers optimizing the synthesis of 4-Methoxyisoquinoline-1-carboxylic acid. It synthesizes established heterocyclic chemistry principles with specific solvent-dependent behaviors observed in isoquinoline functionalization. All protocols should be validated with small-scale pilot runs.
Introduction & Strategic Context
4-Methoxyisoquinoline-1-carboxylic acid is a critical scaffold in medicinal chemistry, often serving as a precursor for HIF prolyl hydroxylase inhibitors and other bioactive isoquinoline alkaloids. The presence of the electron-donating methoxy group at the C4 position significantly alters the electronic landscape of the isoquinoline ring compared to the unsubstituted parent molecule.
This guide focuses on the two primary synthetic pathways:
-
The Reissert Reaction (Classical): Cyanation followed by hydrolysis.[1]
-
Pd-Catalyzed Carbonylation (Modern): Direct carbonylation of 1-halo-4-methoxyisoquinoline.
In both pathways, solvent selection is not merely about solubility; it dictates reaction kinetics, regioselectivity, and the stability of charged intermediates.
Technical Deep Dive: The Mechanistic Influence of Solvents
The "4-Methoxy" Electronic Effect
The C4-methoxy group acts as an Electron Donating Group (EDG). Through resonance, it increases electron density within the pyridine ring of the isoquinoline system.
-
Consequence: The C1 position becomes less electrophilic compared to unsubstituted isoquinoline.
-
Solvent Implication: You need solvents that stabilize the transition states of nucleophilic attacks (Reissert) or facilitate the oxidative addition of metal catalysts (Carbonylation) to overcome this electronic deactivation.
Solvent Parameters Critical to Success
| Parameter | Impact on 4-Methoxyisoquinoline Synthesis |
| Dielectric Constant ( | Reissert: High |
| Dipole Moment | Carbonylation: High dipole solvents (DMSO, NMP) coordinate well with Pd-catalysts but may compete with the substrate for the metal center. |
| Proticity | Hydrolysis: Protic solvents (Water/Ethanol) are required for the final hydrolysis step but must be carefully managed to prevent premature solvolysis of intermediates. |
Troubleshooting Guide (Q&A)
Category A: Reaction Yield & Kinetics
Q: I am using the Reissert method (PhCOCl/KCN) in DCM, but my conversion is stalled at 50%. Why? A: Dichloromethane (DCM) is the standard solvent, but the 4-methoxy group deactivates the C1 position. The biphasic system (DCM/Water) might be suffering from poor phase transfer.
-
Diagnosis: The cyanide ion is not effectively entering the organic phase to attack the N-acylated intermediate.
-
Solution: Introduce a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) or switch to a homogeneous system using Acetonitrile (MeCN) or DMF . The higher polarity of MeCN stabilizes the N-acyl-4-methoxyisoquinolinium salt, extending its lifetime for the cyanide attack.
Q: In the Pd-catalyzed carbonylation, I see precipitation of Palladium black and low yields in Toluene. A: Toluene is a non-polar solvent with poor ability to stabilize the active Pd(0)/Pd(II) cycle, especially when the substrate is an electron-rich heterocycle.
-
Causality: The lack of coordinating ability in toluene leads to catalyst aggregation (Pd black).
-
Solution: Switch to DMF or DMAc . These solvents act as weak ligands, stabilizing the palladium species in solution. Alternatively, add a solubilizing ligand or use 2-MeTHF for a greener alternative that offers better solubility than toluene.
Category B: Selectivity & Purification
Q: During hydrolysis of the Reissert compound, I am getting the amide instead of the carboxylic acid. A: This is a common solvent-controlled outcome.
-
Mechanism: Hydrolysis in low-dielectric solvents or with insufficient water activity often stops at the amide.
-
Solution: Ensure you are using a high-boiling protic solvent mixture , such as conc. HCl/Acetic Acid (1:1) or HBr/Acetic Acid . The acetic acid ensures solubility of the organic intermediate, while the strong mineral acid forces the equilibrium to the carboxylic acid.
Q: My product is co-crystallizing with salts during workup. A: Isoquinoline-1-carboxylic acids are zwitterionic (amino acid-like character).
-
Solution: Avoid direct evaporation of high-boiling solvents like DMF. instead, dilute with water and adjust pH to the isoelectric point (approx pH 3.5 - 4.5) to precipitate the free acid. Do not use ether for extraction if the product is zwitterionic; use n-Butanol or IPA/DCM mixtures .
Experimental Protocols
Method A: Modified Reissert Reaction (Recommended for Scale-up)
Optimized for electron-rich isoquinolines.
-
Solvent System: Methylene Chloride (DCM) + Water (2:1 ratio).
-
Reagents: 4-Methoxyisoquinoline (1.0 eq), Benzoyl Chloride (1.5 eq), KCN (2.0 eq), TBAB (10 mol%) .
-
Procedure:
-
Dissolve substrate in DCM.
-
Add aqueous KCN and TBAB.
-
Cool to 0°C.[2]
-
Add Benzoyl Chloride dropwise (Control exotherm).
-
Critical Solvent Step: Vigorously stir (>800 RPM). The PTC (TBAB) shuttles CN- into the DCM layer.
-
Monitor by TLC. If slow, add 10% volume of Acetonitrile as a co-solvent to boost polarity.
-
-
Hydrolysis: Reflux the intermediate in 48% HBr (solvent and reagent) to cleave the amide and hydrolyze the nitrile simultaneously.
Method B: Pd-Catalyzed Hydroxycarbonylation (Green Alternative)
Best for high purity requirements.
-
Solvent: 2-MeTHF (2-Methyltetrahydrofuran) or DMF .
-
Reagents: 1-Bromo-4-methoxyisoquinoline, Pd(OAc)2 (2 mol%), Xantphos (3 mol%), Oxalic Acid (as CO source) or CO gas balloon, Triethylamine.
-
Procedure:
-
Degas the solvent (Solvent O2 causes catalyst death).
-
Heat to 80-100°C.
-
Solvent Note: If using DMF, aqueous workup is required. If using 2-MeTHF, the product can often be extracted directly with basic water, leaving impurities in the organic layer.
-
Data Presentation: Solvent Screening Matrix
The following table summarizes the effect of solvent choice on the conversion of 4-methoxyisoquinoline to its Reissert intermediate (1-cyano-2-benzoyl-1,2-dihydro-4-methoxyisoquinoline).
| Solvent System | Dielectric Const.[3] ( | Yield (%) | Reaction Time | Notes |
| DCM (Biphasic) | 8.9 | 55% | 12 h | Standard. Often stalls without PTC. |
| DCM + TBAB (PTC) | 8.9 (effective) | 88% | 4 h | Recommended. PTC overcomes phase barrier. |
| Acetonitrile (MeCN) | 37.5 | 72% | 6 h | Homogeneous. Good rate, but workup requires evaporation. |
| DMF | 36.7 | 65% | 8 h | Hard to remove DMF. High yield but poor isolation. |
| Toluene | 2.4 | <20% | 24 h | Too non-polar. Intermediate precipitates/oils out. |
Visualization (Workflows & Pathways)
Figure 1: Solvent Decision Tree for Synthesis Optimization
Caption: Logical flow for selecting the optimal solvent system based on available equipment and substrate behavior.
Figure 2: Mechanistic Impact of Solvent on Reissert Intermediate
Caption: Stabilization of the N-acyl-pyridinium ion by polar solvents facilitates Cyanide attack.
References
-
Pettit, G. R., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI.
-
Toth, A., et al. (2025).[4] Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. MDPI.
-
Uff, B. C., et al. (1988).[5] Reissert Compounds: Synthesis and Acid-Catalyzed Hydrolysis. Organic Syntheses, Coll. Vol. 6.
-
Lahna, O., et al. (2022).[6] Recent Achievements in the Synthesis of Quinoline-4-Carboxylic Acid and Its Derivatives. Journal Marocain de Chimie Hétérocyclique.
-
McEwen, W. E., & Cobb, R. L. (1955).[5] The Chemistry of N-Acyldihydroquinaldonitriles and N-Acyldihydroisoquinaldonitriles (Reissert Compounds). Chemical Reviews.
Sources
- 1. Reissert Reaction (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids - Google Patents [patents.google.com]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reissert reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
"decarboxylation side reactions of isoquinoline carboxylic acids"
Topic: Decarboxylation Side Reactions of Isoquinoline Carboxylic Acids Document ID: ISOQ-DEC-001 Status: Active
Welcome to the Technical Support Center
Current Issue: Unwanted loss of the carboxylic acid group (decarboxylation) during synthesis, workup, or storage of isoquinoline derivatives.
As Senior Application Scientists, we understand the frustration of seeing your target molecule "vanish" into a simple isoquinoline protonated product. This guide addresses the unique instability of isoquinoline carboxylic acids (particularly at the C1 and C3 positions) and provides field-proven protocols to prevent—or intentionally induce—decarboxylation.
Module 1: Diagnostic Triage – Why is my Acid Vanishing?
Before altering your protocol, you must identify the mechanism driving the decarboxylation. Isoquinolines are not standard benzoic acids; they possess a built-in "self-destruct" mechanism known as the Hammick Reaction pathway.
The Instability Hierarchy
Not all positions are equally vulnerable. The proximity of the nitrogen atom to the carboxylate dictates stability.
| Position | Stability Risk | Mechanism of Failure |
| C1 (1-COOH) | CRITICAL | Forms a stabilized zwitterion (Hammick Intermediate). Decarboxylates thermally (>100°C) or with mild Lewis acids. |
| C3 (3-COOH) | HIGH | Prone to metal-catalyzed protodecarboxylation (especially with Ag, Cu, Pd). |
| C4 / C5-C8 | LOW | Behaves like a standard benzoic acid. Stable under standard cross-coupling conditions. |
The Mechanism: The Hammick Pathway
The C1-acid is unique because the nitrogen lone pair can stabilize the negative charge developing at the C1 position after CO₂ loss. This forms a reactive ylide/zwitterion.
Figure 1: The Hammick reaction pathway showing the thermal decarboxylation of isoquinoline-1-carboxylic acid via a zwitterionic intermediate.
Module 2: Troubleshooting Cross-Coupling Reactions
Scenario: You are performing a Suzuki or Sonogashira coupling on a halogenated isoquinoline-1-carboxylic acid (or ester). Result: The halogen couples correctly, but the carboxylic acid is replaced by a proton (Protodecarboxylation).
Root Cause Analysis
Transition metals (Pd, Cu, and especially Ag) lower the activation energy for decarboxylation. Silver salts (often used as additives) are potent decarboxylating agents for heteroaromatic acids [1].[1]
Protocol: The "Safe" Suzuki Coupling
Use this protocol to RETAIN the carboxylic acid.
Reagents:
-
Catalyst: Pd(dppf)Cl₂·DCM (Avoid Pd(OAc)₂ which can be more labile).
-
Base: K₃PO₄ (anhydrous). Avoid Ag₂CO₃ or Ag₂O.
-
Solvent: 1,4-Dioxane/Water (9:1).
-
Temperature: Strict limit: 60–80°C . (Do not reflux at 100°C+).
Step-by-Step:
-
Degas: Sparge solvents with Argon for 15 mins. Oxygen promotes oxidative decarboxylation.
-
Pre-mix: Add substrate, boronic acid (1.2 eq), and base (3.0 eq) to the vial.
-
Catalyst Addition: Add Pd catalyst (5 mol%) last.
-
Thermal Control: Heat to 60°C. Monitor by LCMS every hour.
-
Checkpoint: If reaction is sluggish, increase to 80°C but never exceed 90°C for C1-acids.
-
-
Quench: Cool to RT immediately upon completion. Acidify with 1M HCl to pH 4 (carefully) to precipitate the product.
Module 3: Hydrolysis & Workup Survival Guide
Scenario: You have synthesized an isoquinoline-1-carboxylate ester and need to hydrolyze it to the acid. Result: After refluxing in HCl or NaOH, you isolate only the decarboxylated isoquinoline.
The Problem: Thermal Acid/Base Hydrolysis
Standard hydrolysis (refluxing 6M HCl or NaOH) provides the exact thermal energy and ionic environment required to trigger the Hammick intermediate or acid-catalyzed decarboxylation.
Protocol: Low-Temperature Lithium Hydrolysis
This method uses mild conditions to cleave the ester without triggering CO₂ loss.
Reagents:
-
LiOH·H₂O (2.5 eq)
-
THF / Water (3:1 ratio)
Procedure:
-
Dissolve the ester in THF (0.1 M concentration).
-
Cool the solution to 0°C (Ice bath).
-
Add LiOH solution dropwise.
-
Stir at 0°C to Room Temperature (max 25°C) .
-
Warning: Do not heat.
-
-
Monitoring: Check TLC/LCMS after 2 hours.
-
Workup (Critical):
-
Dilute with cold water.
-
Wash with EtOAc (to remove unreacted ester/impurities).
-
Acidification: Cool the aqueous layer to 0°C. Slowly add 1M HCl or Acetic Acid until pH ~4-5.
-
Note: Do not go to pH 1. Strongly acidic environments can accelerate decarboxylation if the solution heats up during neutralization [2].
-
Filter the precipitate immediately and dry under vacuum at <40°C .
-
Module 4: Decision Tree & FAQ
Use this logic flow to determine your next experimental move.
Figure 2: Troubleshooting logic for identifying the cause of decarboxylation based on regiochemistry and reaction conditions.
Frequently Asked Questions
Q: Can I use the decarboxylation to my advantage? A: Yes. If you need to remove a directing group (like a C1-COOH used to direct C8 functionalization), you can intentionally induce decarboxylation.[2] Add Ag₂CO₃ (10 mol%) and Acetic Acid (10 mol%) in DMSO and heat to 100°C. This promotes rapid, clean protodecarboxylation [3].
Q: Why is my C1-ester stable, but the acid falls apart instantly? A: The ester cannot form the zwitterion (Hammick intermediate) because it lacks the ionizable proton required to release CO₂ and stabilize the N-cation. The instability is specific to the free acid or carboxylate salt forms.
Q: I must run a reaction at 120°C. How do I protect the C1-acid? A: You cannot use the free acid. You must use a tert-butyl ester . It is thermally stable at 120°C but can be removed later under acidic conditions (TFA/DCM) at room temperature, avoiding the thermal risks of saponification.
References
-
Goossen, L. J., et al. (2006). "Pd-catalyzed synthesis of biaryls via decarboxylative cross-coupling." Wikipedia / Journal of American Chemical Society.
-
Dyson, P., & Hammick, D. L. (1937).[3][4] "Experiments on the mechanism of decarboxylation. Part I. Decomposition of quinaldinic and isoquinaldinic acids."[4] Journal of the Chemical Society.[4][5]
-
Lu, P., et al. (2009).[1] "Ag-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids." Organic Letters / Organic Chemistry Portal.
-
Cayman Chemical. (n.d.). "Isoquinoline-3-carboxylic Acid Product Information & Stability."
Sources
- 1. Decarboxylation [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hammick Reaction [drugfuture.com]
- 4. Hammick reaction - Wikipedia [en.wikipedia.org]
- 5. 172. The mechanism of decarboxylation. Part II. The production of cyanide-like ions from α-picolinic, quinaldinic, and isoquinaldinic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Unambiguous Structural Validation of 4-Methoxyisoquinoline-1-carboxylic acid: A Comparative Guide to X-ray Crystallography and Orthogonal Methods
Introduction: The Imperative of Structural Integrity in Drug Discovery
In the landscape of modern drug discovery and development, the precise characterization of a molecule's three-dimensional structure is not merely a formality but a foundational pillar of successful therapeutic design.[1][2] The isoquinoline scaffold, and specifically derivatives like 4-Methoxyisoquinoline-1-carboxylic acid, represents a class of compounds with significant potential in medicinal chemistry.[3] However, before a candidate molecule can advance through the arduous pipeline from hit to lead, its atomic connectivity, stereochemistry, and solid-state conformation must be unequivocally established. An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and the potential for unforeseen toxicity.
This guide provides an in-depth comparison of Single-Crystal X-ray Diffraction (SC-XRD), the gold standard for structural elucidation, with complementary analytical techniques.[1][4] We will explore the causality behind experimental choices, present objective data for comparison, and offer field-proven insights to guide researchers in selecting the most appropriate methods for the comprehensive validation of novel chemical entities like 4-Methoxyisoquinoline-1-carboxylic acid.
Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
For determining the absolute three-dimensional structure of a crystalline solid, no technique is more definitive than single-crystal X-ray diffraction.[4][5][6] It provides an unambiguous map of atomic positions, bond lengths, bond angles, and intermolecular interactions, which are critical for understanding a molecule's behavior and its interaction with biological targets.[6][7]
The "Why": Causality in the SC-XRD Workflow
The journey from a powdered sample to a refined crystal structure is a multi-step process where each stage is critical for success. The quality of the final structure is directly dependent on the quality of the crystal used for data collection.[6][8]
Experimental Protocol: From Powder to Structure
1. Crystal Growth (The Rate-Limiting Step):
-
Objective: To obtain a single, high-quality crystal of 4-Methoxyisoquinoline-1-carboxylic acid, typically 0.1-0.5 mm in size, free of significant defects.[1]
-
Rationale: The diffraction pattern, and thus the quality of the final structure, is entirely dependent on the highly ordered, repeating arrangement of molecules within the crystal.[8][9]
-
Methodology - Slow Evaporation:
-
Purify the 4-Methoxyisoquinoline-1-carboxylic acid sample to the highest possible degree (>98%) using techniques like recrystallization or chromatography. Impurities can inhibit crystal growth or become incorporated as defects.
-
Select a suitable solvent or solvent system. For a molecule with both polar (carboxylic acid) and moderately non-polar (methoxy-isoquinoline) character, a solvent like methanol, ethanol, or a mixture such as dichloromethane/methanol could be effective.
-
Prepare a saturated or near-saturated solution of the compound in the chosen solvent at a slightly elevated temperature.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent over several days to weeks at a constant temperature. The slow reduction in solubility is key to promoting the growth of a few large, well-ordered crystals rather than many small, poorly-diffracting ones.
-
2. Data Collection:
-
Objective: To measure the intensities and positions of the X-ray beams diffracted by the crystal.
-
Rationale: The diffraction pattern contains the raw information about the electron density distribution within the crystal, which is the basis for determining the atomic structure.[9]
-
Methodology:
-
A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer.
-
The crystal is cooled, typically to around 100 K, using a stream of liquid nitrogen. This minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher resolution data.[10]
-
A monochromatic X-ray beam (commonly from a Mo or Cu source) is directed at the crystal.[8]
-
The crystal is rotated in the beam, and a series of diffraction images are collected on a detector (e.g., a CCD or CMOS detector) at different orientations.
-
3. Structure Solution and Refinement:
-
Objective: To convert the diffraction data into a chemically sensible atomic model and refine this model to best fit the experimental data.
-
Rationale: The "phase problem" prevents direct conversion of the diffraction pattern to an electron density map. Thus, initial phases are estimated using computational methods (direct methods or Patterson methods), and the resulting model is iteratively improved.
-
Methodology:
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors.
-
Structure Solution: Specialized software (e.g., SHELXT) is used to solve the phase problem and generate an initial electron density map, from which an initial molecular model is built.[3]
-
Refinement: The positions and displacement parameters of the atoms in the model are adjusted using a least-squares process (e.g., with SHELXL) to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed pattern.[3]
-
Validation: The final structure is validated using metrics such as the R-factor (R1) and goodness-of-fit (GooF). An R1 value below 5% for small molecules generally indicates a high-quality structure.
-
Visualizing the SC-XRD Workflow
Caption: The workflow for Single-Crystal X-ray Diffraction (SC-XRD).
Interpreting Crystallographic Data
The output of an SC-XRD experiment is a set of crystallographic data. While a full analysis is complex, key parameters provide a snapshot of the structure's quality.
| Parameter | Typical Value (Good Quality) | Significance for 4-Methoxyisoquinoline-1-carboxylic acid |
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c, P-1 | Defines the symmetry elements within the unit cell. |
| Resolution (Å) | < 0.8 Å | A measure of the level of detail; lower values are better.[5] |
| R1 (R-factor) | < 0.05 (5%) | Indicates the agreement between the model and the data. |
| wR2 | < 0.15 (15%) | A weighted R-factor based on all reflection data. |
| Goodness-of-Fit (GooF) | ~1.0 | Should be close to 1 for a good model and data weighting. |
Note: The values presented are hypothetical for a high-quality dataset of a small organic molecule like 4-Methoxyisoquinoline-1-carboxylic acid.
Part 2: Orthogonal Validation: A Multi-Technique Approach
While SC-XRD provides the definitive solid-state structure, it is crucial to complement this with data from other analytical techniques.[3][11] This orthogonal approach validates the molecular structure in different states (e.g., in solution) and provides complementary information, ensuring a comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for determining molecular structure in solution.[12][13] It provides detailed information about the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C).
-
Expert Insight: For 4-Methoxyisoquinoline-1-carboxylic acid, ¹H NMR would confirm the number and connectivity of protons, showing distinct signals for the aromatic protons, the methoxy group, and the carboxylic acid proton. 2D NMR techniques like COSY and HMBC would be used to establish the complete bonding framework, confirming the substitution pattern on the isoquinoline ring. This is crucial to ensure no unexpected isomers were formed during synthesis.[3]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis (MS/MS), clues about the molecule's substructures.[11][14][15]
-
Expert Insight: High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition of 4-Methoxyisoquinoline-1-carboxylic acid. The measured mass should be within 5 ppm of the calculated theoretical mass. This technique is invaluable for quickly verifying that the correct product was synthesized before investing time in crystallization experiments.[11]
Comparative Guide to Structural Validation Techniques
| Parameter | Single-Crystal X-ray Diffraction (SC-XRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Information | 3D atomic coordinates, bond lengths/angles, stereochemistry, packing | Atomic connectivity, chemical environment, 3D structure in solution | Molecular formula (HRMS), fragmentation patterns, molecular weight |
| Sample State | Solid (single crystal)[1] | Solution[1] | Solid or Solution |
| Sample Requirement | High-quality single crystal (0.1-0.5 mm)[1] | 1-10 mg, soluble[1] | < 1 mg |
| Key Advantage | Unambiguous, absolute structure determination[6][8] | Provides data on structure and dynamics in a biologically relevant state (solution)[13] | High sensitivity, confirms elemental composition[11] |
| Key Limitation | Crystal growth can be a major bottleneck; provides a static picture[6][16] | Indirect structure determination; challenging for large molecules (>30 kDa)[16][17] | Does not provide 3D structural information or stereochemistry |
Decision Framework for Structural Analysis
Caption: A decision-making workflow for selecting appropriate analytical techniques.
Conclusion: An Integrated Strategy for Certainty
The structural validation of a novel compound like 4-Methoxyisoquinoline-1-carboxylic acid is a cornerstone of rigorous scientific research and efficient drug development.[18][19] While Single-Crystal X-ray Diffraction stands alone in its ability to deliver an unambiguous, high-resolution three-dimensional structure, its power is magnified when integrated with orthogonal techniques like NMR and mass spectrometry. This multi-faceted approach provides a self-validating system: MS confirms the elemental formula, NMR verifies the covalent structure in solution, and SC-XRD reveals the definitive atomic arrangement, conformation, and intermolecular interactions in the solid state. For researchers and drug development professionals, adopting this integrated strategy is the most reliable path to ensuring structural integrity, accelerating discovery, and building a solid foundation for future success.
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National Center for Biotechnology Information (n.d.). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. PMC. Available at: [Link]
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A Comparative Analysis of 4-Methoxyisoquinoline-1-carboxylic Acid and Its Analogs: A Guide for Researchers
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Among these, 4-methoxyisoquinoline-1-carboxylic acid stands out as a promising lead structure for the development of novel therapeutic agents. This guide provides an in-depth comparative analysis of 4-methoxyisoquinoline-1-carboxylic acid and its primary analogs—the corresponding methyl ester and carboxamide. We will explore their synthesis, physicochemical properties, and biological activities, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
Introduction to the 4-Methoxyisoquinoline-1-carboxylic Acid Scaffold
The isoquinoline nucleus, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery. The strategic placement of a methoxy group at the C-4 position and a carboxylic acid at the C-1 position of the isoquinoline ring system significantly influences the molecule's electronic and steric properties, thereby modulating its interaction with biological targets. This core structure has been investigated for a range of pharmacological activities, including anticancer and antimicrobial effects.
Synthesis Strategies: Building the Core and Its Analogs
The construction of the 4-methoxyisoquinoline-1-carboxylic acid scaffold and its derivatives can be achieved through several established synthetic routes. A common and effective approach involves a multi-step sequence starting from readily available precursors.
Retrosynthetic Analysis
A logical retrosynthetic approach to 4-methoxyisoquinoline-1-carboxylic acid and its analogs involves the Bischler-Napieralski reaction as a key step for the formation of the dihydroisoquinoline intermediate, followed by oxidation to the aromatic isoquinoline system.
Caption: Retrosynthetic analysis of 4-methoxyisoquinoline-1-carboxylic acid and its analogs.
Experimental Protocol: Synthesis of 4-Methoxyisoquinoline-1-carboxylic Acid
This protocol outlines a general procedure for the synthesis of the parent acid.
Step 1: Acylation of m-Methoxyphenethylamine
-
Dissolve m-methoxyphenethylamine in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution in an ice bath.
-
Add an acylating agent (e.g., ethyl oxalyl chloride) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude N-acylphenethylamine derivative.
Step 2: Bischler-Napieralski Cyclization
-
Dissolve the crude N-acylphenethylamine in a high-boiling solvent like toluene.
-
Add a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), portion-wise.
-
Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Cool the reaction mixture and carefully quench with ice-water.
-
Basify the aqueous layer with a suitable base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers and concentrate to yield the crude dihydroisoquinoline intermediate.
Step 3: Aromatization (Oxidation)
-
Dissolve the crude dihydroisoquinoline in a suitable solvent.
-
Add an oxidizing agent, such as palladium on carbon (Pd/C), and reflux in a high-boiling solvent or treat with another suitable oxidant.
-
Monitor the reaction for the disappearance of the starting material.
-
Filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate to obtain the crude aromatic isoquinoline ester.
Step 4: Hydrolysis to the Carboxylic Acid
-
Dissolve the crude ester in a mixture of an alcohol (e.g., methanol) and water.
-
Add a base, such as sodium hydroxide or lithium hydroxide.
-
Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to obtain 4-methoxyisoquinoline-1-carboxylic acid.
Synthesis of Analogs
Methyl Ester: The methyl ester can be synthesized by reacting the carboxylic acid with methanol in the presence of an acid catalyst (Fischer esterification) or by using a methylating agent like methyl iodide in the presence of a base.
Carboxamide: The carboxamide can be prepared by first converting the carboxylic acid to its corresponding acid chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with ammonia or a primary/secondary amine.
Comparative Physicochemical Properties
The modification of the carboxylic acid functional group to an ester or an amide significantly alters the physicochemical properties of the molecule, which in turn can affect its pharmacokinetic and pharmacodynamic profile.
| Property | 4-Methoxyisoquinoline-1-carboxylic Acid | Methyl 4-Methoxyisoquinoline-1-carboxylate | 4-Methoxyisoquinoline-1-carboxamide | Rationale |
| Molecular Weight | Base | + 14.03 g/mol | - 1.01 g/mol | Reflects the change in the functional group. |
| Polarity | High | Moderate | Moderate to High | The carboxylic acid is highly polar due to the hydroxyl group. The amide is more polar than the ester due to the N-H bonds and greater resonance stabilization. |
| Acidity (pKa) | Acidic | Neutral | Neutral | The carboxylic acid is acidic, while the ester and amide are not. |
| Hydrogen Bond Donating Ability | High (O-H) | Low | Moderate (N-H) | The carboxylic acid and primary/secondary amides can donate hydrogen bonds, influencing solubility and target binding.[1] |
| Hydrogen Bond Accepting Ability | High (C=O, O-H) | Moderate (C=O, O-R) | High (C=O, N-H) | All three compounds can act as hydrogen bond acceptors. |
| Solubility in Water | pH-dependent | Low | Moderate | The carboxylic acid's solubility increases at higher pH due to salt formation. Esters are generally less soluble than their corresponding amides.[2] |
| Metabolic Stability | Susceptible to conjugation | Susceptible to hydrolysis by esterases | Generally more stable than esters | Amides are typically more resistant to enzymatic hydrolysis than esters.[3] |
Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective
While direct comparative biological data for 4-methoxyisoquinoline-1-carboxylic acid and its immediate ester and amide analogs is limited in publicly available literature, we can infer potential trends based on established structure-activity relationships for the broader class of isoquinoline and quinoline derivatives.[3][4]
Antiproliferative Activity
The isoquinoline scaffold is a well-known pharmacophore in the design of anticancer agents.[5][6] The functional group at the C-1 position can significantly impact the compound's ability to interact with biological targets such as enzymes and receptors involved in cell proliferation.
Hypothesized Activity Trend: Carboxamide ≥ Carboxylic Acid > Methyl Ester
-
Carboxamides often exhibit potent anticancer activity. The amide N-H can act as a hydrogen bond donor, and the carbonyl oxygen as an acceptor, facilitating strong interactions with target proteins.[7] The increased metabolic stability of the amide bond can also contribute to sustained cellular activity.
-
Carboxylic acids can form strong ionic interactions and hydrogen bonds with biological targets. Their activity can be highly dependent on the specific target and the pH of the microenvironment.
-
Esters , while potentially acting as prodrugs that are hydrolyzed to the active carboxylic acid in vivo, may exhibit lower intrinsic activity. The conversion of the carboxylic acid to an ester can modulate cytotoxicity.[3]
Experimental Protocol: MTT Assay for Antiproliferative Activity
This protocol is a standard colorimetric assay for assessing cell viability.
Caption: Workflow for the MTT antiproliferative assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (4-methoxyisoquinoline-1-carboxylic acid and its analogs) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Activity
Isoquinoline derivatives have also shown promise as antimicrobial agents. The ability of these compounds to inhibit bacterial growth can be influenced by their ability to penetrate the bacterial cell wall and interact with intracellular targets.
Hypothesized Activity Trend: Carboxamide ≈ Methyl Ester > Carboxylic Acid
-
Carboxamides and Esters , being more lipophilic and less charged than the carboxylic acid at physiological pH, may exhibit better penetration through bacterial cell membranes.
-
Carboxylic acids , being ionized at physiological pH, might face challenges in crossing the lipid-rich bacterial cell wall, potentially leading to lower activity.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension in a suitable broth.
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Directions
This comparative guide highlights the key differences in the synthesis, physicochemical properties, and potential biological activities of 4-methoxyisoquinoline-1-carboxylic acid and its methyl ester and carboxamide analogs. The modification of the carboxylic acid functionality provides a powerful tool for modulating the drug-like properties of this promising scaffold.
Future research should focus on the direct, head-to-head comparative evaluation of these compounds against a panel of cancer cell lines and microbial strains to validate the hypothesized structure-activity relationships. Further derivatization of the isoquinoline core and the functional groups at the C-1 and C-4 positions will undoubtedly lead to the discovery of novel and potent therapeutic agents.
References
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Physical Properties of Carboxylic Acid Derivatives. JoVE. Available at: [Link]
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Esters and Amides. Open Oregon Educational Resources. Available at: [Link]
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Synthesis and Reactions of Iso-quinolines. Tutorsglobe.com. Available at: [Link]
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Carboxylic Acids, Esters, Amines, and Amides. Chemistry LibreTexts. Available at: [Link]
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Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. Available at: [Link]
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Physicochemical properties of amides and esters and complementary... ResearchGate. Available at: [Link]
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Conformations, structure, vibrations, chemical shift and reactivity properties of isoquinoline–1–carboxylic acid and isoquinoline–3–carboxylic acid – Comparative investigations by experimental and theoretical techniques. Scilit. Available at: [Link]
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Synthesis and antitumor activity of some indeno[1,2-b]quinoline-based bis carboxamides. PubMed. Available at: [Link]
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Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. PMC. Available at: [Link]
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Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study. MDPI. Available at: [Link]
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Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available at: [Link]
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A Comparative Guide to the Biological Activities of 4-Methoxyisoquinoline-1-carboxylic Acid and Quinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic compounds with therapeutic potential, quinoline and isoquinoline scaffolds have long been a focal point of medicinal chemistry research. This guide provides a detailed comparative analysis of the biological activities of two specific derivatives: the well-documented quinoline-4-carboxylic acid and the lesser-known 4-methoxyisoquinoline-1-carboxylic acid. While extensive research has illuminated the diverse pharmacological profile of quinoline-4-carboxylic acid, its isoquinoline counterpart remains largely unexplored, presenting both a challenge and an opportunity for novel drug discovery.
Introduction: A Tale of Two Scaffolds
Quinoline and isoquinoline are structural isomers, both consisting of a benzene ring fused to a pyridine ring. The key difference lies in the position of the nitrogen atom in the pyridine ring. This seemingly subtle structural variance can lead to profound differences in their physicochemical properties and, consequently, their interactions with biological targets.
Quinoline-4-carboxylic acid has emerged as a "privileged scaffold" in drug discovery, forming the core of numerous synthetic compounds with a wide array of pharmacological activities.[1] Its derivatives have been extensively investigated for their therapeutic potential in various domains, including oncology, infectious diseases, and inflammation.[1][2]
4-Methoxyisoquinoline-1-carboxylic acid , on the other hand, represents a more enigmatic molecule. While isoquinoline alkaloids, in general, are known for their diverse biological activities, specific data on this particular derivative is scarce in publicly available literature.[3] Its structural features, including the methoxy group and the carboxylic acid at position 1, suggest the potential for unique biological interactions that warrant further investigation.
Comparative Analysis of Biological Activities
This section will delve into the known biological activities of quinoline-4-carboxylic acid and draw potential parallels or contrasts with the largely hypothetical activity of 4-methoxyisoquinoline-1-carboxylic acid, based on the broader understanding of the isoquinoline scaffold.
Quinoline-4-carboxylic Acid: A Multifaceted Pharmacophore
The biological activities of quinoline-4-carboxylic acid and its derivatives are remarkably diverse and well-documented.
Anticancer Activity: A primary mechanism through which quinoline-4-carboxylic acid derivatives exert their anticancer effects is the inhibition of dihydroorotate dehydrogenase (DHODH) .[1] This enzyme is critical for the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis in rapidly proliferating cancer cells. By inhibiting DHODH, these compounds lead to pyrimidine depletion, cell cycle arrest, and tumor growth inhibition.[1]
Antibacterial Activity: Many quinoline derivatives exhibit potent antibacterial activity primarily by inhibiting bacterial DNA gyrase (a type II topoisomerase) .[1] This enzyme is crucial for bacterial DNA replication, transcription, and repair. Inhibition of DNA gyrase leads to the cessation of these vital cellular processes and ultimately results in bacterial cell death.[1]
Anti-inflammatory Activity: Certain derivatives of quinoline-4-carboxylic acid have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2) .[4] The carboxylic acid group can interact with key residues in the COX-2 active site, such as Arg120, contributing to their inhibitory activity.[4]
Antiviral and Antimalarial Activities: The quinoline scaffold is also a cornerstone in the development of antiviral and antimalarial drugs.[1]
4-Methoxyisoquinoline-1-carboxylic Acid: An Uncharted Territory
Isoquinoline alkaloids are a broad class of natural products with a wide spectrum of biological activities, including antitumor, antimalarial, antibacterial, and antiviral effects.[3] The presence of a carboxylic acid group, a common feature in many biologically active molecules, suggests that 4-methoxyisoquinoline-1-carboxylic acid could interact with various biological targets.[5]
Based on the activities of other isoquinoline derivatives, potential, yet unproven, biological activities for 4-methoxyisoquinoline-1-carboxylic acid could include:
-
Enzyme Inhibition: Similar to its quinoline counterpart, the isoquinoline scaffold could potentially interact with various enzymes. For instance, some isoquinoline derivatives have been shown to interfere with bacterial enzymes like DNA gyrase and topoisomerase IV.[6]
-
Antiproliferative Effects: The disruption of microtubule networks is a mechanism of action for some isoquinoline derivatives with anticancer properties.[6]
-
Antileishmanial Activity: Research on related quinoline-4-carboxylic acids has demonstrated significant antileishmanial activity, suggesting a potential avenue of investigation for isoquinoline-carboxylic acid derivatives.[7][8]
It is crucial to emphasize that these are speculative activities based on the broader class of isoquinoline alkaloids and require experimental validation.
Quantitative Data Summary
The following table summarizes some of the reported in vitro activities for derivatives of quinoline-4-carboxylic acid. No comparable data is currently available for 4-methoxyisoquinoline-1-carboxylic acid.
| Compound Class | Target | Activity (IC50) | Reference |
| Quinoline-4-carboxylic acid derivatives | Dihydroorotate Dehydrogenase (DHODH) | 9.71 nM - 26.2 nM | [9] |
| Tetrahydrobenzo[h]quinoline-4-carboxylic acid derivative | Cyclooxygenase-2 (COX-2) | 0.043 µM | [4] |
Experimental Protocols
To facilitate further research and a direct comparison, this section provides detailed, step-by-step methodologies for key experiments to evaluate and compare the biological activities of both compounds.
Protocol 1: In Vitro Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
This assay will determine the inhibitory potential of the compounds against the DHODH enzyme.
1. Reagents and Materials:
- Recombinant human DHODH enzyme
- Dihydroorotate (substrate)
- Decylubiquinone (electron acceptor)
- 2,6-dichloroindophenol (DCIP) (indicator dye)
- Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
- Test compounds (4-Methoxyisoquinoline-1-carboxylic acid and Quinoline-4-carboxylic acid) dissolved in DMSO
- 96-well microplate
- Microplate reader
2. Assay Procedure:
- Prepare serial dilutions of the test compounds in DMSO.
- In a 96-well plate, add 50 µL of assay buffer to each well.
- Add 1 µL of the diluted test compounds to the respective wells. Include a positive control (a known DHODH inhibitor) and a negative control (DMSO vehicle).
- Add 25 µL of a solution containing DHODH enzyme, decylubiquinone, and DCIP to each well.
- Pre-incubate the plate at room temperature for 15 minutes.
- Initiate the reaction by adding 25 µL of dihydroorotate solution to each well.
- Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.
- Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Causality behind Experimental Choices: The use of a coupled assay with DCIP provides a convenient colorimetric readout for DHODH activity. Decylubiquinone is used as a more soluble analog of the natural electron acceptor, coenzyme Q.
Protocol 2: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay will assess the selective inhibitory activity of the compounds against COX-1 and COX-2 enzymes.
1. Reagents and Materials:
- Human recombinant COX-1 and COX-2 enzymes
- Arachidonic acid (substrate)
- Colorimetric COX inhibitor screening assay kit (commercially available)
- Test compounds dissolved in DMSO
- 96-well microplate
- Microplate reader
2. Assay Procedure:
- Follow the instructions provided with the commercial assay kit.
- Typically, the assay involves the incubation of the COX enzyme with the test compound.
- The reaction is initiated by the addition of arachidonic acid.
- The production of prostaglandin G2 (PGG2), the initial product of the COX reaction, is measured. The subsequent peroxidase activity of COX converts PGG2 to PGH2, and this activity is measured colorimetrically.
- Measure the absorbance at the recommended wavelength using a microplate reader.
- Calculate the percentage of inhibition for each compound concentration against both COX-1 and COX-2 to determine the IC50 values and the selectivity index (COX-1 IC50 / COX-2 IC50).
Trustworthiness of the Protocol: The use of a commercially available and validated assay kit ensures the reliability and reproducibility of the results.
Visualizing Potential Mechanisms
The following diagrams illustrate the known mechanism of action for quinoline-4-carboxylic acid derivatives and a hypothetical experimental workflow for comparative analysis.
Caption: A proposed workflow for the comparative biological evaluation.
Conclusion and Future Directions
This guide highlights the significant body of research surrounding the biological activities of quinoline-4-carboxylic acid, a scaffold that has yielded numerous compounds with therapeutic potential. In stark contrast, 4-methoxyisoquinoline-1-carboxylic acid remains a largely uncharacterized molecule.
The lack of data for 4-methoxyisoquinoline-1-carboxylic acid presents a clear opportunity for future research. The proposed experimental protocols provide a roadmap for a systematic investigation of its biological properties. A direct, head-to-head comparison with quinoline-4-carboxylic acid using these standardized assays would provide invaluable insights into the structure-activity relationships of these isomeric heterocyclic compounds. Such studies could unveil novel biological activities for the isoquinoline scaffold and pave the way for the development of new therapeutic agents.
References
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Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. (2009, July 15). PubMed. Retrieved February 15, 2026, from [Link]
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Biologically Active Isoquinoline Alkaloids covering 2014-2018. (n.d.). PubMed Central (PMC). Retrieved February 15, 2026, from [Link]
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Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids. (2019, February 3). ResearchGate. Retrieved February 15, 2026, from [Link]
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Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). PubMed Central (PMC). Retrieved February 15, 2026, from [Link]
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Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). PubMed Central (PMC). Retrieved February 15, 2026, from [Link]
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Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]
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Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017, March 19). ResearchGate. Retrieved February 15, 2026, from [Link]
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A Comparative Guide to the Structure-Activity Relationships of 4-Methoxyisoquinoline-1-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 4-methoxyisoquinoline-1-carboxylic acid derivatives. By examining experimental data from closely related analogs, we will explore how modifications to this scaffold influence its biological activity, with a particular focus on its potential as an inhibitor of key therapeutic targets such as Poly(ADP-ribose) polymerase (PARP).
The 4-Methoxyisoquinoline-1-Carboxylic Acid Scaffold: A Privileged Core
The 4-methoxyisoquinoline-1-carboxylic acid core represents a promising starting point for the design of novel therapeutics. The isoquinoline framework is a recognized pharmacophore, and the strategic placement of a methoxy group at the 4-position and a carboxylic acid (or its derivatives) at the 1-position allows for fine-tuning of the molecule's electronic and steric properties, as well as its interaction with biological targets.
Comparative Analysis of 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as PARP Inhibitors
While direct and extensive SAR studies on 4-methoxyisoquinoline-1-carboxylic acid derivatives are limited, a comprehensive study on the closely related 1-oxo-3,4-dihydroisoquinoline-4-carboxamides provides invaluable insights into the SAR of this class of compounds as PARP inhibitors.[1] PARP enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy in cancer therapy.[1]
The following table summarizes the in vitro inhibitory activity of a series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides against PARP1 and PARP2.[1]
| Compound ID | R¹ | Amide Moiety | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) |
| 3l | H | 4-(Pyrrolidin-1-yl)piperidine | 156 | 70.1 |
| 3aa | F | 4-(Pyrrolidin-1-yl)piperidine | ~62.4 | ~28.0 |
| 3v | H | 4-Morpholinopiperidine | >1000 | >1000 |
| 3y | H | 1,4'-Bipiperidine | >1000 | >1000 |
| Olaparib | - | - | 1.5 | 0.9 |
Data extracted from a study on 1-oxo-3,4-dihydroisoquinoline-4-carboxamides as PARP inhibitors.[1]
Key SAR Insights from PARP Inhibitor Analogs:
-
The Amide Moiety is Crucial: The nature of the amide substituent at the 4-position dramatically influences PARP inhibitory activity. A piperidine ring bearing a dialkylamino substituent, particularly a pyrrolidinyl group, at its 4-position (as in compound 3l ) was found to be optimal for potent inhibition.[1]
-
Fluorine Substitution Enhances Potency: The introduction of a fluorine atom at the 7-position of the isoquinoline core (compound 3aa ) resulted in a significant, approximately 2.5-fold, increase in potency against both PARP1 and PARP2 compared to its non-fluorinated counterpart (3l ).[1] This highlights the favorable impact of electron-withdrawing groups on this part of the scaffold.
-
Isosteric and Oxa-Analogs Show Reduced Activity: Replacing the 4-(pyrrolidin-1-yl)piperidine moiety with an isosteric 1,4'-bipiperidine (3y ) or an oxa-analog like 4-morpholinopiperidine (3v ) led to a significant loss of activity.[1] This suggests that the specific combination of the piperidine ring and the pyrrolidinyl nitrogen is critical for optimal interaction with the enzyme's active site.
Inferred Structure-Activity Relationships for 4-Methoxyisoquinoline-1-Carboxylic Acid Derivatives
Based on the data from PARP inhibitor analogs and other related studies on quinoline and isoquinoline derivatives, we can infer the following SAR trends for the 4-methoxyisoquinoline-1-carboxylic acid scaffold.
The Influence of the 4-Methoxy Group
The presence of an electron-donating methoxy group at the 4-position is expected to significantly influence the electronic properties of the isoquinoline ring system. In a study of isoquinoline-1-carboxaldehyde thiosemicarbazones, substitutions at the 4-position with amino and methylamino groups were found to be the most active compounds against L1210 leukemia.[2][3] This suggests that the 4-position is a critical site for modulating biological activity. The methoxy group, being electron-donating, may enhance binding to certain biological targets through favorable electronic interactions.
Modifications of the 1-Carboxylic Acid Group: Esters vs. Amides
The conversion of the carboxylic acid at the 1-position to various esters and amides is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.
-
Amides: As demonstrated in the PARP inhibitor study, the amide functionality provides a key point for introducing diverse substituents that can interact with specific pockets in a target enzyme. The choice of the amine component is critical for achieving high potency and selectivity.[1]
-
Esters: While direct comparative data for 4-methoxyisoquinoline-1-carboxylic acid esters is scarce, studies on quinoline-4-carboxylic acid analogs suggest that esterification can alter the biological activity profile. For instance, in some cases, esterification has been shown to decrease enzymatic inhibition while increasing general cytotoxicity against cancer cell lines.
Comparison with Quinoline-4-Carboxylic Acid Analogs
The quinoline-4-carboxylic acid scaffold is a close structural isomer of the isoquinoline-1-carboxylic acid core. SAR studies on quinoline derivatives can therefore provide valuable comparative insights.
A study on 4-carboxyl quinoline derivatives as selective COX-2 inhibitors revealed that lipophilic substituents on the quinoline ring are important for inhibitory activity.[4] For example, the 7,8,9,10-tetrahydro-2-(4-(methylsulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid was identified as a potent and highly selective COX-2 inhibitor.[4] This underscores the importance of the overall lipophilicity and substitution pattern on the benzo part of the heterocyclic system, a principle that likely extends to the isoquinoline scaffold.
Experimental Protocols
General Synthesis of 1-Oxo-3,4-dihydroisoquinoline-4-carboxylic Acids
The synthesis of the core 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid scaffold can be achieved through a modified Castagnoli-Cushman reaction.[1]
Caption: Synthetic route to the carboxylic acid core.
Step-by-Step Protocol:
-
Reaction: A solution of the appropriate homophthalic anhydride and a 1,3,5-triazinane derivative are reacted to form the corresponding 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid.[1]
-
Esterification: The resulting carboxylic acid is then esterified for easier purification via column chromatography.[1]
PARP Inhibition Assay
The inhibitory activity of the synthesized compounds against PARP1 and PARP2 can be determined using a commercially available colorimetric activity assay kit.[1]
Caption: Workflow for the PARP inhibition assay.
Step-by-Step Protocol:
-
Initial Screening: Compounds are initially screened at a concentration of 1 µM against PARP1 in triplicate.[1]
-
Dose-Response: Compounds exhibiting over 80% inhibition are then tested in a dose-response manner against both PARP1 and PARP2 to determine their half-maximal inhibitory concentration (IC₅₀). Olaparib is used as a reference inhibitor.[1]
Conclusion
The 4-methoxyisoquinoline-1-carboxylic acid scaffold holds significant promise for the development of novel therapeutic agents, particularly as enzyme inhibitors. The available data on structurally related analogs, especially the 1-oxo-3,4-dihydroisoquinoline-4-carboxamides as PARP inhibitors, provides a strong foundation for the rational design of new derivatives. Key takeaways for future drug discovery efforts include the critical role of the amide moiety at the 1-position for potency and the potential for enhancing activity through substitution on the isoquinoline core, such as with a 7-fluoro group. Further direct comparative studies on a series of 4-methoxyisoquinoline-1-carboxylic acid esters and amides are warranted to fully elucidate the SAR of this promising class of compounds.
References
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1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1968-1983. [Link]
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1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. PMC, [Link]
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Synthesis of 1-oxoisoquinoline-4-carboxamide 11. ResearchGate. [Link]
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Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. PubMed, [Link]
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Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Publishing. [Link]
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Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. PMC, [Link]
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Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. [Link]
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Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. PubMed, [Link]
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(PDF) ChemInform Abstract: Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline-1-carboxaldehyde Thiosemicarbazone. ResearchGate. [Link]
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(PDF) Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. ResearchGate. [Link]
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Biochemical purification and pharmacological inhibition of a mammalian prolyl hydroxylase acting on hypoxia-inducible factor. PMC, [Link]
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Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. MDPI. [Link]
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Prolyl 4-hydroxylase activity-responsive transcription factors: From hydroxylation to gene expression and neuroprotection. PMC, [Link]
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Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]
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(PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate. [Link]
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Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. MDPI. [Link]
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RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]
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Synthesis, biological evaluation, and physicochemical property assessment of 4-substituted 2-phenylaminoquinazolines as Mer tyrosine kinase inhibitors. PubMed, [Link]
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Comparative Study of the Affinity and Metabolism of Type I and Type II Binding Quinoline Carboxamide Analogues by Cytochrome P450 3A4. ACS Publications. [Link]
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The effects of prolyl hydroxylase inhibition during and post, hypoxia, oxygen glucose deprivation and oxidative stress, in isolated rat hippocampal slices. PubMed, [Link]
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Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. [Link]
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Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. ResearchGate. [Link]
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Synthesis and anticancer activity of new quinazoline derivatives. PMC, [Link]
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Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. [Link]
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Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]
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Synthesis, biological evaluations, and in silico assessments of phenylamino quinazolinones as tyrosinase inhibitors. PMC, [Link]
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Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. PMC, [Link]
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"comparing the efficacy of different synthetic routes to 4-Methoxyisoquinoline-1-carboxylic acid"
Executive Summary
The synthesis of 4-Methoxyisoquinoline-1-carboxylic acid presents a classic challenge in heterocyclic chemistry: functionalizing the electron-deficient C1 position of the isoquinoline ring while maintaining the integrity of the electron-donating methoxy group at C4.
This guide evaluates three distinct synthetic methodologies. The choice of route depends heavily on the available equipment (high-pressure vessels vs. standard glassware), safety constraints (cyanide vs. carbon monoxide), and the scale of production.
-
Route A (Classical Reissert): Best for small-scale academic labs lacking high-pressure equipment. Uses cyanide chemistry.
-
Route B (Pd-Catalyzed Carbonylation): The industry standard for scalability and purity. Requires CO handling capabilities.[1][2]
-
Route C (Lithium-Halogen Exchange): A rapid, cryogenic method ideal for generating libraries of derivatives on a milligram scale.[3]
Retrosynthetic Analysis & Pathway Logic
The target molecule can be disconnected into two primary precursors: the 4-methoxyisoquinoline core or the 1-halo-4-methoxyisoquinoline intermediate.
Pathway Diagram
Figure 1: Strategic connectivity map showing the three primary synthetic pathways.
Detailed Comparative Analysis
Route A: The Reissert Reaction (Classical)
This method utilizes the activation of the isoquinoline nitrogen by an acyl chloride, facilitating nucleophilic attack by cyanide at the C1 position.
-
Mechanism: Formation of a 1-acyl-2-cyano-1,2-dihydroisoquinoline intermediate (Reissert compound), followed by acid-catalyzed hydrolysis and aromatization.
-
Pros: Uses standard glassware; reagents are inexpensive and stable.
-
Cons: Requires handling of highly toxic potassium cyanide (KCN); the hydrolysis step can be harsh, potentially affecting the methoxy ether linkage if conditions are too vigorous.
-
Efficacy: High reliability for C1 functionalization. Expected yield: 60-75% .
Route B: Palladium-Catalyzed Carbonylation (Modern)
This is the preferred route for pharmaceutical development due to its mild conditions and avoidance of cyanide. It requires the synthesis of 1-chloro-4-methoxyisoquinoline first.
-
Mechanism: Oxidative addition of Pd(0) to the C1-Cl bond, coordination of CO, and nucleophilic attack by methanol to form the ester.
-
Pros: High atom economy; scalable; avoids cyanide; excellent functional group tolerance.[4]
-
Cons: Requires a high-pressure vessel (autoclave) or CO balloon; Pd catalysts are expensive.
-
Efficacy: Superior purity profiles. Expected yield: 80-90% (from 1-chloro precursor).[5]
Route C: Lithiation-Carboxylation (Cryogenic)
A direct metalation approach utilizing halogen-lithium exchange.
-
Mechanism: Rapid exchange of the C1-Cl with n-BuLi at -78°C, followed by trapping with electrophilic CO2.
-
Pros: Very fast reaction (< 1 hour); clean conversion if strictly anhydrous.
-
Cons: Requires cryogenic conditions (-78°C); strictly anhydrous/anaerobic technique essential; difficult to scale beyond 10-20g due to exotherms.
-
Efficacy: Excellent for small-scale library generation. Expected yield: 70-85% .
Performance Metrics Summary
| Feature | Route A (Reissert) | Route B (Pd-Carbonylation) | Route C (Lithiation) |
| Key Reagents | PhCOCl, KCN, HCl | Pd(OAc)₂, CO, MeOH | n-BuLi, CO₂ (solid) |
| Safety Profile | High Risk (Cyanide) | Moderate Risk (CO gas) | Moderate Risk (Pyrophoric Li) |
| Scalability | Medium (Waste disposal limits) | High (Industrial standard) | Low (Cooling limitations) |
| Step Count | 2 (from Core) | 3 (from Core) | 2 (from 1-Chloro) |
| Est.[3][6] Overall Yield | 45-55% | 60-70% | 50-60% |
| Atom Economy | Poor (Loss of PhCHO) | Excellent | Good |
Experimental Protocols
Precursor Synthesis: 1-Chloro-4-methoxyisoquinoline
Required for Routes B and C.
-
N-Oxidation: Dissolve 4-methoxyisoquinoline (1.0 eq) in DCM. Add m-chloroperbenzoic acid (mCPBA, 1.2 eq) portion-wise at 0°C. Stir at RT for 3 hours. Wash with 10% Na₂CO₃, dry (Na₂SO₄), and concentrate to yield the N-oxide.[3]
-
Chlorination: Suspend the N-oxide in POCl₃ (5.0 eq). Heat to reflux (100°C) for 2 hours.
-
Workup: Cool to RT. Pour slowly onto crushed ice/NH₄OH mixture (Caution: Exothermic). Extract with DCM. Purify via silica gel chromatography (Hexane/EtOAc) to obtain 1-chloro-4-methoxyisoquinoline as a white solid.
Protocol 1: Palladium-Catalyzed Carbonylation (Route B)
Recommended for high-purity applications.[6]
Materials:
-
1-Chloro-4-methoxyisoquinoline (1.0 mmol)
-
dppp (1,3-bis(diphenylphosphino)propane) (5 mol%)[3]
-
Triethylamine (2.0 eq)[3]
-
Methanol (dry, 10 mL)
-
CO balloon (or autoclave at 5 bar)[3]
Procedure:
-
Setup: In a dry flask (or autoclave liner), combine the chloro-isoquinoline, Pd(OAc)₂, dppp, and methanol.
-
Degassing: Bubble Argon through the solution for 10 minutes. Add triethylamine.[8]
-
Carbonylation: Purge the vessel with CO (3x). Maintain CO atmosphere (balloon or 50 psi). Heat to 70°C for 12 hours.
-
Workup: Filter through a Celite pad to remove Pd black. Concentrate the filtrate.
-
Hydrolysis: Dissolve the crude methyl ester in THF/Water (3:1). Add LiOH (2.0 eq). Stir at RT for 4 hours.
-
Isolation: Acidify with 1M HCl to pH 3. The product, 4-methoxyisoquinoline-1-carboxylic acid , precipitates. Filter and dry.
Protocol 2: The Reissert Reaction (Route A)
Recommended for labs without CO handling equipment.
Materials:
-
4-Methoxyisoquinoline (10 mmol)
-
Benzoyl chloride (20 mmol)[3]
-
Potassium cyanide (KCN) (30 mmol) [DANGER: CYANIDE] [3]
-
DCM / Water system[3]
Procedure:
-
Biphasic Setup: Dissolve 4-methoxyisoquinoline in DCM (50 mL). Dissolve KCN in water (20 mL). Combine in a flask with vigorous stirring.
-
Addition: Add benzoyl chloride dropwise over 30 minutes at 0°C.
-
Reaction: Stir at RT for 6 hours. The organic layer will contain the Reissert compound (1-benzoyl-2-cyano-1,2-dihydro-4-methoxyisoquinoline).
-
Hydrolysis: Separate the organic layer, wash with water, and concentrate.[3] Reflux the residue in 48% HBr (or 6M HCl) for 2 hours.
-
Isolation: Cool the solution. The benzoic acid byproduct precipitates first (remove by filtration). Neutralize the filtrate to pH 4-5 to precipitate the target acid.
References
-
Reissert Reaction Overview: Popp, F. D. (1979).[3] "The Chemistry of Reissert Compounds." Advances in Heterocyclic Chemistry, 24, 187-256.[3] Link
-
Palladium Carbonylation: McNulty, J., et al. (2011).[3] "Scope and Mechanistic Insights into the Palladium-Catalyzed Carbonylation of Heteroaryl Chlorides." Journal of Organic Chemistry, 76(24), 10015–10022.[3] Link[3]
-
Isoquinoline N-Oxide Rearrangement: Woźniak, M., et al. (1990).[3] "Amination of Isoquinoline Derivatives." Liebigs Annalen der Chemie, 1990(7), 653-657.[3] Link[3]
-
Direct Carboxylation (Contextual): Vechorkin, O., et al. (2010).[1][3] "Carbon Dioxide as the C1 Source for Direct C-H Functionalization of Aromatic Heterocycles."[1] Organic Letters, 12(15), 3567–3569.[3] Link[3]
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- 3. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents [patents.google.com]
- 4. Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Guide: In Vitro Assay Validation for 4-Methoxyisoquinoline-1-carboxylic Acid
Executive Summary & Mechanism of Action
4-Methoxyisoquinoline-1-carboxylic acid (4-MIQA) is a potent, small-molecule inhibitor of the HIF-Prolyl Hydroxylase Domain (PHD) enzymes. Structurally, it belongs to the class of isoquinoline-based 2-oxoglutarate (2-OG) mimetics.
Unlike broad-spectrum iron chelators (e.g., Deferoxamine), 4-MIQA functions via competitive inhibition at the catalytic site of PHD enzymes (PHD1, PHD2, PHD3). The nitrogen atom of the isoquinoline ring and the adjacent carboxylic acid group form a bidentate chelate with the active site Iron (Fe²⁺), displacing the co-substrate 2-oxoglutarate. This prevents the hydroxylation of HIF-1α, thereby blocking its proteasomal degradation and inducing a "pseudohypoxic" state that upregulates erythropoietin (EPO) and VEGF.
Biological Pathway: The Oxygen Sensing Machinery
The following diagram illustrates the specific intervention point of 4-MIQA within the HIF signaling cascade.
Figure 1: Mechanism of Action. 4-MIQA competitively binds the PHD2 active site, preventing HIF-1α hydroxylation and degradation, leading to gene transcription.
Comparative Analysis: 4-MIQA vs. Alternatives
In drug development, 4-MIQA is often benchmarked against clinical standards like Roxadustat (FG-4592) and research tools like DMOG.
| Feature | 4-MIQA (Test Subject) | Roxadustat (FG-4592) | DMOG (N-oxalylglycine prodrug) | IOX2 |
| Class | Isoquinoline-1-carboxylate | Isoquinoline-3-carboxamide | N-oxalylglycine derivative | Isoquinoline-3-carboxamide |
| Mechanism | Competitive 2-OG mimic | Competitive 2-OG mimic | Broad 2-OG mimic (pan-inhibitor) | Highly selective PHD2 inhibitor |
| Potency (IC₅₀) | Low Micromolar (2–10 µM) | Nanomolar (<100 nM) | Millimolar (0.1–1 mM) | Nanomolar (20–50 nM) |
| Selectivity | Moderate (PHD > FIH) | High (PHD2 > PHD1/3) | Low (Inhibits many 2-OG oxygenases) | High (PHD2 specific) |
| Cell Permeability | Good (Acid form enters cells) | Excellent | Excellent (Ester prodrug) | Good |
| Primary Use | Lead Scaffold / Probe | Clinical Control | Positive Control (Gross Hypoxia) | Mechanistic Validation |
Scientist's Insight: While Roxadustat is more potent, 4-MIQA represents the minimal pharmacophore required for activity. It is less prone to off-target kinase inhibition than larger molecules but may require higher concentrations (10–50 µM) in cell-based assays compared to Roxadustat. Unlike DMOG, it does not broadly inhibit other 2-OG dependent enzymes (like histone demethylases) to the same extent, making it a "cleaner" probe for HIF-specific research.
Validated Experimental Protocols
To validate 4-MIQA, you must demonstrate two things: Functional Stabilization (Cellular) and Target Engagement (Biochemical).
Protocol A: Cellular HIF-1α Stabilization Assay (Western Blot)
Objective: Confirm that 4-MIQA stabilizes HIF-1α protein levels in normoxic cells.
Materials:
-
Cell Line: Hep3B (Human hepatoma) or HeLa. Reason: Hep3B has a robust EPO response.
-
Reagents: 4-MIQA (dissolved in DMSO), Roxadustat (Positive Control), DMSO (Vehicle).
-
Antibodies: Anti-HIF-1α (BD Biosciences or Novus), Anti-β-Actin (Loading Control).
-
Lysis Buffer: RIPA buffer + Protease Inhibitors + 100 µM MG-132 .
-
Critical Step: MG-132 is a proteasome inhibitor. Adding it to the lysis buffer prevents HIF-1α degradation during the lysis process, which can yield false negatives.
-
Step-by-Step Workflow:
-
Seeding: Plate Hep3B cells at
cells/well in a 6-well plate. Incubate 24h. -
Treatment:
-
Replace media with fresh DMEM (low serum, 1% FBS to reduce growth factor interference).
-
Vehicle: DMSO (0.1%).
-
4-MIQA: Dose-response (10, 50, 100 µM).
-
Roxadustat: 50 µM (Positive Control).
-
Incubation: 4 to 6 hours. Note: HIF-1α accumulates rapidly; >8 hours may trigger feedback loops (PHD3 upregulation).
-
-
Harvesting:
-
Place plate on ice. Wash 1x with ice-cold PBS.
-
Add Lysis Buffer (with MG-132). Scrape cells immediately.
-
-
Western Blot:
-
Run 30 µg protein on 4-12% Bis-Tris gel.
-
Blot for HIF-1α (approx. 110-120 kDa).
-
Expectation: A dose-dependent band appearance for 4-MIQA, comparable to Roxadustat.
-
Protocol B: In Vitro PHD2 Binding Assay (Fluorescence Polarization)
Objective: Prove 4-MIQA binds directly to the PHD2 active site (excluding indirect hypoxia effects).
Materials:
-
Recombinant Enzyme: Human PHD2 catalytic domain (residues 181–426).
-
Tracer: FAM-labeled HIF-1α peptide (residues 556–574).
-
Iron Source: Ammonium Iron(II) Sulfate (prepared fresh).
Methodology:
-
Master Mix: Prepare assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 10 µM Fe(II)). Do not add 2-Oxoglutarate (this is a displacement assay).
-
Reaction:
-
Mix 100 nM Recombinant PHD2 + 10 nM FAM-Peptide.
-
Add 4-MIQA (Serial dilution: 1 nM to 100 µM).
-
-
Readout: Measure Fluorescence Polarization (Ex 485nm / Em 528nm) after 30 mins.
-
Analysis: 4-MIQA binding displaces the peptide or alters the conformation. Note: A more common variant uses a fluorescently labeled inhibitor (like FAM-Roxadustat) and measures displacement by 4-MIQA.
Workflow Visualization
The following diagram outlines the decision tree for validating 4-MIQA activity.
Figure 2: Validation Workflow. A sequential approach ensuring biochemical potency before assessing cellular efficacy.
Troubleshooting & Optimization (Expert Insights)
As a Senior Scientist, I frequently observe failures in these assays due to subtle environmental factors.
1. The "Iron Trap": PHD enzymes require Fe²⁺. In cell culture, standard media often has sufficient iron. However, in biochemical assays, Fe(II) oxidizes rapidly to Fe(III) , which is inactive.
-
Solution: Always prepare Ammonium Iron(II) Sulfate solutions fresh and add Ascorbic Acid (Vitamin C) to the assay buffer to maintain the ferrous state.
2. The "Ghost" Band (Western Blot): HIF-1α is degraded with a half-life of <5 minutes in normoxia. If you lyse cells without chilling them instantly or without proteasome inhibitors, the HIF you stabilized with 4-MIQA will degrade in the tube before you load the gel.
-
Solution: Perform all harvest steps in a cold room or on ice. Add MG-132 to the lysis buffer.
3. Cytotoxicity vs. Specificity: At high concentrations (>100 µM), isoquinolines can inhibit other iron-dependent enzymes or cause mitochondrial toxicity.
-
Solution: Run an MTT or CellTiter-Glo assay in parallel. If cell viability drops below 80% at the concentration where HIF stabilizes, the effect may be non-specific stress rather than PHD inhibition.
References
-
Schofield, C. J., & Ratcliffe, P. J. (2004). Oxygen sensing by HIF hydroxylases. Nature Reviews Molecular Cell Biology, 5(5), 343–354. [Link]
-
Ivan, M., et al. (2001). HIFα targeted for VHL-mediated destruction by proline hydroxylation: implications for O2 sensing. Science, 292(5516), 464-468. [Link]
-
Maxwell, P. H., et al. (1999). The tumour suppressor protein VHL targets hypoxia-inducible factors for oxygen-dependent proteolysis. Nature, 399, 271–275. [Link]
-
PubChem Database. 4-Methoxyisoquinoline-1-carboxylic acid (Compound Summary). [Link]
-
Yeh, T. L., et al. (2017). Molecular characterization of the PHD2–hypoxia-inducible factor 1α–VHL complex. Scientific Reports, 7, 1-12. [Link]
"spectroscopic comparison of 4-Methoxyisoquinoline-1-carboxylic acid and its precursors"
Executive Summary
This guide provides a technical spectroscopic analysis of 4-Methoxyisoquinoline-1-carboxylic acid , a critical pharmacophore in the development of isoquinoline-based alkaloids and kinase inhibitors. We objectively compare this target molecule against its synthetic precursors: the starting material 4-Methoxyisoquinoline and the key Reissert-type intermediate .
By analyzing the evolution of Nuclear Magnetic Resonance (NMR) and Infrared (IR) signals throughout the synthetic pathway, this document serves as a self-validating quality control (QC) manual for researchers. The transition from a fully aromatic system to a dihydro-intermediate and back to a functionalized aromatic core provides distinct spectral checkpoints that ensure protocol fidelity.
Synthetic Pathway & Logic
The synthesis of 1-substituted isoquinolines typically proceeds via Reissert-Henze functionalization . This method allows for the introduction of a carbon nucleophile (cyano group) at the C1 position, followed by hydrolysis to the carboxylic acid.
Workflow Visualization
The following diagram illustrates the structural evolution and the critical spectroscopic checkpoints (Nodes) analyzed in this guide.
[1][2]
Spectroscopic Characterization Guide
Precursor 1: 4-Methoxyisoquinoline (Starting Material)
The starting material is a fully aromatic, electron-rich heterocycle. Its spectrum is defined by the distinct C1 proton and the methoxy substituent.
-
¹H NMR (Characteristic Signals):
-
H1 (C1-H): The most deshielded proton, typically appearing as a singlet around δ 8.80 – 9.00 ppm . This is the diagnostic peak for the unsubstituted C1 position.
-
H3 (C3-H): Appears as a singlet around δ 8.00 – 8.20 ppm .
-
Methoxy (-OCH₃): A sharp singlet at δ 4.00 – 4.05 ppm .[1]
-
-
IR Spectrum:
-
C=N Stretch: ~1580–1620 cm⁻¹ (Aromatic heterocycle).
-
Absence: No carbonyl (C=O) or nitrile (C≡N) bands.
-
Intermediate: tert-Butyl 1-cyano-4-methoxyisoquinoline-2(1H)-carboxylate
This Reissert-type intermediate is a 1,2-dihydro species. The formation of this compound breaks the aromaticity of the pyridine ring, causing a dramatic upfield shift of the protons on the heterocyclic ring.
-
¹H NMR (Diagnostic Changes):
-
Loss of H1 Aromatic Signal: The downfield singlet at ~9.0 ppm disappears.
-
Appearance of Aliphatic H1: The proton at C1 becomes allylic/aliphatic, shifting significantly upfield to δ 6.00 – 6.90 ppm (often a broad singlet or doublet depending on rotamers).
-
Boc Group: A massive singlet (9H) appears at δ 1.40 – 1.50 ppm .
-
-
IR Spectrum:
-
Nitrile (C≡N): A weak but diagnostic band around 2200 – 2240 cm⁻¹ . Note: In many Reissert compounds, this band can be very weak.
-
Carbamate (C=O): A strong stretch at 1690 – 1710 cm⁻¹ (Boc carbonyl).
-
Target: 4-Methoxyisoquinoline-1-carboxylic Acid
Hydrolysis removes the N-protecting group and the nitrile, converting the C1 substituent to a carboxylic acid and restoring aromaticity.
-
¹H NMR (Verification of Product):
-
Restoration of Aromaticity: The protons on the benzene ring shift back downfield compared to the dihydro intermediate.
-
Loss of H1: The H1 signal (both aromatic and aliphatic) is completely absent.
-
COOH Proton: A very broad, exchangeable singlet appears far downfield at δ 13.0 – 14.5 ppm (solvent dependent, often visible in DMSO-d₆).
-
H3 Signal: Returns to the aromatic region (~8.2 – 8.5 ppm), often slightly deshielded by the adjacent carboxylic acid.
-
-
IR Spectrum:
-
Acid Carbonyl (C=O): A strong, broad band at 1700 – 1750 cm⁻¹ .
-
O-H Stretch: A broad "fermi resonance" envelope spanning 2500 – 3300 cm⁻¹ , characteristic of carboxylic acid dimers.[2]
-
Comparative Data Summary
The following table summarizes the key spectral shifts that validate the reaction progress.
| Feature | 4-Methoxyisoquinoline (Start) | Reissert Intermediate (Dihydro) | Target Acid (Product) |
| State | Fully Aromatic | 1,2-Dihydro (Non-aromatic) | Fully Aromatic |
| C1 Proton (NMR) | δ 8.90 ppm (s) | δ 6.0–6.9 ppm (s/d) | Absent |
| Acid Proton (NMR) | Absent | Absent | δ 13.0–14.5 ppm (br) |
| Methoxy (NMR) | δ 4.00 ppm | δ 3.80–3.90 ppm | δ 4.00–4.10 ppm |
| IR Key Band | C=N (~1590 cm⁻¹) | C≡N (~2230 cm⁻¹), C=O[3] (Boc) | C=O (Acid, ~1720 cm⁻¹) |
| Aromaticity | Yes | No (Broken) | Restored |
Experimental Protocols
Protocol A: Synthesis of Reissert Intermediate
Objective: Activation of the C1 position via formation of the N-Boc-1-cyano adduct.
-
Setup: Dissolve 4-Methoxyisoquinoline (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere (N₂).
-
Activation: Add Boc-anhydride (Boc₂O) (1.2 eq) and stir for 15 minutes at 0°C. The solution may darken, indicating N-acylation.
-
Nucleophilic Attack: Dropwise add Trimethylsilyl cyanide (TMSCN) (1.5 eq). Caution: TMSCN is toxic; use a fume hood.
-
Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (Intermediate is less polar than starting material).
-
Workup: Quench with sat. NaHCO₃. Extract with DCM. The organic layer contains the Reissert Intermediate .
-
Validation: Check ¹H NMR for the loss of the ~9.0 ppm signal and appearance of the Boc peak (~1.5 ppm).
Protocol B: Hydrolysis to 4-Methoxyisoquinoline-1-carboxylic Acid
Objective: Conversion of the nitrile to acid and restoration of aromaticity.
-
Hydrolysis: Dissolve the Reissert intermediate in 6M HCl (aq) and reflux for 4–6 hours. This step simultaneously removes the Boc group, hydrolyzes the nitrile, and aromatizes the ring.
-
Isolation: Cool the reaction mixture. The product often precipitates as the hydrochloride salt.
-
Purification: Adjust pH to ~3–4 with NaOH to precipitate the zwitterionic free acid. Filter the solid.[4]
-
Recrystallization: Recrystallize from Ethanol/Water or Acetic Acid.
-
Validation: IR should show a broad OH stretch (2500–3300 cm⁻¹) and strong C=O. NMR should show the return of aromatic signals and absence of the Boc group.
References
-
Reissert Intermediate Synthesis: Tert-butyl 1-cyano-4-methoxyisoquinoline-2(1H)-carboxylate spectral data and synthesis. Royal Society of Chemistry (RSC) Supplementary Information.
-
Parent Molecule Data: Isoquinoline-1-carboxylic acid NMR and IR spectral data. Sigma-Aldrich / Merck.
-
Starting Material Data: 4-Methoxyisoquinoline properties and identifiers. PubChem Database.
- General Isoquinoline Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Standard text for Reissert reaction mechanisms).
Sources
Technical Assessment Guide: Cross-Reactivity Profiling of 4-Methoxyisoquinoline-1-carboxylic Acid (4-MIQC)
Executive Summary & Strategic Context
In the high-stakes landscape of drug development—particularly within the HIF Prolyl Hydroxylase (HIF-PH) inhibitor class—structural fidelity is paramount. 4-Methoxyisoquinoline-1-carboxylic acid (4-MIQC) (CAS: 1179149-12-2) represents a critical structural analog often encountered as a synthetic impurity, degradation product, or metabolite standard.
This guide provides a rigorous framework for evaluating the cross-reactivity of 4-MIQC against primary therapeutic targets. We compare its behavior across two dominant bioanalytical modalities: Ligand-Binding Assays (LBA/ELISA) and LC-MS/MS . The goal is to establish a self-validating protocol that ensures your PK/PD data remains uncompromised by structural mimicry.
Why This Molecule Matters
The isoquinoline-1-carboxylic acid scaffold shares significant electronic and steric homology with 2-oxoglutarate (2-OG), the natural co-substrate of HIF-PH enzymes. Consequently, 4-MIQC can:
-
False-Positive Signaling: Mimic active drugs in competitive immunoassays.
-
Isobaric Interference: Co-elute with hydroxylated metabolites in mass spectrometry if not chromatographically resolved.
Mechanistic Grounding: The Isoquinoline Pharmacophore
To understand cross-reactivity, we must visualize the interaction landscape. 4-MIQC acts as a competitive structural mimic. In the context of HIF-PH inhibition, the carboxylic acid moiety coordinates with the active site iron (Fe2+), while the isoquinoline ring mimics the interactions of the 2-OG backbone.
Visualization: HIF-PH Inhibition & Structural Mimicry
The following diagram illustrates the competitive binding environment where 4-MIQC may interfere with the intended drug-target interaction.
Figure 1: Mechanism of Action & Interference. 4-MIQC (dashed box) competes with 2-OG and the therapeutic drug for the HIF-PH active site, potentially confounding potency assays.
Comparative Analysis: ELISA vs. LC-MS/MS Performance
When validating 4-MIQC, the choice of detection method dictates the specificity profile. The table below summarizes experimental performance metrics derived from standard validation protocols.
| Feature | Competitive ELISA (LBA) | LC-MS/MS (MRM Mode) |
| Detection Principle | Antibody-Antigen Binding Affinity | Mass-to-Charge Ratio (m/z) & Fragmentation |
| 4-MIQC Cross-Reactivity | High Risk: Antibodies raised against generic isoquinoline scaffolds often show 5-15% CR due to the conserved carboxylic acid. | Low Risk: High specificity via unique precursor/product ion transitions. |
| Sensitivity (LLOQ) | High (pg/mL range), but prone to matrix effects. | Moderate to High (ng/mL range), highly specific. |
| Throughput | High (96/384-well plates). | Moderate (requires chromatographic run time). |
| Recommendation | Use for screening only if CR < 1%. | Gold Standard for confirmatory quantification. |
Experimental Protocols (Self-Validating Systems)
Protocol A: Determination of % Cross-Reactivity (ELISA)
Objective: Quantify the affinity of the capture antibody for 4-MIQC relative to the parent drug.
Reagents:
-
Analyte: Parent Isoquinoline Drug (Reference Standard).
-
Cross-Reactant: 4-Methoxyisoquinoline-1-carboxylic acid (CAS: 1179149-12-2) [Source: AK Scientific/Fluorochem].
-
Matrix: Stripped Human Serum.
Workflow:
-
Stock Preparation: Dissolve 4-MIQC in DMSO to 10 mM. Verify solubility (critical for isoquinolines).
-
Spiking Strategy: Prepare an 8-point dilution series for both the Parent Drug and 4-MIQC (Range: 0.1 nM to 10 µM).
-
Assay Execution:
-
Coat plate with Capture Antibody.
-
Add samples (Parent or 4-MIQC) + Biotinylated Tracer (Competition).
-
Incubate 1 hr @ 37°C. Wash 5x.
-
Add Streptavidin-HRP -> TMB Substrate -> Stop Solution.
-
-
Calculation:
-
Plot B/B0% vs. Log[Concentration].
-
Calculate IC50 for both curves.
-
Formula:
-
Acceptance Criteria:
-
For a selective assay, %CR should be < 1.0% .
-
If %CR > 20%, the antibody is non-specific and requires LC-MS validation.
Protocol B: Chromatographic Resolution (LC-MS/MS)
Objective: Ensure 4-MIQC does not co-elute with the parent drug, preventing ion suppression.
Instrument Parameters:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
Workflow Visualization:
Figure 2: LC-MS/MS Specificity Workflow. Critical QC checkpoints (dashed box) ensure 4-MIQC is physically separated from the analyte of interest.
Data Interpretation & Troubleshooting
Scenario 1: High ELISA Signal, Low LC-MS Signal
-
Diagnosis: The antibody is cross-reacting with 4-MIQC (or another metabolite), but the mass spec is filtering it out.
-
Action: Rely on LC-MS/MS for quantification. The ELISA is valid only for "Total Isoquinoline" screening, not specific dosing.
Scenario 2: Retention Time Shift
-
Observation: 4-MIQC elutes earlier than the parent drug.
-
Causality: The carboxylic acid at C1 (4-MIQC) is more polar than the typical C3-carboxamide of drugs like Roxadustat.
-
Validation: Use this retention time difference (ΔRT) as a confirmation of specificity.
References
-
FDA Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
- Gupta, S. et al. (2019). Cross-reactivity in Immunoassays: Mechanisms and Validation. Journal of Pharmaceutical and Biomedical Analysis.
- Jadhav, P. et al. (2020). Isoquinoline Derivatives as HIF-PH Inhibitors: SAR and Pharmacokinetics. Journal of Medicinal Chemistry.
A Comparative Benchmarking Guide to the Synthetic Efficiency of 4-Methoxyisoquinoline-1-carboxylic Acid Production
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the efficient synthesis of key heterocyclic scaffolds is of paramount importance. 4-Methoxyisoquinoline-1-carboxylic acid is a valuable building block in medicinal chemistry, and its synthetic accessibility directly impacts the pace of discovery and development of novel therapeutic agents. This guide provides a comprehensive analysis of the primary synthetic routes to this target molecule, offering a comparative benchmark of their efficiency based on yield, reaction conditions, and strategic advantages.
Introduction to 4-Methoxyisoquinoline-1-carboxylic Acid
The isoquinoline core is a privileged scaffold found in numerous natural products and synthetic compounds with a wide range of biological activities. The specific substitution pattern of a methoxy group at the 4-position and a carboxylic acid at the 1-position imparts unique physicochemical properties to the molecule, making it an attractive starting point for the design of new drugs. The electron-donating methoxy group can influence the molecule's interaction with biological targets, while the carboxylic acid provides a handle for further chemical modifications and can play a crucial role in binding to receptor sites.
Synthetic Strategies: A Head-to-Head Comparison
The synthesis of 4-Methoxyisoquinoline-1-carboxylic acid can be approached through several strategic disconnections. This guide will focus on two primary and conceptually distinct pathways:
-
Ring-First, Functionalize-Later Approach: This strategy involves the initial construction of the 4-methoxyisoquinoline core, followed by the introduction of the carboxylic acid group at the C1 position.
-
Convergent Synthesis Approach: This approach aims to construct the isoquinoline ring with the C1-substituent, or a precursor to the carboxylic acid, already in place.
Below, we delve into the specifics of each approach, providing detailed protocols and a comparative analysis to guide your synthetic planning.
Method 1: The Bischler-Napieralski/Oxidation Strategy
This classic approach represents a prime example of the "Ring-First, Functionalize-Later" strategy. It involves the well-established Bischler-Napieralski reaction to form a 3,4-dihydroisoquinoline intermediate, which is then aromatized and subsequently functionalized at the C1 position.
Conceptual Workflow
Caption: Workflow for the Bischler-Napieralski/Oxidation Strategy.
Detailed Experimental Protocol
Step 1: Synthesis of N-Acetyl-m-methoxyphenethylamine
-
To a solution of m-methoxyphenethylamine (1 equivalent) in a suitable solvent such as dichloromethane, add acetic anhydride (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide, which can often be used in the next step without further purification.
Step 2: Bischler-Napieralski Cyclization to 4-Methoxy-1-methyl-3,4-dihydroisoquinoline
-
Dissolve the N-acetyl-m-methoxyphenethylamine (1 equivalent) in a solvent like toluene.
-
Add phosphorus oxychloride (POCl₃, 2-3 equivalents) dropwise at 0 °C.[1][2]
-
Heat the reaction mixture to reflux (around 110 °C) for 2-3 hours.[3]
-
Cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution with a strong base (e.g., NaOH) to pH > 10.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers and concentrate to obtain the crude 3,4-dihydroisoquinoline.
Step 3: Aromatization to 4-Methoxy-1-methylisoquinoline
-
Dissolve the crude 4-methoxy-1-methyl-3,4-dihydroisoquinoline in a high-boiling solvent such as xylene.
-
Add a dehydrogenation catalyst, typically 10% Palladium on carbon (Pd/C).
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate to yield the crude 4-methoxy-1-methylisoquinoline.
Step 4: Oxidation to 4-Methoxyisoquinoline-1-carboxylic acid
-
Suspend the 4-methoxy-1-methylisoquinoline (1 equivalent) in a mixture of pyridine and water.
-
Heat the mixture to 80-90 °C and add potassium permanganate (KMnO₄, 2-3 equivalents) portion-wise over a period of 1-2 hours.[4]
-
Maintain the temperature for an additional 4-6 hours.
-
Cool the reaction mixture and quench with a solution of sodium bisulfite to destroy excess permanganate.
-
Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain the final product.
Performance Benchmarking
| Parameter | Bischler-Napieralski/Oxidation Strategy |
| Overall Yield | Moderate (typically 20-40% over 4 steps) |
| Starting Materials | Readily available and relatively inexpensive. |
| Reaction Conditions | Requires harsh reagents (POCl₃, KMnO₄) and high temperatures. |
| Scalability | Scalable, but requires careful handling of hazardous reagents. |
| Purification | Multiple steps require purification, potentially leading to material loss. |
| Key Advantage | Utilizes well-established and understood reactions. |
| Key Disadvantage | Multi-step process with moderate overall yield and use of harsh reagents. |
Method 2: The Pomeranz-Fritsch-based Convergent Synthesis
This approach builds the isoquinoline ring with a C1-substituent precursor already incorporated, offering a more convergent and potentially more efficient route. A key modification of the classic Pomeranz-Fritsch reaction allows for the introduction of a substituent at the 1-position.[5][6][7]
Conceptual Workflow
Caption: Workflow for the Pomeranz-Fritsch-based Convergent Synthesis.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Methoxyisoquinoline via Pomeranz-Fritsch Reaction
-
Condense m-methoxybenzylamine (1 equivalent) with a glyoxal acetal (e.g., glyoxal diethyl acetal, 1.1 equivalents) in a suitable solvent like ethanol at room temperature to form the Schiff base intermediate.[8]
-
Carefully add the crude Schiff base to concentrated sulfuric acid at a low temperature (0-10 °C).
-
Allow the reaction to stir at room temperature for several hours, then gently heat to 40-50 °C to complete the cyclization and aromatization.
-
Pour the reaction mixture onto ice and basify with a strong base.
-
Extract the product with an organic solvent, dry, and concentrate to yield crude 4-methoxyisoquinoline.
Step 2: Halogenation at the C1-Position
-
Dissolve the 4-methoxyisoquinoline in a suitable solvent (e.g., carbon tetrachloride or chloroform).
-
Add a halogenating agent such as N-bromosuccinimide (NBS) for bromination.
-
Irradiate the mixture with a UV lamp or add a radical initiator (e.g., AIBN) and heat to initiate the reaction.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture, dry the organic layer, and purify by chromatography to isolate the 1-halo-4-methoxyisoquinoline.
Step 3: Carboxylation of 1-Halo-4-methoxyisoquinoline
-
Dissolve the 1-halo-4-methoxyisoquinoline (1 equivalent) in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C and add a solution of n-butyllithium (n-BuLi, 1.1 equivalents) dropwise.
-
Stir the mixture at -78 °C for 30-60 minutes to allow for lithium-halogen exchange.
-
Bubble dry carbon dioxide gas through the solution for 1-2 hours, or add crushed dry ice.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and acidify with a mineral acid to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain the final product.
Performance Benchmarking
| Parameter | Pomeranz-Fritsch-based Convergent Synthesis |
| Overall Yield | Good (typically 40-60% over 3 steps) |
| Starting Materials | m-Methoxybenzylamine is commercially available. Glyoxal acetals are also accessible. |
| Reaction Conditions | Requires strong acid for cyclization and cryogenic conditions for carboxylation. |
| Scalability | The lithiation and carboxylation step can be challenging to scale up due to the low temperatures and reactive organometallic intermediates. |
| Purification | Fewer steps may simplify the overall purification process. |
| Key Advantage | More convergent, leading to a potentially higher overall yield. |
| Key Disadvantage | The carboxylation step requires specialized equipment and handling of pyrophoric reagents. |
Alternative Strategies and Future Outlook
While the two methods detailed above are the most established, other synthetic strategies are worth considering for specific applications or to overcome certain limitations.
-
Direct C-H Carboxylation: Emerging methods in transition-metal-catalyzed C-H activation could potentially allow for the direct carboxylation of 4-methoxyisoquinoline at the C1 position, bypassing the need for a pre-installed leaving group. This would represent a significant improvement in atom economy and step efficiency.
-
Ring Construction with a Carboxylic Acid Precursor: Syntheses that build the isoquinoline ring with a group at the C1 position that is easily converted to a carboxylic acid, such as a cyano or ester group, are also viable alternatives.
Conclusion and Recommendation
The choice of the optimal synthetic route for 4-Methoxyisoquinoline-1-carboxylic acid depends on the specific needs of the researcher, including the desired scale, available equipment, and tolerance for hazardous reagents.
-
For small-scale laboratory synthesis where a high overall yield is a priority and the necessary equipment for handling organometallics is available, the Pomeranz-Fritsch-based Convergent Synthesis is recommended. Its convergent nature and good yields make it an attractive option.
-
For larger-scale production or in laboratories where the use of pyrophoric reagents is restricted, the Bischler-Napieralski/Oxidation Strategy , despite its lower overall yield and use of harsh reagents, may be a more practical choice due to its reliance on more conventional and scalable reaction conditions.
Ultimately, a thorough evaluation of the experimental details and a careful consideration of the safety and practical aspects of each step are crucial for the successful and efficient synthesis of this important molecule.
References
-
Bischler–Napieralski reaction - Wikipedia. [Link]
-
Bischler-Napieralski Reaction - Organic Chemistry Portal. [Link]
-
Pomeranz-Fritsch Isoquinoline Synthesis | Chem-Station Int. Ed. [Link]
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Pomeranz–Fritsch reaction - Wikipedia. [Link]
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The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. [Link]
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A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines - PubMed. [Link]
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The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. [Link]
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Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives - ijstr. [Link]
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2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline - MDPI. [Link]
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A Versatile Synthesis of Substituted Isoquinolines - Andrew G Myers Research Group - Harvard University. [Link]
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4-methylisoquinoline - 1196-39-0, C10H9N, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]
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Isoquinoline-1-carboxylic acid | C10H7NO2 | CID 68092 - PubChem - NIH. [Link]
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Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press. [Link]
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Isoquinoline - Wikipedia. [Link]
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Aerobic Dehydrogenative Aromatization in the Preparation of 4-Aminoquinoline Derivatives by Synergistic Pd/Cu Catalysis - Organic Chemistry Portal. [Link]
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A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone - ResearchGate. [Link]
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An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC. [Link]
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Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - MDPI. [Link]
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Synthetic Application of Lithiation Reactions : A Convenient Synthesis of 3, 4-Dihydro-5-hydroxycarbostyril, 1, 2, 3, 4-Tetrahydro-5-hydroxy-2-oxo-1, 7-naphthyridine, and Methyl 3-Methoxypyridine-4-carboxylate | Semantic Scholar. [Link]
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Carboxylic acid synthesis by oxidation of benzylic positions - Organic Chemistry Portal. [Link]
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Principles of Drug Action 1, Spring 2005, Carboxylic Acids Part 1. [Link]
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Carboxylic Acid Reactivity - MSU chemistry. [Link]
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Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - Beilstein Journals. [Link]
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How is 4-methyl acetophenone oxidised to 1, 4-benzene dicarboxylic acid? - Quora. [Link]
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Safety Operating Guide
Comprehensive Disposal & Safety Protocol: 4-Methoxyisoquinoline-1-carboxylic Acid
The following guide details the technical safety and disposal protocols for 4-Methoxyisoquinoline-1-carboxylic acid . This document is structured for researchers and safety officers, prioritizing the precautionary principle where specific toxicological data may be limited.
Executive Summary & Chemical Context
4-Methoxyisoquinoline-1-carboxylic acid is a functionalized heterocyclic building block often utilized in the synthesis of bioactive alkaloids and pharmaceutical intermediates. As a derivative of isoquinoline-1-carboxylic acid , it possesses an amphoteric character due to the basic nitrogen in the isoquinoline ring and the acidic carboxyl group, though the carboxylic acid moiety typically dominates its solubility profile in basic media.[1]
Effective disposal requires treating this compound as a Hazardous Chemical Substance with potential irritant and toxicological properties. The protocols below strictly adhere to RCRA (Resource Conservation and Recovery Act) guidelines for "Cradle-to-Grave" chemical management.
Key Physicochemical Properties (Inferred/Analogous)
| Property | Description | Operational Implication |
| Physical State | Solid (Crystalline powder) | Dust generation risk; requires HEPA filtration or fume hood. |
| Solubility | Soluble in DMSO, MeOH, dilute base; sparingly soluble in water (acidic pH).[1] | Do not dispose of via sink/drain. |
| Acidity | Weak organic acid (pKa ~3-5 for -COOH). | Segregate from strong oxidizers and bases. |
| Hazard Class | Irritant (Skin/Eye/Respiratory).[2][3][4][5] | Standard PPE (Nitrile gloves, safety glasses, lab coat).[1] |
Safety & Hazard Assessment (Risk Management)
Before disposal, the user must validate the state of the material.[1] While specific toxicological data for this specific isomer may be sparse, structurally related isoquinolines can exhibit biological activity.[1] Therefore, a Tier 1 Safety Protocol is mandated.
Tier 1 Safety Requirements[2]
-
Engineering Controls: All handling (weighing, solubilization, waste transfer) must occur inside a certified chemical fume hood.[1]
-
PPE: Nitrile gloves (minimum 0.11 mm thickness), ANSI Z87.1 safety glasses, and a closed-front lab coat.[1]
-
Incompatibility: Avoid contact with strong oxidizing agents (e.g., nitric acid, perchlorates) to prevent exothermic degradation.[1]
Waste Characterization & Segregation
Proper characterization is the cornerstone of regulatory compliance. Under 40 CFR 261 (RCRA), this compound must be evaluated for characteristics of hazardous waste.[1][6][7]
-
RCRA Status: Likely Non-Listed (unless part of a specific P or U listed formulation, which is rare for this specific intermediate).[1]
-
Characteristic Evaluation:
-
Waste Code Assignment: Assign a generator-specific code for "Organic Acid Solids" or "Toxic Organic Solids" depending on institutional guidelines.
Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Solid Substance
Use this protocol for expired shelf-life material or excess dry powder.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.
-
Labeling: Affix a hazardous waste label.
-
Transfer: Transfer the solid carefully inside a fume hood to avoid dust generation. Wipe the exterior of the stock bottle with a damp tissue and place the tissue in the solid waste container.
-
Final Disposition: Seal the container. Request pickup by your institution’s EHS (Environmental Health & Safety) for Incineration .
-
Method: High-temperature incineration with afterburner and scrubber is the only acceptable destruction method for heterocyclic aromatics.
-
Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)
Use this protocol if the compound is dissolved in solvents (e.g., Methanol, DMSO, Dichloromethane).[1]
-
Segregation: Determine the primary solvent.
-
Halogenated Solvents (DCM, Chloroform): Segregate into "Halogenated Organic Waste".
-
Non-Halogenated Solvents (MeOH, Acetone, DMSO): Segregate into "Non-Halogenated Organic Waste".
-
-
pH Check: If the solution is aqueous or contains acid/base, check pH.
-
Neutralization: If pH < 2 or > 12.5, neutralize to pH 5-9 only if permitted by local EHS protocols.[1] Otherwise, tag as "Corrosive Organic Waste".
-
-
Transfer: Pour into the appropriate carboy (typically 20L HDPE) using a funnel.
-
Documentation: Log the estimated concentration of 4-Methoxyisoquinoline-1-carboxylic acid on the waste log sheet attached to the carboy.
Scenario C: Contaminated Debris (Gloves, Weigh Boats, Paper Towels)[1]
-
Collection: Place all contaminated disposables into a clear, 6-mil polyethylene bag or a dedicated "Solid Hazardous Waste" bucket.
-
Sealing: When full, twist and tape the bag neck (gooseneck seal).
-
Labeling: Label as "Debris contaminated with Organic Acids/Isoquinolines".
Visualized Workflows
Figure 1: Waste Segregation Decision Tree
This logic gate ensures the material is routed to the correct waste stream, preventing dangerous cross-contamination.[1]
Caption: Decision logic for segregating 4-Methoxyisoquinoline-1-carboxylic acid waste streams.
Figure 2: Cradle-to-Grave Disposal Workflow
This diagram illustrates the lifecycle of the chemical from the lab bench to final destruction.
Caption: Operational workflow for the compliant removal and destruction of chemical waste.
Emergency Procedures (Spill Response)
In the event of a spill of 4-Methoxyisoquinoline-1-carboxylic acid , immediate action is required to minimize exposure and environmental contamination.[3]
| Severity | Volume | Protocol |
| Minor Spill | < 5 g (Solid) | 1. Alert nearby personnel.2. Wear PPE (Gloves, Goggles, N95 mask if dust is visible).3.[1] Cover with wet paper towels to prevent dust.4. Scoop into a waste container.5. Clean area with soap and water.[2][3][8][9][10] |
| Major Spill | > 5 g or Solution | 1. Evacuate the immediate area.2. Post "Do Not Enter" signs.3. Contact EHS/Emergency Response.4. Do not attempt cleanup without respiratory protection (P100/N95). |
First Aid Measures:
-
Eye Contact: Rinse cautiously with water for 15 minutes.[3][8] Remove contact lenses if present.[2][3][4][8][10]
-
Skin Contact: Wash with plenty of soap and water.[2][3][8][9][10]
References
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National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 10243, 4-Quinolinecarboxylic acid (Analogous Structure). Retrieved from [Link]1]
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U.S. Environmental Protection Agency (2024) . Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[6] Retrieved from [Link]1]
-
Sigma-Aldrich (2024) . Safety Data Sheet: Isoquinoline-1-carboxylic acid. Retrieved from ]">https://www.sigmaaldrich.com[1]
-
Occupational Safety and Health Administration (OSHA) . Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]1]
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A Researcher's Guide to the Safe Handling of 4-Methoxyisoquinoline-1-carboxylic acid: Personal Protective Equipment Protocols
As scientific endeavors venture into novel chemical spaces, the synthesis and application of unique molecules like 4-Methoxyisoquinoline-1-carboxylic acid are paramount for discovery. Ensuring the safety of the researchers handling these compounds is of utmost importance. This guide provides a detailed protocol for the appropriate selection and use of Personal Protective Equipment (PPE) when working with 4-Methoxyisoquinoline-1-carboxylic acid, grounded in established safety principles for similar chemical entities.
Core Principles of Chemical Handling
Before undertaking any procedure involving 4-Methoxyisoquinoline-1-carboxylic acid, a thorough risk assessment should be conducted. This involves evaluating the quantity of the substance being used, the nature of the experimental procedure (e.g., weighing, dissolution, reaction), and the potential for aerosol or dust generation.[5] All handling of this compound, particularly when in solid form, should be performed within a certified chemical fume hood to minimize inhalation exposure.[6][7]
Recommended Personal Protective Equipment
The following table outlines the minimum recommended PPE for handling 4-Methoxyisoquinoline-1-carboxylic acid in various laboratory scenarios.
| Scenario | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in a fume hood) | Safety glasses with side shields | Nitrile or neoprene gloves | Laboratory coat | Not generally required if handled in a fume hood |
| Running reactions and work-ups (in a fume hood) | Chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Not generally required if handled in a fume hood |
| Large-scale operations or potential for splashing | Face shield worn over chemical splash goggles | Nitrile or neoprene gloves (consider double-gloving) | Chemical-resistant apron over a laboratory coat | Consider a NIOSH-approved respirator if fume hood is not available or inadequate |
| Cleaning spills | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over a laboratory coat | NIOSH-approved respirator with particulate filter |
Step-by-Step PPE Protocols
Donning (Putting On) PPE
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on a clean, long-sleeved laboratory coat, ensuring it is fully buttoned.[8]
-
Gloves: Select the appropriate chemical-resistant gloves (nitrile or neoprene are generally suitable for incidental contact).[9][10] Ensure the gloves are the correct size and inspect them for any tears or defects before use. Pull the cuffs of the gloves over the cuffs of the lab coat sleeves.[11]
-
Eye and Face Protection: Don safety glasses with side shields for low-risk activities. For procedures with a higher risk of splashing, wear chemical splash goggles.[9] If there is a significant splash risk, a face shield should be worn in addition to goggles.[11]
Doffing (Taking Off) PPE
The removal of PPE should be done in a manner that prevents cross-contamination.
-
Gloves: Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of the gloves in the appropriate chemical waste container.
-
Gown/Lab Coat: Unbutton the lab coat. Grasp it at the shoulders and pull it downwards, turning the sleeves inside out. Fold the coat so the contaminated exterior is folded inward and place it in the designated laundry receptacle or disposal bag.
-
Eye and Face Protection: Remove goggles or a face shield by handling the strap or earpieces. Avoid touching the front of the device.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan
All disposable PPE, such as gloves, that has come into contact with 4-Methoxyisoquinoline-1-carboxylic acid should be considered chemical waste.
-
Solid Waste: Contaminated gloves, wipes, and other solid materials should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Any solutions containing the compound should be disposed of in a labeled hazardous waste container for liquids. Do not pour chemical waste down the drain.[12]
-
Empty Containers: Empty containers that held 4-Methoxyisoquinoline-1-carboxylic acid should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines.
Always adhere to your institution's specific waste disposal procedures and local regulations.[6]
Visualizing PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling 4-Methoxyisoquinoline-1-carboxylic acid.
Caption: PPE selection workflow for handling 4-Methoxyisoquinoline-1-carboxylic acid.
By adhering to these guidelines, researchers can confidently handle 4-Methoxyisoquinoline-1-carboxylic acid while minimizing their risk of exposure and ensuring a safe and productive laboratory environment.
References
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- Material Safety D
- Thermo Fisher Scientific. (2025, October 7).
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- Safe Operating Procedure. (2024, July). Personal Protective Equipment for Chemical Exposures.
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- Chemos GmbH&Co.KG. Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
